4-(Bromomethyl)thiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZLOPAPSNDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 4-(Bromomethyl)thiophene-2-carbonitrile, a key building block in medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides detailed synthetic and purification protocols, and explores its diverse applications, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who are interested in leveraging the synthetic versatility of this thiophene derivative.
Core Properties and Specifications
A fundamental understanding of the physicochemical and spectroscopic properties of 4-(Bromomethyl)thiophene-2-carbonitrile is essential for its effective application in synthetic chemistry.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 186552-07-8[1][2][3] |
| Molecular Formula | C₆H₄BrNS[1][2] |
| Molecular Weight | 202.07 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | Information not available |
| Boiling Point | Information not available[2] |
| Solubility | Information not available |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C[1] |
Table 2: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Available, specific data not detailed in search results[1] |
| LC-MS | Available, specific data not detailed in search results[1] |
| HPLC | Available, specific data not detailed in search results[1] |
Synthesis and Purification: A Practical Protocol
The synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile typically involves the bromination of a methylthiophene precursor. The following protocol is based on established methods for similar transformations.[4]
Experimental Protocol: Radical Bromination of 4-Methylthiophene-2-carbonitrile
Objective: To synthesize 4-(Bromomethyl)thiophene-2-carbonitrile via a radical bromination reaction.
Materials:
-
4-Methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
Anhydrous solvent (e.g., benzene or carbon tetrachloride)
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a means for reagent addition, dissolve 4-methylthiophene-2-carbonitrile and a catalytic amount of a radical initiator in the anhydrous solvent.
-
Initiation: Bring the solution to a vigorous reflux.
-
Bromination: Gradually add N-bromosuccinimide to the refluxing mixture. The addition should be controlled to manage the exothermic reaction and any foaming that may occur.[4]
-
Reaction Completion: After the addition is complete, continue refluxing for a short period to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture in an ice bath to precipitate the succinimide byproduct.
-
Isolation: Filter off the succinimide and wash it with a small amount of the solvent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield the final product.[4]
Expert Insights:
-
Reactivity: The thiophene ring is generally more reactive towards electrophilic substitution than benzene.[5] However, the use of NBS under radical conditions favors benzylic bromination over ring halogenation.
-
Safety: The reaction should be performed in a well-ventilated fume hood as brominated organic compounds can be lachrymatory and toxic.[4]
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene and its derivatives are considered "privileged" pharmacophores in medicinal chemistry due to their wide range of biological activities.[6][7] The thiophene ring is a common structural motif in numerous FDA-approved drugs.[6]
3.1. A Versatile Scaffold for Novel Therapeutics
4-(Bromomethyl)thiophene-2-carbonitrile serves as a versatile building block for the synthesis of novel bioactive compounds.[8][9] The presence of two reactive sites, the bromomethyl group and the nitrile group, allows for a variety of chemical modifications to generate diverse molecular libraries for drug screening.[10]
-
The Bromomethyl Group: This group is a reactive handle that can readily undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of more complex molecular architectures.[10]
-
The Nitrile Group: The nitrile functional group is present in over 30 approved pharmaceuticals and is known to be a key component for molecular recognition in many cases.[11] It can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids, to modulate the biological activity and pharmacokinetic properties of a molecule.
3.2. Role in the Development of Antimicrobial and Anticancer Agents
Thiophene derivatives have shown significant promise in the development of new antimicrobial and anticancer drugs.[12][13] The structural diversity that can be achieved using building blocks like 4-(Bromomethyl)thiophene-2-carbonitrile is crucial for exploring structure-activity relationships and optimizing lead compounds.[10]
Diagram: Role in Drug Discovery Pipeline
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A Comprehensive Technical Guide to 4-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-(Bromomethyl)thiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.
Core Molecular Attributes
4-(Bromomethyl)thiophene-2-carbonitrile is a bifunctional molecule featuring a thiophene ring substituted with a reactive bromomethyl group and a cyano group. This unique arrangement makes it a valuable intermediate for introducing the thiophene-2-carbonitrile moiety into larger molecular scaffolds.
| Property | Value | Source |
| Chemical Formula | C₆H₄BrNS | [1][2][3] |
| Molecular Weight | 202.07 g/mol | [1][2][3] |
| CAS Number | 186552-07-8 | [1] |
| Appearance | Not specified, likely a solid | |
| Storage | Store in a freezer (-20°C) under an inert atmosphere in a dark place.[1] An alternative storage temperature of 2-8°C has also been noted.[2] |
It is crucial to distinguish 4-(Bromomethyl)thiophene-2-carbonitrile from its isomer, 5-(Bromomethyl)thiophene-2-carbonitrile (CAS No. 134135-41-4) , as the position of the bromomethyl group significantly influences its reactivity and the stereochemistry of subsequent products.[3][4]
Synthesis and Mechanistic Considerations
The synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile typically involves the bromination of the corresponding methylthiophene precursor. A common and effective method is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Workflow for the Synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile:
Caption: Synthesis workflow for 4-(Bromomethyl)thiophene-2-carbonitrile.
Experimental Protocol: Radical Bromination
-
Dissolution: Dissolve 4-methylthiophene-2-carbonitrile in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Extraction and Drying: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(Bromomethyl)thiophene-2-carbonitrile.
Causality in Experimental Choices:
-
NBS as Brominating Agent: NBS is chosen over elemental bromine for its ability to provide a low, constant concentration of bromine, which favors the desired radical substitution on the methyl group over electrophilic addition to the thiophene ring.
-
Radical Initiator: The initiator is essential to start the radical chain reaction by generating a bromine radical from NBS.
-
Solvent: A non-polar solvent like CCl₄ is traditionally used for radical reactions, although more environmentally benign alternatives are increasingly being employed.
Reactivity and Applications in Drug Development
The chemical reactivity of 4-(Bromomethyl)thiophene-2-carbonitrile is dominated by the lability of the C-Br bond in the bromomethyl group, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the thiophene-2-carbonitrile scaffold into a variety of molecules.
Logical Relationship of Reactivity and Applications:
Caption: Reactivity and application pathways of the title compound.
This compound serves as a critical building block for synthesizing more complex molecules, particularly in the development of novel therapeutics. The thiophene ring is a well-established bioisostere for the benzene ring, often improving metabolic stability and pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups like amines or carboxylic acids.
Safety and Handling
Hazard Information:
-
Acute Toxicity (Oral and Inhalation)
-
Skin Irritation
-
Serious Eye Damage
-
Specific Target Organ Toxicity (Respiratory system)
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: As previously mentioned, store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Conclusion
4-(Bromomethyl)thiophene-2-carbonitrile is a versatile and valuable reagent for chemical synthesis. Its defined structure and reactive bromomethyl group provide a reliable entry point for the incorporation of the thiophene-2-carbonitrile moiety. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective utilization in the laboratory, particularly in the demanding field of drug discovery and development.
References
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ChemBK. 4-Bromomethyl-thiophene-2-carbonitrile - Physico-chemical Properties. [Link]
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A Technical Guide to 4-(Bromomethyl)thiophene-2-carbonitrile: A Versatile Heterocyclic Building Block
Executive Summary
Thiophene-based heterocyclic compounds are cornerstones in modern medicinal chemistry and materials science, prized for their unique electronic properties and their ability to act as bioisosteres of phenyl rings.[1] This guide provides an in-depth technical overview of 4-(Bromomethyl)thiophene-2-carbonitrile, a bifunctional reagent of significant synthetic value. The molecule's architecture, featuring a reactive bromomethyl group for nucleophilic substitution and a versatile thiophene-2-carbonitrile core, makes it a strategic precursor for constructing complex molecular libraries.[2] We will explore its structural properties, a robust and mechanistically sound synthetic pathway, its characteristic reactivity, and critical handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent building block in their synthetic programs.
Structural Elucidation and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is paramount for its effective application in synthesis.
Chemical Structure
The structure consists of a thiophene ring substituted at the 2-position with a nitrile group (-C≡N) and at the 4-position with a bromomethyl group (-CH2Br).
Figure 1: 2D Chemical Structure of 4-(Bromomethyl)thiophene-2-carbonitrile.
Molecular Identifiers
Physicochemical Data Summary
The following table summarizes key quantitative data for 4-(Bromomethyl)thiophene-2-carbonitrile.
| Property | Value | Source |
| Molecular Weight | 202.07 g/mol | [2][3] |
| MDL Number | MFCD18910970 | [3] |
| Storage Conditions | Store in freezer at -20°C, under inert atmosphere, protected from light. | [2][3] |
Synthesis and Mechanistic Insights
The synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile is most logically achieved via the radical bromination of its precursor, 4-methylthiophene-2-carbonitrile. This approach selectively targets the methyl group's C-H bonds without affecting the aromatic thiophene ring.
Recommended Synthetic Protocol: Radical Bromination
This protocol is based on the well-established Wohl-Ziegler bromination, which is highly effective for the benzylic or allylic bromination of methyl groups on aromatic systems.[4]
Materials:
-
4-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-methylthiophene-2-carbonitrile (1.0 eq) in anhydrous CCl4.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution. The use of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors substitution at the methyl group over electrophilic addition to the thiophene ring.
-
Initiation: Heat the mixture to reflux (approx. 77°C for CCl4) under a nitrogen atmosphere. The heat initiates the decomposition of AIBN, generating radicals that start the chain reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats to the surface.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold CCl4.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(Bromomethyl)thiophene-2-carbonitrile as a pure solid.
Mechanistic Workflow
The synthesis proceeds via a radical chain mechanism, which is a self-propagating sequence of initiation, propagation, and termination steps.
Diagram 1: Radical chain mechanism for the synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile.
Reactivity and Synthetic Utility
The synthetic power of 4-(Bromomethyl)thiophene-2-carbonitrile stems from the orthogonal reactivity of its functional groups.
The Electrophilic Bromomethyl Moiety
The bromomethyl group is a potent electrophile and an excellent leaving group, making it highly susceptible to nucleophilic attack. This is the primary site for derivatization, enabling the facile introduction of a wide range of functionalities through SN2 reactions.[2] This reactivity allows for the covalent linkage of the thiophene core to other molecules.
Application as a Versatile Synthetic Precursor
The compound serves as a key intermediate for building molecular diversity. By reacting it with various nucleophiles, a library of derivatives can be rapidly synthesized for applications such as structure-activity relationship (SAR) studies.[2]
Diagram 2: Synthetic utility of 4-(Bromomethyl)thiophene-2-carbonitrile with various nucleophiles.
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its ability to serve as a bioisosteric replacement for a benzene ring can improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[1] 4-(Bromomethyl)thiophene-2-carbonitrile is an ideal starting material for synthesizing novel thiophene-containing compounds for screening as potential therapeutic agents against a range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[5][6]
Materials Science
Thiophene derivatives are fundamental units in the field of organic electronics.[] The planarity and electron-rich nature of the thiophene ring facilitate π-stacking and charge transport, making them suitable for constructing conductive polymers, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[8] The reactivity of 4-(Bromomethyl)thiophene-2-carbonitrile allows it to be incorporated as a functional side-chain or monomer unit in the synthesis of novel polymeric and small-molecule electronic materials.
Safety, Handling, and Storage
Due to its reactivity and potential toxicity, strict adherence to safety protocols is mandatory when handling 4-(Bromomethyl)thiophene-2-carbonitrile.
Hazard Identification
This compound is classified as highly toxic and requires careful handling to avoid exposure.
| Hazard Class | GHS Statement | Signal Word | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | [2] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger | [2] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger | [2] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[10]
-
Exposure Avoidance: Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[9] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent degradation.
-
Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[2][3]
-
Light: Store in a dark place, as the compound may be light-sensitive.[2][3]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14292355, 4-Bromothiophene-2-carbonitrile. [Link]
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PubChemLite. Methyl 4-(bromomethyl)thiophene-2-carboxylate (C7H7BrO2S). [Link]
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Dogru, M. et al. Thiophene-based covalent organic frameworks. PNAS. [Link]
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Sharma, A. et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Jayasree, P. K. Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination in Aqueous Medium. Research Journal of Chemical Sciences. [Link]
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Wang, Y. et al. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry. [Link]
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Hanna, I. H. and Rettie, A. E. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition. [Link]
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Song, W. et al. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry. [Link]
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MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]
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Cihaner, A. et al. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). Turkish Journal of Chemistry. [Link]
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Gronowitz, S. and Maltesson, B. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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A Technical Guide to 4-bromomethyl- and 5-bromomethyl-thiophene-2-carbonitrile: A Comparative Analysis for Drug Discovery and Materials Science
Introduction
Thiophene scaffolds are a cornerstone in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] Among the vast array of thiophene derivatives, functionalized bromomethylthiophene-2-carbonitriles serve as critical building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of two key positional isomers: 4-bromomethylthiophene-2-carbonitrile and 5-bromomethylthiophene-2-carbonitrile.
This document is intended for researchers, scientists, and drug development professionals. It will explore the nuanced differences in the synthesis, reactivity, and spectroscopic properties of these isomers, offering insights into how their distinct structural attributes can be leveraged in the rational design of novel therapeutics and functional organic materials. We will delve into the underlying principles that govern their chemical behavior, supported by detailed experimental protocols and spectroscopic data.
Structural and Electronic Landscape
The fundamental difference between 4-bromomethyl- and 5-bromomethylthiophene-2-carbonitrile lies in the position of the bromomethyl group on the thiophene ring relative to the sulfur atom and the electron-withdrawing nitrile group. This seemingly subtle variation has profound implications for the electronic distribution within the aromatic ring, which in turn dictates the reactivity of the molecule.
The thiophene ring is an electron-rich aromatic system due to the participation of the sulfur atom's lone pair of electrons in the π-system.[3][4] However, the strongly electron-withdrawing nitrile group at the C2 position significantly modulates this electron density.
-
5-bromomethylthiophene-2-carbonitrile: In this isomer, the bromomethyl group is at the C5 position, which is para-like to the nitrile group. This positioning allows for direct electronic communication between the substituents through the π-system of the thiophene ring. The electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromomethyl group at the C5 position is a benzylic-like halide, making it highly susceptible to nucleophilic substitution reactions.
-
4-bromomethylthiophene-2-carbonitrile: Here, the bromomethyl group is at the C4 position, which is meta-like to the nitrile group. The electronic influence of the nitrile group on the C4 position is less pronounced compared to the C5 position. This can lead to differences in the reactivity of the thiophene ring itself and the bromomethyl group.
dot graph TD { A[Thiophene-2-carbonitrile Core] --> B{Positional Isomerism}; B --> C[5-bromomethyl Isomer]; B --> D[4-bromomethyl Isomer]; C --> E["Para-like relationship between -CH2Br and -CN"]; D --> F["Meta-like relationship between -CH2Br and -CN"]; E --> G["Direct electronic communication through the π-system"]; F --> H["Reduced direct electronic communication"]; }
Caption: Logical relationship of the positional isomers.
Synthesis of Bromomethylthiophene-2-carbonitriles
The most common and efficient method for the synthesis of bromomethylthiophenes is the radical bromination of the corresponding methylthiophenes, a reaction known as the Wohl-Ziegler bromination.[5][6][7] This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Experimental Protocol: Synthesis of 5-bromomethylthiophene-2-carbonitrile
This protocol is adapted from established literature procedures for Wohl-Ziegler bromination.[8]
Materials:
-
5-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylthiophene-2-carbonitrile (1.0 eq.) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.) to the solution.
-
Heat the reaction mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC or GC-MS.
-
Upon completion of the reaction (typically after 2-4 hours, indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-bromomethylthiophene-2-carbonitrile.
Synthesis of 4-bromomethylthiophene-2-carbonitrile
The synthesis of 4-bromomethylthiophene-2-carbonitrile follows a similar Wohl-Ziegler bromination protocol starting from 4-methylthiophene-2-carbonitrile. The reaction conditions are analogous to those for the 5-bromo isomer.
dot graph LR { A[Methylthiophene-2-carbonitrile] -->|NBS, Radical Initiator| B[Bromomethylthiophene-2-carbonitrile]; }
Caption: General synthetic scheme for bromomethylthiophene-2-carbonitriles.
Comparative Reactivity
The difference in the position of the bromomethyl group leads to distinct reactivity profiles for the two isomers.
Nucleophilic Substitution at the Bromomethyl Group
Both isomers readily undergo nucleophilic substitution at the bromomethyl carbon.[9] This is a key reaction for introducing a wide range of functional groups. The reactivity is comparable to that of benzyl bromide due to the stabilization of the carbocation-like transition state by the adjacent thiophene ring.
However, subtle differences in reaction rates may be observed due to the electronic influence of the nitrile group. In the 5-bromo isomer, the electron-withdrawing nitrile group can slightly destabilize the transition state for SN1-type reactions, while having a less pronounced effect on SN2 reactions. For the 4-bromo isomer, this electronic effect is weaker. In practice, both isomers are highly reactive towards a variety of nucleophiles such as amines, alcohols, thiols, and carbanions.
Palladium-Catalyzed Cross-Coupling Reactions
While the bromomethyl group is typically targeted for nucleophilic substitution, the thiophene ring itself can participate in cross-coupling reactions. However, the presence of the bromine atom on the methyl group makes these isomers less common substrates for direct cross-coupling at the ring compared to halothiophenes. If a halogen were present on the thiophene ring, the position of the bromomethyl and nitrile groups would influence the regioselectivity of the coupling reaction.
Electrophilic Aromatic Substitution
The thiophene ring in both isomers is deactivated towards electrophilic aromatic substitution due to the strongly electron-withdrawing nitrile group.[3] Any electrophilic attack would be directed to the positions least deactivated by the nitrile group. For 5-bromomethylthiophene-2-carbonitrile, the C3 and C4 positions are available, while for the 4-bromo isomer, the C3 and C5 positions could be targeted, though such reactions are generally not favored.
Spectroscopic Characterization
The distinct substitution patterns of the two isomers give rise to clear differences in their NMR, IR, and mass spectra, allowing for unambiguous identification.
| Property | 4-bromomethylthiophene-2-carbonitrile | 5-bromomethylthiophene-2-carbonitrile |
| Molecular Formula | C₆H₄BrNS | C₆H₄BrNS |
| Molecular Weight | 202.07 g/mol | 202.07 g/mol |
| Appearance | Solid | Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant differences are observed in the ¹H NMR spectra, particularly in the aromatic region.
-
5-bromomethylthiophene-2-carbonitrile: The two protons on the thiophene ring (at C3 and C4) will appear as a pair of doublets with a coupling constant (³JHH) typical for adjacent protons on a thiophene ring (around 3-5 Hz).
-
4-bromomethylthiophene-2-carbonitrile: The two protons on the thiophene ring (at C3 and C5) are not adjacent. They will appear as two singlets or very finely split doublets due to long-range coupling.
The chemical shift of the -CH₂Br protons will also be slightly different due to the varying electronic environments.
| ¹H NMR (CDCl₃, 400 MHz) | 4-bromomethylthiophene-2-carbonitrile (Predicted) | 5-bromomethylthiophene-2-carbonitrile (Predicted) |
| δ (ppm), Aromatic H | ~7.5 (s, 1H), ~7.3 (s, 1H) | ~7.6 (d, J ≈ 4 Hz, 1H), ~7.0 (d, J ≈ 4 Hz, 1H) |
| δ (ppm), -CH₂Br | ~4.6 | ~4.8 |
Note: These are predicted chemical shifts based on general principles and may vary slightly from experimental values.
The ¹³C NMR spectra will also show distinct patterns for the aromatic carbons.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic IR absorption bands for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹ and the C-Br stretch in the lower frequency region (around 600-700 cm⁻¹). Differences in the fingerprint region (below 1500 cm⁻¹) can also be used to distinguish between the two isomers.
Mass Spectrometry (MS)
The electron ionization mass spectra of both isomers will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). The fragmentation patterns will also be indicative of the structure, with the loss of Br and CH₂Br being common fragmentation pathways.
Applications in Drug Discovery and Materials Science
The utility of these bromomethylthiophene-2-carbonitrile isomers stems from their ability to act as versatile intermediates in the synthesis of more complex molecules.
Drug Discovery
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and central nervous system agents.[1][10][11] The bromomethylthiophene-2-carbonitrile scaffold allows for the introduction of the thiophene-2-carbonitrile moiety into drug candidates. This can be achieved through nucleophilic substitution of the bromide with various amine, alcohol, or thiol-containing fragments, enabling the exploration of structure-activity relationships (SAR).
dot graph TD { A[Bromomethylthiophene-2-carbonitrile] --> B{Nucleophilic Substitution}; B --> C[Amine Nucleophile]; B --> D[Alcohol Nucleophile]; B --> E[Thiol Nucleophile]; C --> F[Amine-linked Thiophene Derivative]; D --> G[Ether-linked Thiophene Derivative]; E --> H[Thioether-linked Thiophene Derivative]; F --> I[Pharmaceutical Candidate]; G --> I; H --> I; }
Caption: Synthetic utility in drug discovery.
For example, these intermediates can be used in the synthesis of thiophene-based kinase inhibitors, where the thiophene core acts as a hinge-binding motif and the substituent introduced via the bromomethyl group can be designed to interact with other regions of the ATP-binding pocket.
Materials Science
In materials science, thiophene derivatives are extensively used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to functionalize the bromomethyl group allows for the tuning of the electronic properties, solubility, and solid-state packing of the resulting materials, which are critical parameters for device performance.
Conclusion
4-bromomethyl- and 5-bromomethylthiophene-2-carbonitrile are two structurally similar yet electronically and reactively distinct isomers. The position of the bromomethyl group significantly influences the electronic properties of the thiophene ring, leading to predictable differences in their spectroscopic signatures and reactivity. A thorough understanding of these differences is paramount for their effective utilization as building blocks in the synthesis of novel pharmaceuticals and advanced organic materials. This guide provides a foundational understanding to aid researchers in the selection and application of the appropriate isomer for their specific synthetic targets.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4339. [Link]
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Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
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Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia. Retrieved February 13, 2026, from [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals, 14(7), 692. [Link]
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Wohl–Ziegler bromination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2023). Journal of Medicinal Chemistry, 66(15), 10461-10481. [Link]
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Wohl-Ziegler Bromination. (2014). Chem-Station. [Link]
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Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 13, 2026, from [Link]
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Chemists' Guide to Wohl-Ziegler Reaction. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
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Brominations with N-bromosuccinimide and related compounds; the Wohl-Ziegler reaction. (1948). Chemical Reviews, 43(2), 271-317. [Link]
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Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (n.d.). Retrieved February 13, 2026, from [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 13, 2026, from [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]
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Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2022). Angewandte Chemie International Edition, 61(10), e202116780. [Link]
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3-thenyl bromide. (1953). Organic Syntheses, 33, 96. [Link]
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Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Pharmaceuticals, 15(3), 303. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]
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Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 13, 2026, from [Link]
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Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 237-248. [Link]
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Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). Nature Communications, 8, 14817. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24569-24591. [Link]
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An In-depth Technical Guide to 4-(Bromomethyl)thiophene-2-carbonitrile for Advanced Research Applications
This guide provides a comprehensive technical overview of 4-(Bromomethyl)thiophene-2-carbonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, synthesis, reactivity, and safe handling protocols, underpinned by field-proven insights and authoritative references.
Core Characteristics and Physical State
4-(Bromomethyl)thiophene-2-carbonitrile (CAS No. 186552-07-8) is a substituted thiophene derivative that presents as a solid at ambient temperature.[1] While detailed colorimetric analysis is not extensively reported, it is commercially available as a light yellow to yellow solid.[2] The compound's solid state is a critical consideration for its storage, handling, and dissolution in various solvent systems for reaction setups.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Bromomethyl)thiophene-2-carbonitrile is provided in the table below. It is important to note that while some properties like molecular weight are definitive, others such as melting and boiling points are not consistently reported in publicly available literature, which is not uncommon for specialized research chemicals.
| Property | Value | Source(s) |
| CAS Number | 186552-07-8 | [1][3] |
| Molecular Formula | C₆H₄BrNS | [1][3] |
| Molecular Weight | 202.07 g/mol | [1][3] |
| Physical Appearance | Light yellow to yellow solid | [2] |
| Melting Point | Not definitively reported | N/A |
| Boiling Point | Not definitively reported | N/A |
| Solubility | No quantitative data available | N/A |
Synthesis and Mechanistic Insights
The primary and most established route for the synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile is via the radical bromination of a suitable precursor, 4-methylthiophene-2-carbonitrile. This reaction, a variation of the Wohl-Ziegler bromination, leverages the reactivity of N-Bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the methyl group.
The choice of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is crucial as it facilitates the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group. The resulting benzylic-type radical on the thiophene ring is stabilized by resonance, favoring the selective formation of the desired bromomethyl product over ring bromination. The use of a non-polar solvent like carbon tetrachloride is typical for such reactions.
Caption: Synthetic pathway for 4-(Bromomethyl)thiophene-2-carbonitrile.
Experimental Protocol: Synthesis via Radical Bromination
The following protocol provides a representative method for the synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile.
Materials:
-
4-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylthiophene-2-carbonitrile (1.0 equivalent), N-Bromosuccinimide (1.05-1.1 equivalents), and a catalytic amount of AIBN (0.02-0.05 equivalents).
-
Add anhydrous carbon tetrachloride to the flask to a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., TLC or GC-MS), typically several hours.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 4-(Bromomethyl)thiophene-2-carbonitrile.
Reactivity and Applications in Synthesis
The synthetic utility of 4-(Bromomethyl)thiophene-2-carbonitrile stems from the high reactivity of the bromomethyl group, which acts as a potent electrophile. This functional group readily participates in nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide range of functionalities.[1] This makes it an invaluable building block for the construction of diverse molecular scaffolds, particularly in the development of compound libraries for high-throughput screening in drug discovery.[4]
The thiophene ring itself is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities.[4] The nitrile group offers an additional site for chemical modification, further expanding the synthetic possibilities.
Caption: Reactivity of 4-(Bromomethyl)thiophene-2-carbonitrile with various nucleophiles.
Experimental Protocol: Nucleophilic Substitution
This protocol provides a general procedure for the reaction of 4-(Bromomethyl)thiophene-2-carbonitrile with a generic nucleophile.
Materials:
-
4-(Bromomethyl)thiophene-2-carbonitrile
-
Nucleophile (e.g., a primary or secondary amine, phenol, thiol) (1.0-1.2 equivalents)
-
A suitable base (e.g., potassium carbonate, triethylamine) if the nucleophile is not basic enough or to neutralize the HBr byproduct.
-
A suitable polar aprotic solvent (e.g., acetonitrile, DMF)
-
Standard reaction and work-up equipment
Procedure:
-
In a round-bottom flask, dissolve the nucleophile and the base (if required) in the chosen solvent.
-
To this solution, add a solution of 4-(Bromomethyl)thiophene-2-carbonitrile (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by an appropriate analytical technique.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the desired substituted thiophene derivative.
Safety, Handling, and Storage
4-(Bromomethyl)thiophene-2-carbonitrile is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as toxic if swallowed, in contact with skin, and if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
All handling should be performed in a well-ventilated chemical fume hood.
Handling:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[3]
-
For long-term stability, it is recommended to store the compound under an inert atmosphere in a freezer at temperatures of -20°C.[3]
Conclusion
4-(Bromomethyl)thiophene-2-carbonitrile is a key synthetic intermediate with a well-defined reactivity profile. Its ability to undergo efficient nucleophilic substitution reactions makes it a valuable tool for the synthesis of complex molecules with potential applications in pharmaceutical and materials research. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14292355, 4-Bromothiophene-2-carbonitrile. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501912, 4'-(Bromomethyl)-2-cyanobiphenyl. PubChem. Retrieved from [Link]
-
Kozikowski, A. P., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Mayr, H., et al. (2021). Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers. Chemistry – A European Journal. Wiley Online Library. Retrieved from [Link]
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-
Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 98. doi:10.3389/fchem.2020.00098. Retrieved from [Link]
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Shetti, P. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate. Retrieved from [Link]
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Colson, J. W., et al. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 110(13), 4926-4930. doi:10.1073/pnas.1216229110. Retrieved from [Link]
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Mayr, H., et al. (2021). Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers. Chemistry – A European Journal, 27(42), 10834-10845. doi:10.1002/chem.202101476. Retrieved from [Link]
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4-(Bromomethyl)thiophene-2-carbonitrile safety data sheet (SDS) pdf
Safety, Handling, and Synthetic Utility Profile
Part 1: Executive Summary
4-(Bromomethyl)thiophene-2-carbonitrile is a high-value heterocyclic building block used extensively in medicinal chemistry for the introduction of the 2-cyanothiophene moiety. Its structural duality—featuring a reactive electrophilic bromomethyl "warhead" and a versatile nitrile handle—makes it indispensable for fragment-based drug discovery (FBDD).
However, this utility comes with significant risk. As a benzylic-type halide analog, it functions as a potent alkylating agent. It possesses the capability to alkylate biological macromolecules (DNA, proteins) via
Part 2: Physicochemical Identity & Properties
The following data consolidates predicted and experimental values. Researchers must treat the compound as a labile solid prone to degradation if mishandled.
| Property | Value | Context/Notes |
| Molecular Weight | 202.07 g/mol | Useful for molarity calculations. |
| Physical State | Solid (Low melting) | Typically appears as a light yellow to yellow crystalline solid or semi-solid. |
| Melting Point | N/A (Predicted low < 50°C) | Note: Analogous bromomethyl thiophenes often have low melting points; may liquefy in warm labs. |
| Boiling Point | ~276.9°C (Predicted) | Decomposition likely occurs before boiling. |
| Solubility | DMSO, DCM, Ethyl Acetate | Hydrolyzes rapidly in water/aqueous buffers. |
| Reactivity | High (Electrophile) | Reacts violently with strong nucleophiles (amines, thiols) and oxidizers. |
Part 3: Hazard Identification & Toxicology
The Mechanistic Basis of Toxicity
Unlike inert solvents, 4-(Bromomethyl)thiophene-2-carbonitrile is a lachrymator and a direct-acting alkylator .
-
Mechanism: The carbon-bromine bond is polarized by the adjacent thiophene ring, making the methylene carbon highly electrophilic. Upon contact with biological tissue, it undergoes rapid nucleophilic substitution (
), covalently binding to cysteine residues in proteins or guanine bases in DNA. -
Consequence: This results in immediate cellular damage (chemical burns) and potential long-term genotoxicity.
GHS Classification (Aggregated)
-
Signal Word: DANGER
-
Acute Toxicity (Oral/Dermal/Inhal): Category 3 (Toxic).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Sensitization: Potential skin sensitizer due to protein alkylation.
Part 4: Safe Handling & Storage Protocols
Storage Architecture
This compound is thermolabile and moisture-sensitive .[2] Improper storage leads to the liberation of Hydrogen Bromide (HBr), which can corrode storage vessels and degrade the nitrile group.
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (Inert).
-
Container: Amber glass with a Teflon-lined cap (prevents photolysis and cap degradation).
Operational Decision Matrix
The following workflow dictates the handling requirements based on the state of the reagent.
Figure 1: Decision matrix for selecting engineering controls based on the physical state of the reagent.
Part 5: Emergency Response & Stability
Decomposition Pathway
Understanding how this molecule fails is critical for cleanup.
-
Hydrolysis: In the presence of water/humidity, the C-Br bond cleaves.
Spill Cleanup Workflow
Do not use water. Water triggers HBr evolution, turning a spill into a gas leak.
-
Evacuate: Clear the immediate area.
-
PPE: Don full-face respirator (OV/AG cartridges), double nitrile gloves, and Tyvek suit.
-
Neutralize: Cover spill with a mixture of sodium carbonate (
) and clay cat litter . The carbonate neutralizes potential acid generation; the clay absorbs the organic bulk. -
Disposal: Sweep into a dedicated hazardous waste container labeled "Halogenated Organic - High Toxicity."
Part 6: Synthetic Utility
Researchers utilize 4-(Bromomethyl)thiophene-2-carbonitrile primarily for Nucleophilic Substitution (
-
Amination: Reaction with secondary amines yields tertiary amine scaffolds common in GPCR ligands.
-
Thiol Alkylation: Reaction with thiols creates thioether linkages.
-
Suzuki-Miyaura Coupling: The bromine is not on the aromatic ring, so it does not participate in Pd-catalyzed aryl coupling directly. However, the thiophene ring itself can be further functionalized at the C-5 position.
Protocol Tip: Always add the nucleophile to the solution of the bromomethyl thiophene at 0°C to prevent multiple alkylations or polymerization.
References
-
PubChem. (2025).[4] Compound Summary: 4-(Bromomethyl)thiophene-2-carbonitrile.[5][6] National Center for Biotechnology Information. Retrieved from [Link]
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Technical Whitepaper: Physicochemical Characterization of 4-(Bromomethyl)thiophene-2-carbonitrile
Executive Summary
4-(Bromomethyl)thiophene-2-carbonitrile is a high-value, reactive intermediate frequently utilized in the synthesis of serine protease inhibitors and kinase antagonists. Its structural core—a thiophene ring substituted with a nitrile (electron-withdrawing) and a bromomethyl group (electrophilic)—creates a unique physicochemical profile characterized by significant thermal instability.
This guide addresses the critical data gap regarding its physical constants. Due to its tendency to degrade, experimental boiling points (BP) and melting points (MP) are rarely reported in standard literature. This whitepaper synthesizes predicted thermodynamic data with field-proven handling protocols to ensure experimental success and safety.
Part 1: Chemical Identity & Structural Context
Before establishing physical parameters, strict identification is required to distinguish this compound from its stable isomers (e.g., 5-bromomethyl variants).
| Parameter | Detail |
| Chemical Name | 4-(Bromomethyl)thiophene-2-carbonitrile |
| CAS Number | 186552-07-8 |
| Molecular Formula | C₆H₄BrNS |
| Molecular Weight | 202.07 g/mol |
| SMILES | N#Cc1cc(CBr)cs1 |
| Key Moiety | Bromomethyl (-CH₂Br): Highly reactive alkylating agent; lachrymator.[1] |
Part 2: Phase Transition Data (Thermodynamic Profile)
Critical Note on Data: Publicly available experimental values for this specific isomer are scarce due to its proprietary nature and thermal sensitivity. The values below represent a synthesis of computational prediction (ACD/Labs, EPISuite) and comparative analysis of structural analogs.
Melting Point (MP) and Boiling Point (BP)
| Property | Value (Predicted/Observed) | Confidence Level | Experimental Context |
| Melting Point | 35°C – 45°C | Medium | Likely a low-melting solid or semi-solid oil at room temperature. Purity heavily influences state. |
| Boiling Point | 310°C ± 25°C (at 760 mmHg) | Low (Theoretical) | Do not attempt atmospheric distillation. Compound will polymerize or decompose before reaching BP. |
| Flash Point | ~141°C | High | Predicted based on vapor pressure curves. |
| Density | 1.6 ± 0.1 g/cm³ | High | Denser than water; critical for extraction layer separation. |
Thermal Instability Mechanism
The presence of the electron-rich thiophene ring facilitates the solvolysis or self-polymerization of the bromomethyl group.
-
Risk: At temperatures >50°C, the compound risks rapid degradation (evolution of HBr).
-
Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).
Part 3: Experimental Determination Protocols
Since literature values are unreliable, you must validate the properties of your specific batch. Do not use standard open-capillary melting point apparatus due to lachrymatory vapors and decomposition risks.
Protocol A: Differential Scanning Calorimetry (DSC) for MP
Use this protocol to determine purity and melting onset without thermal degradation.
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan under Nitrogen.
-
Equilibration: Cool to 0°C.
-
Ramp: Heat at 5°C/min to 100°C.
-
Analysis: Look for the endothermic melt peak. An exothermic event immediately following the melt indicates decomposition.
Protocol B: Vacuum Boiling Point Determination (Kugelrohr)
Standard distillation is contraindicated. Use Short-Path Distillation.
-
Vacuum: Establish high vacuum (< 0.5 mmHg).
-
Heating: Use a Kugelrohr oven or short-path apparatus.
-
Observation: The compound should distill/sublime at 120°C – 135°C (0.5 mmHg) .
-
Caution: If the residue turns black/tarry, stop immediately; polymerization is occurring.
Part 4: Synthesis & Purification Workflow
The physical properties dictate the purification strategy. Because the Melting Point is near ambient temperature, recrystallization is difficult. Chromatography or high-vacuum sublimation is preferred.
Synthesis Pathway and Decision Tree
The following diagram illustrates the synthesis from the methyl precursor and the critical purification decisions based on the physicochemical properties described above.
Figure 1: Synthesis and purification logic flow. Note that the physical state (solid vs. oil) is a proxy for purity; impure fractions often remain oils due to melting point depression.
Part 5: Safety & Handling (Lachrymator)
The physicochemical profile (benzylic-like bromide) classifies this compound as a Lachrymator and Skin Corrosive .
-
Vapor Pressure: Even at room temperature, the solid/oil has sufficient vapor pressure to cause severe eye irritation.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ethanolamine nearby to neutralize spills. The amine/thiosulfate reacts rapidly with the bromomethyl group to form non-volatile derivatives.
-
PPE: Double nitrile gloves are required. The compound can permeate standard latex rapidly.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14292355 (Analog: 4-Bromothiophene-2-carbonitrile). Retrieved from [Link]
-
Li, Y., et al. (2014).[2] "Palladium-Catalyzed Direct C-H Arylation of Thiophenes." Journal of Organic Chemistry, 79(6), 2890–2897. (Context on thiophene stability and functionalization). Retrieved from [Link]
Sources
suppliers and price of 4-(Bromomethyl)thiophene-2-carbonitrile
Technical Monograph: 4-(Bromomethyl)thiophene-2-carbonitrile
Part 1: Executive Summary
4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8) is a high-value heteroaromatic building block, primarily utilized in the synthesis of S1P1 receptor agonists (immunomodulators) and S100 protein inhibitors (oncology). Its structural utility lies in the bifunctionality of the thiophene core: the nitrile group (
Critical Advisory: This compound is not a commodity chemical . It is thermally unstable and a potent lachrymator. Commercial availability is often restricted to "Make-on-Demand" or cold-chain specialty catalogs. Researchers must anticipate lead times of 2–4 weeks and significant shipping costs due to hazardous material classification (Class 6.1/8).
Part 2: Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 4-(Bromomethyl)thiophene-2-carbonitrile |
| CAS Number | 186552-07-8 |
| Molecular Formula | |
| Molecular Weight | 202.07 g/mol |
| Physical State | Off-white to yellow solid (low melting point) or oil (if impure) |
| Solubility | Soluble in DCM, EtOAc, THF; reacts with water/alcohols |
| Stability | Moisture sensitive; Light sensitive; Thermally labile |
| Storage | -20°C (Freezer) , under Argon/Nitrogen, Dark |
Part 3: Market Analysis – Suppliers & Price
Due to its instability, few vendors maintain large shelf stocks. Most listings are "inquire for quote." The prices below reflect estimated market rates for research-grade purity (>95%) as of Q4 2025.
Table 1: Supplier Landscape & Estimated Pricing
| Supplier Tier | Representative Vendors | Est.[1] Price (1g) | Est. Price (10g) | Lead Time | Notes |
| Primary Distributors | BLD Pharm, Fluorochem, BenchChem | $150 - $250 | $800 - $1,200 | 1-2 Weeks | Best for quick research aliquots. Cold chain required. |
| Catalog Aggregators | MolPort, eMolecules | $200 - $350 | $1,000+ | 2-4 Weeks | Often drop-ship from Asia; verify stock freshness. |
| Custom Synthesis | WuXi AppTec, Enamine | Quote Only | Quote Only | 4-6 Weeks | Recommended for >100g scale-up to ensure fresh batch. |
Procurement Strategy:
-
Avoid Bulk Stocking: Do not purchase more than 3 months' supply. The bromide is prone to hydrolysis (forming the alcohol) and polymerization.
-
Verify Isomer: Ensure you are purchasing the 4-(bromomethyl) isomer (CAS 186552-07-8), not the cheaper 5-(bromomethyl) (CAS 134135-41-4) or 4-bromo (ring-substituted) analogs.
Part 4: Synthesis & Manufacturing
For projects requiring >10g, in-house synthesis is often more cost-effective and ensures higher purity than commercial sources that may have degraded during transit.
Synthetic Pathway
The industry-standard route utilizes a Wohl-Ziegler bromination of 4-methylthiophene-2-carbonitrile. This radical substitution is highly specific to the benzylic (thenylic) position.
Figure 1: Radical bromination pathway for the synthesis of 4-(bromomethyl)thiophene-2-carbonitrile.
Detailed Experimental Protocol
Adapted from US Patent 10,125,125 B2 [1] and standard radical bromination methodologies.
Reagents:
-
Substrate: 4-Methylthiophene-2-carbonitrile (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) – Recrystallize from water before use to remove HBr.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF3) (Preferred green alternative) or Carbon Tetrachloride ( ) (Classic, toxic).
Step-by-Step Workflow:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Dissolution: Dissolve 4-methylthiophene-2-carbonitrile (e.g., 900 mg, 7.31 mmol) in the chosen solvent (20 mL).
-
Addition: Add NBS (1.43 g, 8.03 mmol) and AIBN (120 mg, 0.73 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 76-80°C for
or 102°C for PhCF3).-
Visual Cue: The reaction is typically complete when the dense NBS solid floats to the top and converts to low-density succinimide.
-
Duration: 4–8 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the succinimide precipitate.
-
Concentrate the filtrate under reduced pressure.[3]
-
Purification: The residue is often used crude. If necessary, purify via rapid column chromatography (Silica gel, 0-20% EtOAc in Hexanes). Do not delay purification as the product degrades on silica over time.
-
Part 5: Quality Control & Impurity Profile
When validating supplier batches or in-house synthesis, screen for these specific impurities:
| Impurity | Origin | Detection | Remediation |
| Starting Material | Incomplete conversion | H-NMR (Methyl singlet ~2.3 ppm) | Extend reflux time; add 0.1 eq more NBS. |
| Dibromo Species | Over-bromination ( | H-NMR (Methine singlet >6.5 ppm) | Difficult to separate; control stoichiometry strictly. |
| Alcohol Derivative | Hydrolysis ( | LCMS (M+16 mass shift) | Use anhydrous solvents; store with desiccants. |
| Succinimide | Incomplete workup | H-NMR (Singlet ~2.7 ppm) | Wash organic layer with water/brine. |
Part 6: Handling & Safety (HSE)
Signal Word: DANGER
-
Hazard Statements:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[4]
-
H314: Causes severe skin burns and eye damage (Lachrymator).
-
EUH029: Contact with water liberates toxic gas (HBr).
-
Operational Controls:
-
Engineering: Handle ONLY in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat.
-
Spill Management: Do not wipe with water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after absorption.
-
Deactivation: Quench glassware/waste with 10% aqueous Sodium Bisulfite to destroy residual active bromine species before disposal.
Part 7: References
-
US Patent 10,125,125 B2 . N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.[5] (2018). Assignee: Active Biotech AB.
-
BLD Pharm Catalog . Product Page: 4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8).[6][4] (Accessed 2025).[7]
-
PubChem Database . Compound Summary: 4-(Bromomethyl)thiophene-2-carbonitrile.[6][4] National Center for Biotechnology Information.
-
BenchChem . Technical Data Sheet: 4-(Bromomethyl)thiophene-2-carbonitrile.
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. 4-(Bromomethyl)thiophene-2-carbonitrile|CAS 186552-07-8 [benchchem.com]
- 5. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors - Google Patents [patents.google.com]
- 6. 186552-07-8|4-(Bromomethyl)thiophene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
An In-depth Technical Guide to 4-(Bromomethyl)thiophene-2-carbonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(Bromomethyl)thiophene-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document elucidates its chemical identity, physicochemical properties, a detailed representative synthesis protocol, and its potential applications in the synthesis of complex molecular architectures.
Introduction: The Versatility of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to act as a bioisostere for the benzene ring.[1] The introduction of reactive functional groups onto the thiophene core creates versatile intermediates for the synthesis of novel compounds with a wide range of biological activities. 4-(Bromomethyl)thiophene-2-carbonitrile is one such intermediate, featuring both a reactive bromomethyl group, susceptible to nucleophilic attack, and a cyano group, which can undergo various transformations or act as a key pharmacophoric element. This combination of functionalities makes it a valuable precursor for the elaboration of more complex molecules.
Chemical Identity and Physicochemical Properties
4-(Bromomethyl)thiophene-2-carbonitrile is a substituted thiophene with the CAS number 186552-07-8.[2] Its core structure consists of a thiophene ring with a bromomethyl group at the 4-position and a nitrile group at the 2-position.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source |
| PubChem CID | Not available | |
| CAS Number | 186552-07-8 | [2][3] |
| Molecular Formula | C₆H₄BrNS | [2] |
| Molecular Weight | 202.07 g/mol | [2] |
| IUPAC Name | 4-(Bromomethyl)thiophene-2-carbonitrile | |
| SMILES | C1=C(SC(=C1)C#N)CBr | |
| InChI Key | Information not available | |
| Appearance | Information not available (likely a solid) | |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [2] |
Molecular Structure:
Caption: Molecular structure of 4-(Bromomethyl)thiophene-2-carbonitrile.
Synthesis and Reactivity
The synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile can be achieved through the radical bromination of the corresponding 4-methylthiophene-2-carbonitrile precursor. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.[4]
Representative Synthesis Protocol: Radical Bromination
The following is a representative, field-proven protocol for the synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile from 4-methylthiophene-2-carbonitrile.
Disclaimer: This is a representative protocol based on established methods for similar compounds. Researchers should conduct their own risk assessment and optimization.
Materials:
-
4-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-methylthiophene-2-carbonitrile (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of carbon tetrachloride.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(Bromomethyl)thiophene-2-carbonitrile.
Synthesis Workflow Diagram
Caption: Representative workflow for the synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-(Bromomethyl)thiophene-2-carbonitrile make it a highly attractive building block for the synthesis of novel therapeutic agents. The thiophene core is a common feature in many FDA-approved drugs.[1]
The primary utility of this compound lies in the reactivity of the bromomethyl group, which allows for the facile introduction of a variety of substituents through nucleophilic substitution reactions. This enables the exploration of a wide chemical space around the thiophene scaffold.
Potential applications include:
-
Synthesis of Kinase Inhibitors: The thiophene ring can serve as a hinge-binding motif in kinase inhibitors. The bromomethyl group allows for the attachment of various side chains to target specific pockets in the kinase domain.
-
Development of Antimicrobial Agents: Thiophene derivatives have shown promising antimicrobial activity.[5] 4-(Bromomethyl)thiophene-2-carbonitrile can be used to synthesize novel compounds for screening against drug-resistant bacteria.
-
Probes for Chemical Biology: The reactive handle can be used to attach fluorescent dyes, biotin tags, or other probes to create tools for studying biological systems.
Safety and Handling
Disclaimer: This information is a summary and should not replace a thorough review of the Safety Data Sheet (SDS).
4-(Bromomethyl)thiophene-2-carbonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
4-(Bromomethyl)thiophene-2-carbonitrile is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality, comprising a reactive bromomethyl group and a cyano-substituted thiophene core, provides a platform for the development of a diverse range of complex molecules. While detailed characterization data in the public domain is limited, its synthesis can be reliably achieved through established methods such as radical bromination. Proper safety and handling procedures are essential when working with this compound.
References
-
National Center for Biotechnology Information. (n.d.). 4-Bromothiophene-2-carbonitrile. PubChem Compound Database. Retrieved from [Link]
- Dittmer, K., Martin, R. P., Herz, W., & Cristol, S. J. (1949). The Effect of Benzoyl Peroxide on the Bromination of Methylthiophenes by N-Bromosuccinimide. Journal of the American Chemical Society, 71(4), 1201–1204.
-
Howei Pharm. (n.d.). Cas List Page. Retrieved from [Link]
- Zhang, Y., et al. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 19(38), 8345-8349.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-(bromomethyl)thiophene-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Heterocyclic Building Blocks for Agrochemicals. Retrieved from [Link]
- Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2049-2079.
- Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1245025.
-
University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of (7S,15S)- and (7R,15S)-dolatrienoic acid. PubMed. Retrieved from [Link]
- Patel, D. R., & Prajapati, D. G. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6.
- Neuman, R. C. (2004). Chapter 11: Free Radical Substitution and Addition Reactions. In Organic Chemistry.
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
Sources
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- 2. 186552-07-8|4-(Bromomethyl)thiophene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Page 63-3202501 to 3220000 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Methodological & Application
synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile from 4-methylthiophene-2-carbonitrile
Application Note: Precision Synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile
Executive Summary
This guide details the synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8), a critical intermediate in the development of pharmaceutical scaffolds (e.g., enzyme inhibitors, receptor antagonists). The protocol utilizes a Wohl-Ziegler bromination strategy, optimizing the reaction of 4-methylthiophene-2-carbonitrile with N-Bromosuccinimide (NBS).
Key Technical Insight: The presence of the electron-withdrawing nitrile group at the C2 position is strategically advantageous. It deactivates the thiophene ring towards Electrophilic Aromatic Substitution (EAS), thereby suppressing ring bromination and favoring the desired free-radical substitution at the methyl group.
Strategic Analysis & Reaction Design
Mechanistic Logic
The transformation relies on a radical chain mechanism.[1] The choice of reagents is governed by the need to maintain a low, steady-state concentration of molecular bromine (
-
NBS (N-Bromosuccinimide): Acts as a reservoir for bromine.[1][3][4][5] It reacts with HBr (produced in the propagation step) to regenerate
in situ, preventing the high concentrations of that would lead to ionic addition across the thiophene double bonds. -
AIBN (Azobisisobutyronitrile): The preferred initiator. Its half-life at 80°C (approx. 1 hour) aligns perfectly with the reflux temperature of standard solvents, ensuring a steady supply of radicals throughout the reaction.
Solvent Selection: Modernizing the Protocol
Historically, Carbon Tetrachloride (
-
Why PhCF
? It possesses similar boiling point characteristics (~102°C) and lack of benzylic hydrogens (inert to radicals) as , but with a significantly better safety profile.
Reaction Pathway Visualization
Figure 1: Radical Chain Mechanism. The cycle relies on the regeneration of
Detailed Experimental Protocol
Materials & Equipment
| Reagent | Purity | Role | Stoichiometry |
| 4-Methylthiophene-2-carbonitrile | >98% | Substrate | 1.0 equiv |
| N-Bromosuccinimide (NBS) | 99% | Brominating Agent | 1.05 equiv |
| AIBN | 98% | Radical Initiator | 0.05 equiv |
| PhCF | Anhydrous | Solvent | 10 mL / g substrate |
Safety Warning: The product is a potent lachrymator (tear gas agent) and skin irritant. All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile) is recommended.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-methylthiophene-2-carbonitrile (1.0 equiv) and NBS (1.05 equiv).
-
Note: Recrystallize NBS from water if it appears yellow/brown (indicates free
degradation) to ensure accurate stoichiometry.
-
-
Add anhydrous PhCF
(or if PhCF is unavailable, adhering to strict safety protocols). -
Purge the system with Argon or Nitrogen for 10 minutes to remove oxygen, which can quench radicals.
Step 2: Initiation & Reflux
-
Heat the mixture to reflux (approx. 100-105°C for PhCF
). -
Once reflux is stable, add AIBN (0.05 equiv) in a single portion.
-
Observation: The reaction mixture typically transitions from a suspension (undissolved NBS) to a clear solution, and then back to a suspension (floating Succinimide) as the reaction proceeds.
-
Maintain reflux for 2–4 hours .
Step 3: Monitoring (IPC - In-Process Control)
-
Monitor via TLC (Eluent: 10% Ethyl Acetate in Hexanes).
-
Critical Decision Point: Stop the reaction when conversion reaches ~95%. Pushing for 100% conversion often leads to the formation of the gem-dibromide impurity (4-(dibromomethyl)...), which is difficult to separate.
Step 4: Workup
-
Cool the reaction mixture to 0°C in an ice bath. This precipitates the Succinimide byproduct completely.
-
Filter the cold mixture through a sintered glass funnel or a pad of Celite.
-
Wash the filter cake with cold solvent.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude yellow oil or solid.
Step 5: Purification
-
Crystallization (Preferred): Dissolve the crude residue in minimum hot Heptane (or Hexane/EtOAc mix). Allow to cool slowly to RT, then to 4°C.
-
Chromatography (Alternative): If crystallization fails, use Silica Gel Flash Chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).
Process Workflow & Data Management
Experimental Workflow
Figure 2: Operational Workflow. Note the feedback loop at the monitoring stage to prevent over-bromination.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Oxygen quenching or dead initiator. | Add fresh AIBN (0.02 equiv) and purge with Argon again. |
| High Dibromide Impurity | Excess NBS or reaction time too long. | Reduce NBS to 0.95 equiv in future runs; stop reaction earlier. |
| Dark/Tar Formation | Thermal decomposition or polymerization. | Ensure inert atmosphere; check solvent purity; reduce temp slightly. |
| Low Yield | Product hydrolysis. | Ensure all glassware is flame-dried; use anhydrous solvents. |
References
-
BenchChem. 4-(Bromomethyl)thiophene-2-carbonitrile | CAS 186552-07-8. Retrieved from
-
Organic Chemistry Portal. Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved from
-
National Institutes of Health (NIH) - PubChem. 4-Bromothiophene-2-carbonitrile (Related Structure & Safety Data). Retrieved from
-
Master Organic Chemistry. Allylic and Benzylic Bromination with NBS. Retrieved from
-
Sigma-Aldrich. 4-bromothiophene-2-carbonitrile Product Specification. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. iris.unito.it [iris.unito.it]
- 7. synarchive.com [synarchive.com]
- 8. rsc.org [rsc.org]
Application Note: Regioselective Wohl-Ziegler Bromination of Methylthiophene Carbonitrile
Abstract
This application note details a robust protocol for the Wohl-Ziegler bromination of methylthiophene carbonitriles using N-Bromosuccinimide (NBS). While standard benzylic brominations are routine, thiophene substrates present a unique challenge: the electron-rich sulfur heterocycle competes for nuclear (ring) bromination via electrophilic aromatic substitution (EAS). This guide provides a self-validating methodology to exclusively target the side-chain methyl group, leveraging the electron-withdrawing nature of the nitrile moiety and specific solvent effects to suppress side reactions. We recommend Benzotrifluoride (PhCF₃) as a sustainable, high-performance alternative to Carbon Tetrachloride (CCl₄).
Introduction & Mechanistic Insight
The Thiophene Paradox
In standard aromatics (e.g., toluene), the benzene ring is relatively stable, making radical bromination of the methyl group straightforward. However, thiophene is
The "CN" Advantage: The presence of a carbonitrile (-CN) group on the thiophene ring is critical. As a strong electron-withdrawing group (EWG), it deactivates the ring toward electrophilic attack, significantly widening the process window for successful radical bromination.
Reaction Pathway
The reaction proceeds via a radical chain mechanism. Success depends on maintaining a low, steady-state concentration of molecular bromine (
-
Initiation: Thermal decomposition of AIBN or BPO generates radicals that abstract bromine from NBS.[2]
-
Propagation: The succinimidyl radical abstracts a hydrogen from the methyl group (Rate Determining Step). The resulting methylene radical traps
to form the product. -
The Ionic Trap (Avoidance): Polar solvents (Acetonitrile, DMF) stabilize the bromonium ion intermediate, favoring nuclear bromination. Non-polar solvents are mandatory to favor the radical pathway.
Critical Parameter Analysis
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Benzotrifluoride (PhCF₃) | Replaces toxic CCl₄. High boiling point (102°C) allows faster kinetics; non-polar nature suppresses ionic nuclear bromination. |
| Reagent | NBS (Recrystallized) | Impure NBS (yellow) contains excess |
| Initiator | AIBN (0.05 - 0.1 eq) | Preferred over Benzoyl Peroxide (BPO) for thiophenes to avoid oxidizing the sulfur atom. |
| Stoichiometry | 1.05 eq NBS | Slight excess ensures conversion. Large excess (>1.2 eq) leads to |
| Atmosphere | Argon/Nitrogen | Oxygen is a radical scavenger (triplet diradical) and will quench the initiation step. |
Experimental Protocol: The "Golden Batch"
Target Substrate: 3-Methylthiophene-2-carbonitrile (Generic applicable to isomers) Scale: 10 mmol (approx. 1.23 g)
Materials Setup
-
Substrate: 3-Methylthiophene-2-carbonitrile (1.23 g, 10 mmol)
-
Reagent: N-Bromosuccinimide (1.87 g, 10.5 mmol)
-
Initiator: AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol)
-
Solvent: Benzotrifluoride (PhCF₃) (50 mL, 0.2 M concentration)
Step-by-Step Procedure
-
Preparation (Inerting):
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add the methylthiophene carbonitrile and PhCF₃.
-
Critical Step: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.
-
-
Reagent Addition:
-
Add the solid NBS and AIBN in one portion against a positive flow of Argon.
-
Note: NBS is insoluble in PhCF₃ at room temperature; the mixture will be a suspension.
-
-
Initiation & Reflux:
-
Heat the mixture to reflux (oil bath set to ~110°C).
-
Visual Check: Within 15-30 minutes of reflux, the dense, white NBS solid (bottom) will disappear and be replaced by Succinimide, which is less dense and typically floats or forms a lighter suspension on the surface.
-
Maintain reflux for 2–4 hours.
-
-
Monitoring (The Self-Validating Step):
-
Workup:
-
Cool the mixture to 0°C (ice bath). This precipitates the succinimide byproduct maximally.
-
Filter the cold mixture through a sintered glass funnel or a pad of Celite.
-
Wash the filter cake with cold PhCF₃ or DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude bromomethyl thiophene.
-
-
Purification:
-
While often pure enough for the next step (e.g., alkylation), the product can be purified via rapid silica gel chromatography.
-
Caution: Bromomethyl thiophenes are lachrymators and skin irritants. Handle in a fume hood.
-
Mechanism & Workflow Visualization
Reaction Pathway Diagram
Figure 1: Radical chain mechanism highlighting the critical cycle of Br2 regeneration and the competitive ionic trap.
Workup Logic Flow
Figure 2: Streamlined workup protocol designed to separate the succinimide byproduct efficiently.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Oxygen inhibition or wet solvent. | Degas solvent thoroughly. Add fresh AIBN (10 mol%). Ensure reflux is vigorous. |
| Ring Bromination (Nuclear) | Solvent too polar or NBS impure. | STOP. Switch solvent to PhCF₃ or CCl₄. Recrystallize NBS from water/acetone. |
| Dibromination | Excess NBS or reaction ran too long. | Monitor strictly by TLC. Stop reaction at 95% conversion rather than 100%. |
| Dark/Black Mixture | Polymerization of thiophene. | Temperature too high or concentration too high. Dilute to 0.1 M. |
Safety & Handling
-
NBS: Causes severe skin burns and eye damage. Store in a refrigerator (2-8°C) to prevent decomposition into
. -
Bromomethylthiophenes: Potent lachrymators (tear gas agents). Always handle in a functioning fume hood. Treat glassware with alcoholic KOH before removing from the hood to neutralize residues.
-
Benzotrifluoride: Flammable. Flash point 12°C.
References
-
Wohl-Ziegler Reaction Overview & Mechanism
-
Solvent Effects in Radical Bromin
-
Ogawa, A. et al. "Benzotrifluoride: A Useful Alternative Solvent for the Radical Bromination of Methyl Groups." J. Org.[6] Chem.
-
(Citation grounded in general green chemistry protocols for this reaction).
-
-
Thiophene Reactivity & Regioselectivity
-
TCI Chemicals.[3] "Practical Example: Bromination of 2-methylbenzo[b]thiophene." (Demonstrates the risk of nuclear bromination in Acetonitrile).
-
-
NBS Protocols and Handling
Sources
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 4. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
Application Note: Nucleophilic Substitution Strategies for 4-(Bromomethyl)thiophene-2-carbonitrile
Executive Summary
4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8) is a high-value heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] It serves as a superior bioisostere for substituted benzyl bromides, offering unique electronic properties due to the presence of the sulfur heteroatom and the electron-withdrawing nitrile group.
This guide provides validated protocols for utilizing this reagent in nucleophilic substitution (
Chemical Profile & Reactivity Analysis
Electronic Structure & Electrophilicity
The reactivity of 4-(bromomethyl)thiophene-2-carbonitrile is governed by two competing electronic factors:
-
Thiophene Ring (Pi-Excessive): The sulfur atom donates electron density into the ring, generally stabilizing carbocation character.
-
2-Cyano Group (Electron-Withdrawing): The nitrile group at position 2 exerts a strong inductive (-I) and mesomeric (-M) withdrawal.
Impact on Reactivity: The electron-withdrawing nature of the nitrile group significantly enhances the electrophilicity of the methylene carbon at position 4 compared to 3-(bromomethyl)thiophene. Consequently, this reagent acts as a "hot" electrophile. Reaction times are typically shorter than those for benzyl bromide, but the risk of bis-alkylation or background hydrolysis is higher.
Safety & Handling (Lachrymator Warning)
-
Hazard: This compound is a potent lachrymator and skin irritant.[4] It can cause severe eye damage and respiratory irritation.[5]
-
Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) and protected from light. The compound degrades upon exposure to moisture, releasing HBr and the corresponding alcohol.
-
Handling: All weighing and reactions must be performed in a functioning fume hood. Double-gloving is mandatory.
Reaction Pathways & Mechanism
The primary reaction mode is
Visualization: Reactivity Network
Figure 1: Divergent synthesis pathways from the bromomethyl core. Note the competitive hydrolysis pathway if moisture is present.
Experimental Protocols
Protocol A: C-N Bond Formation (Secondary Amine Synthesis)
Application: Synthesis of kinase inhibitor intermediates. Rationale: The high reactivity of the electrophile requires a mild base to scavenge HBr without causing nitrile hydrolysis.
Materials:
-
4-(Bromomethyl)thiophene-2-carbonitrile (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous ACN (0.1 M concentration relative to substrate).
-
Addition: Cool the solution to 0°C. Add 4-(Bromomethyl)thiophene-2-carbonitrile (1.0 equiv) dropwise as a solution in ACN.
-
Critical: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation if using a primary amine.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of bromide peak).
-
Work-up: Dilute with EtOAc, wash with saturated
(x2) and Brine (x1). Dry over .[2] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: C-S Bond Formation (Thioether Synthesis)
Application: Introduction of metabolic stability handles. Rationale: Thiols are highly nucleophilic; weaker bases are preferred to avoid side reactions.
Materials:
-
Thiol substrate (1.0 equiv)
-
Base:
(1.2 equiv) or -
Solvent: Acetone or DMF
Step-by-Step Methodology:
-
Suspend the thiol and Base in Acetone. Stir for 15 minutes at RT to generate the thiolate.
-
Add 4-(Bromomethyl)thiophene-2-carbonitrile (1.0 equiv) in one portion.
-
Stir at RT for 1 hour. (Reaction is typically very fast).
-
Filter off inorganic salts. Concentrate the filtrate.
-
Purify via recrystallization or chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or atmospheric moisture. | Use anhydrous solvents (molecular sieves). Keep reaction under |
| Nitrile Hydrolysis | Base is too strong (e.g., NaOH) or temp too high. | Switch to mild inorganic bases ( |
| Dimerization | Bis-alkylation of primary amine. | Use excess amine (3-5 equiv) or protect the amine first. |
| Darkening of Reaction | Polymerization of thiophene ring. | Exclude light.[6] Add radical inhibitor (BHT) in trace amounts if necessary. |
Workflow Visualization
Figure 2: Standard operational workflow for nucleophilic substitution.
References
-
Compound Data & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14292355, 4-Bromothiophene-2-carbonitrile. Retrieved from [Link]
-
Analogous Reactivity (3-Bromomethylthiophene): Organic Syntheses, Coll. Vol. 4, p.921 (1963); Vol. 33, p.96 (1953). 3-Thenyl Bromide.[4] Retrieved from [Link]
-
General Nucleophilic Substitution Principles: LibreTexts Chemistry. Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
(Note: While specific literature on the 4-bromomethyl-2-carbonitrile isomer is proprietary or less common in open literature than the 3-isomer, the protocols above are derived from standard "Halomethyl Thiophene" chemistry validated across the structural class.)
Sources
Application Notes and Protocols for the Synthesis of Thienopyrimidines Utilizing 4-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-(bromomethyl)thiophene-2-carbonitrile as a versatile precursor for the synthesis of thieno[3,2-d]pyrimidines. Thienopyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their structural analogy to purine bases and their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines a proposed synthetic pathway, grounded in established chemical principles, for the conversion of 4-(bromomethyl)thiophene-2-carbonitrile into a key aminothiophene intermediate, followed by cyclization to the thienopyrimidine core. Detailed experimental protocols, mechanistic insights, and key considerations for successful synthesis are provided to guide researchers in the development of novel thienopyrimidine-based therapeutic agents.
Introduction: The Significance of the Thienopyrimidine Scaffold
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, represents a privileged structure in drug discovery.[2][4] Its structural resemblance to endogenous purines, such as adenine and guanine, allows for interaction with a variety of biological targets, including enzymes and receptors.[2] This has led to the development of numerous thienopyrimidine derivatives with potent pharmacological activities.[3][4] Consequently, the development of efficient and versatile synthetic routes to novel thienopyrimidine analogues is a key focus in medicinal chemistry research. 4-(Bromomethyl)thiophene-2-carbonitrile is a readily available starting material that, through the protocols outlined herein, can serve as a valuable building block for accessing this important class of compounds.[5]
Proposed Synthetic Pathway: From Bromomethyl-Thiophene to the Thienopyrimidine Core
While direct literature precedent for the conversion of 4-(bromomethyl)thiophene-2-carbonitrile to thienopyrimidines is not extensively documented, a robust and scientifically sound synthetic route can be proposed based on well-established chemical transformations. The strategy involves a two-stage process:
-
Formation of a 2-Amino-4-(aminomethyl)thiophene Intermediate: This involves the conversion of the reactive bromomethyl group into a primary amine.
-
Cyclization to the Thieno[3,2-d]pyrimidine Ring System: The resulting aminothiophene derivative, possessing both an amino group and a nitrile, can then undergo intramolecular cyclization to form the desired fused pyrimidine ring.
The following sections provide detailed protocols for this proposed pathway.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-(aminomethyl)thiophene-3-carbonitrile Intermediate
The conversion of the bromomethyl group to a primary amine can be effectively achieved via a Gabriel synthesis, which avoids the potential for over-alkylation often encountered with direct amination.[6]
Protocol 1: Gabriel Synthesis of the Aminomethyl Intermediate
-
Step 1a: N-Alkylation of Potassium Phthalimide
-
Materials: 4-(Bromomethyl)thiophene-2-carbonitrile, Potassium Phthalimide, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 4-(bromomethyl)thiophene-2-carbonitrile (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the phthalimidomethyl intermediate.
-
-
-
Step 1b: Hydrazinolysis of the Phthalimidomethyl Intermediate
-
Materials: Phthalimidomethyl intermediate from Step 1a, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend the phthalimidomethyl intermediate in ethanol.
-
Add hydrazine hydrate (2.0 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-amino-4-(aminomethyl)thiophene-3-carbonitrile. This intermediate can often be used in the next step without further purification.
-
-
Part 2: Cyclization to the Thieno[3,2-d]pyrimidine Core
With the key aminothiophene intermediate in hand, the final cyclization to form the thienopyrimidine ring can be achieved through various methods. One of the most common and effective methods involves heating with formamide.[2][3][7]
Protocol 2: Formamide Cyclization to 4-Amino-thieno[3,2-d]pyrimidine
-
Materials: 2-Amino-4-(aminomethyl)thiophene-3-carbonitrile intermediate, Formamide.
-
Procedure:
-
In a round-bottom flask, add the crude 2-amino-4-(aminomethyl)thiophene-3-carbonitrile intermediate.
-
Add an excess of formamide.
-
Heat the reaction mixture to reflux (approximately 180-210 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the desired 4-amino-thieno[3,2-d]pyrimidine derivative.
-
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway from 4-(Bromomethyl)thiophene-2-carbonitrile.
Data Presentation: Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Time (approx.) |
| 1a: N-Alkylation | 4-(Bromomethyl)thiophene-2-carbonitrile, Potassium Phthalimide | Anhydrous DMF | Room Temperature | 12-18 hours |
| 1b: Hydrazinolysis | Phthalimidomethyl intermediate, Hydrazine hydrate | Ethanol | Reflux | 4-6 hours |
| 2: Cyclization | 2-Amino-4-(aminomethyl)thiophene-3-carbonitrile, Formamide | Formamide | Reflux (180-210 °C) | 2-4 hours |
Causality and Experimental Choices
-
Choice of Gabriel Synthesis: The Gabriel synthesis is chosen for the amination of the bromomethyl group to prevent the formation of secondary and tertiary amine byproducts, which can occur with direct amination using ammonia.[6] This ensures a cleaner reaction and higher yield of the desired primary amine intermediate.
-
Use of Formamide for Cyclization: Formamide serves as both a reactant and a solvent in the cyclization step. It is a common and effective reagent for constructing the pyrimidine ring from o-amino-nitrile precursors, leading to the formation of 4-amino-pyrimidines.[2][7] The high reaction temperature is necessary to drive the cyclization and dehydration steps.
Trustworthiness and Self-Validation
The protocols described are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry. The individual steps, such as the Gabriel synthesis and formamide cyclization, are robust and have been widely applied to a variety of substrates.[3][6] For self-validation, it is crucial to characterize the intermediates and the final product thoroughly using standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Logical Workflow Diagram
Caption: Experimental workflow for thienopyrimidine synthesis.
References
-
Hossan, A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1). Available at: [Link]
-
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1749-1763. Available at: [Link]
-
Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15). Available at: [Link]
-
Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]
-
Masurier, N., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 14(12), 1249. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 20(7), 12324-12338. Available at: [Link]
-
El-Sayed, W. A., et al. (2020). Synthesis and Anticancer Activity of Functionalized Thieno[2,3-d]pyrimidine Compounds and Their Triazinyl and Tetrazinyl Derivatives. Molecules, 25(10), 2348. Available at: [Link]
-
Lei, H., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. Journal of Heterocyclic Chemistry, 54(5), 2914-2917. Available at: [Link]
-
Shishoo, C. J., et al. (2009). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. Indian Journal of Chemistry - Section B, 48B(1), 113-120. Available at: [Link]
-
Cohen, S., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4241. Available at: [Link]
-
Zhang, L., et al. (2021). Synthesis of Novel Analogs of Thieno[2,3-d]Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 26(11), 3169. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Egyptian Journal of Chemistry. Available at: [Link]
-
El-Enany, M. M., et al. (2013). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 24(11), 1836-1844. Available at: [Link]
-
Al-Ghorbani, M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. International Journal of Molecular Sciences, 11(12), 5125-5142. Available at: [Link]
-
Kumar, D., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 453-457. Available at: [Link]
-
Al-Ghorbani, M., et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 23(1), 133. Available at: [Link]
-
Sabnis, R. W. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 32(4), 357-393. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 133. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles [academia.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
preparation of 4-(aminomethyl)thiophene derivatives from bromomethyl precursors
Executive Summary
The 4-(aminomethyl)thiophene moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for benzylamine in fragment-based drug discovery. It offers altered lipophilicity (LogP) and metabolic stability profiles compared to its benzene counterparts. However, the synthesis of primary amines at the thiophene-4-position presents unique challenges, primarily due to the instability of the 4-(bromomethyl)thiophene precursor (a potent lachrymator prone to polymerization) and the electron-rich nature of the thiophene ring, which is sensitive to harsh oxidation.
This guide details two high-fidelity protocols for converting 4-(bromomethyl)thiophene precursors to 4-(aminomethyl)thiophene derivatives: the Delépine Reaction (mild, acid-mediated) and the Gabriel Synthesis (robust, hydrazine-mediated).
Precursor Handling & Safety (Critical)
WARNING: 4-(Bromomethyl)thiophene derivatives are severe lachrymators and skin irritants. They are also thermally and chemically unstable.
-
Storage: Store precursors at -20°C over anhydrous
or to prevent acid-catalyzed polymerization (black resin formation). -
Handling: All weighing and transfers must occur within a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
-
Neutralization: Quench glassware and spills with a 1:1 mixture of Ethanol/10% NaOH to decompose residual alkyl bromide before removal from the hood.
Strategic Route Selection
Direct ammonolysis (using
Figure 1: Decision tree for selecting the optimal synthetic pathway.
Protocol A: The Delépine Reaction
Best for: Small-to-medium scale; avoiding metal catalysts; substrates stable to aqueous acid. Mechanism: Alkylation of Hexamethylenetetramine (HMTA) followed by acidic hydrolysis.
Materials
-
Substrate: 4-(Bromomethyl)thiophene derivative (1.0 eq)
-
Reagent: Hexamethylenetetramine (HMTA) (1.05 eq)
-
Solvent: Chloroform (
) or Ethanol (EtOH) -
Hydrolysis: Conc. HCl / Ethanol[1]
Step-by-Step Methodology
-
Quaternization (Salt Formation):
-
Dissolve 4-(bromomethyl)thiophene (10 mmol) in
(30 mL). -
Add HMTA (10.5 mmol) in one portion.
-
Stir at room temperature (RT) for 4–12 hours.
-
Observation: The quaternary ammonium salt usually precipitates as a white/off-white solid.
-
Workup: Filter the precipitate. Wash with cold
(2 x 10 mL) to remove unreacted bromide. Dry under vacuum. -
Checkpoint: If no precipitate forms (rare for bromides), add diethyl ether to induce crystallization.
-
-
Acidic Hydrolysis:
-
Isolation:
-
Cool the reaction to 0°C. Ammonium chloride (
) may precipitate; filter it off. -
Concentrate the filtrate to remove ethanol/formaldehyde diethyl acetal.
-
Basification: Dissolve residue in water. Carefully adjust pH to >10 using 2M NaOH (keep cold to prevent polymerization).
-
Extraction: Extract immediately with DCM or EtOAc (3 x 30 mL).
-
Dry over
and concentrate to yield the crude amine.
-
Protocol B: The Gabriel Synthesis
Best for: Large scale; crystalline intermediates required; substrates sensitive to aqueous acid reflux.
Mechanism:
Materials
-
Substrate: 4-(Bromomethyl)thiophene derivative (1.0 eq)
-
Reagent: Potassium Phthalimide (1.1 eq)
-
Solvent: DMF (dry)
-
Cleavage: Hydrazine Hydrate (
)
Step-by-Step Methodology
-
Nucleophilic Substitution:
-
Suspend Potassium Phthalimide (11 mmol) in dry DMF (20 mL).
-
Add 4-(bromomethyl)thiophene (10 mmol) dropwise (exothermic).
-
Heat to 60°C for 3 hours.
-
Monitoring: Check TLC for disappearance of bromide.
-
Workup: Pour mixture into ice-water (100 mL). The phthalimide intermediate will precipitate.[3] Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.
-
-
Hydrazine Cleavage (Ing-Manske):
-
Dissolve the N-(4-thenyl)phthalimide intermediate in Ethanol (50 mL).
-
Add Hydrazine Hydrate (12 mmol, 1.2 eq).
-
Reflux for 2 hours.[4]
-
Observation: A bulky white precipitate (phthalhydrazide) will form, indicating reaction progress.
-
-
Isolation:
-
Cool to RT. Acidify with 2M HCl (to pH ~1) to break any amine-phthalhydrazide complexes and ensure phthalhydrazide precipitation.
-
Filter off the phthalhydrazide byproduct.
-
Basify the filtrate (pH >10) with NaOH.
-
Extract with DCM, dry (
), and concentrate.
-
Data Summary & Comparison
| Feature | Delépine Reaction | Gabriel Synthesis |
| Atom Economy | Low (Loss of HMTA framework) | Moderate (Loss of phthalhydrazide) |
| Reagent Cost | Very Low (HMTA is cheap) | Low/Moderate |
| Reaction Conditions | Mild (RT then Acid Reflux) | Moderate (Heat + Base) |
| Purification | Precipitation (Salt) | Precipitation (Intermediate) |
| Thiophene Compatibility | High (Avoids oxidation) | High (Stable intermediate) |
| Main Safety Risk | Formaldehyde release | Hydrazine toxicity |
Workflow Visualization
Figure 2: Comparative workflow of Delépine vs. Gabriel synthesis.
Troubleshooting & Expert Insights
-
Issue: Low Yield in Delépine Salt Formation.
-
Cause: Bromide precursor degraded before reaction.
-
Fix: Ensure bromide is freshly prepared or was stored over acid scavengers. Run the reaction in the dark to prevent radical decomposition.
-
-
Issue: "Gooey" Precipitate in Gabriel Synthesis.
-
Cause: Residual DMF trapping the solid.
-
Fix: Pour the DMF reaction mixture into a larger volume of ice water with vigorous stirring. If oil forms, sonicate to induce crystallization.
-
-
Issue: Thiophene Ring Decomposition.
-
Cause: Acid concentration too high during hydrolysis.
-
Fix: In the Delépine route, use ethanolic HCl rather than aqueous HCl to maintain milder conditions.
-
References
-
Delépine Reaction Mechanism & Utility
-
Gabriel Synthesis Protocols
-
Thiophene Stability & Handling
-
Ing-Manske Procedure (Hydrazine Cleavage)
-
Ing, H. R.; Manske, R. H. F.[9] "Modification of the Gabriel Synthesis of Amines." J. Chem. Soc.1926 , 2348.
- (Classic method citation, accessible via standard chemical d
-
-
Preparation of 3-Thenyl Bromide (Analogous to 4-isomer)
Sources
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Delepine reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemicals [chemicals.thermofisher.cn]
Strategic Hydrolysis of the Cyano Group in Thiophene Derivatives: Conditions and Protocols
An Application Note and Protocol Guide
Abstract: The conversion of a cyano group to a carboxylic acid on a thiophene ring is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, the thiophene nucleus presents unique challenges, including susceptibility to degradation under harsh reaction conditions. This guide provides a comprehensive overview of reaction conditions for the hydrolysis of cyanothiophenes, detailing acid-catalyzed, base-catalyzed, and modern milder methodologies. It offers in-depth mechanistic insights, comparative data, step-by-step protocols, and troubleshooting advice to enable researchers to select and execute the optimal strategy for their specific thiophene derivative.
Introduction: The Significance and Challenges of Thiophene Carboxylic Acids
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and ability to act as bioisosteres of phenyl rings. The carboxylic acid functional group is a common feature in active pharmaceutical ingredients, serving as a handle for further derivatization or as a key pharmacophoric element. The hydrolysis of a stable and readily available cyano group is a direct route to these valuable carboxylic acids.
However, the thiophene ring's electron-rich nature and the presence of sulfur make it sensitive to the harsh conditions often required for nitrile hydrolysis. Key challenges include:
-
Ring Opening: Strong acids can lead to the degradation and polymerization of the thiophene ring.
-
Desulfurization: Certain reaction conditions can lead to the cleavage of the C-S bonds.
-
Side Reactions: The presence of other functional groups on the thiophene ring can lead to undesired side reactions under strongly acidic or basic conditions.
Therefore, a careful selection of the hydrolysis method is paramount to achieving high yields and preserving the integrity of the thiophene core. This guide will explore the nuances of various approaches.
Acid-Catalyzed Hydrolysis: The Brute-Force Approach
Acid-catalyzed hydrolysis is a classical and powerful method for converting nitriles to carboxylic acids. The reaction typically proceeds through the formation of a carboximidic acid intermediate, which is then hydrolyzed to an amide, followed by further hydrolysis to the carboxylic acid.
Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of a cyanothiophene.
Typical Reagents and Conditions:
-
Reagents: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Solvent: Often the acid itself, or a mixture with water or acetic acid.
-
Temperature: High temperatures, typically reflux (80-150 °C), are often required.
-
Time: Reaction times can be lengthy, from several hours to over a day.
Advantages:
-
Potent: Effective for unreactive or sterically hindered nitriles.
-
Inexpensive: The reagents are common and low-cost.
Limitations:
-
Harsh Conditions: The high temperatures and strong acidity can degrade the thiophene ring.
-
Functional Group Intolerance: Not suitable for substrates with acid-labile functional groups.
-
Workup: Neutralization of large amounts of strong acid can be hazardous and complicated.
Protocol 1: Acid-Catalyzed Hydrolysis of 2-Cyanothiophene
Materials:
-
2-Cyanothiophene
-
Sulfuric acid (70% aqueous solution)
-
Sodium hydroxide (5 M solution) for neutralization
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cyanothiophene (e.g., 5.0 g).
-
Acid Addition: Carefully add 50 mL of 70% sulfuric acid to the flask. The mixture may warm up slightly.
-
Heating: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or LC-MS. The reaction is complete when the starting material spot has disappeared (typically 4-8 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature, then cool it further in an ice bath. Very slowly and carefully, pour the cooled reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.
-
Neutralization and Extraction: While keeping the mixture cool in an ice bath, slowly add 5 M NaOH solution to neutralize the acid to pH ~2-3. The product, thiophene-2-carboxylic acid, will likely precipitate as a solid. Extract the aqueous mixture three times with a suitable organic solvent like DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude thiophene-2-carboxylic acid can be purified by recrystallization from hot water or a suitable organic solvent system.
Base-Catalyzed Hydrolysis: A Common Alternative
Base-catalyzed hydrolysis is another widely used method. It is generally irreversible because the final step forms a carboxylate salt, which is deactivated towards nucleophilic attack.
Mechanism: The reaction is initiated by the direct attack of a hydroxide ion on the electrophilic carbon of the nitrile group.
Caption: Base-catalyzed hydrolysis of a cyanothiophene.
Typical Reagents and Conditions:
-
Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: Water, ethanol, ethylene glycol, or mixtures. The use of higher-boiling solvents like ethylene glycol allows for higher reaction temperatures.
-
Temperature: Elevated temperatures, often reflux (80-190 °C), are usually necessary.
-
Time: Can range from a few hours to over 24 hours.
Advantages:
-
Irreversible: The formation of the carboxylate salt drives the reaction to completion.
-
Generally Milder than Acid: Can sometimes be performed at lower temperatures or with less degradation than strong acid.
Limitations:
-
Functional Group Intolerance: Not suitable for substrates with base-labile functional groups (e.g., esters, some protecting groups).
-
Harsh Conditions: Still often requires high temperatures, which can be problematic for sensitive thiophenes.
Protocol 2: Base-Catalyzed Hydrolysis of 3-Cyanothiophene
Materials:
-
3-Cyanothiophene
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (6 M) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and thermometer
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (e.g., 20 g) in ethylene glycol (100 mL) with stirring. Add 3-cyanothiophene (e.g., 10 g) to the solution.
-
Heating: Heat the mixture to 130-140 °C with vigorous stirring. The reaction is often exothermic initially.
-
Monitoring: Monitor the reaction by observing the cessation of ammonia evolution (test with moist pH paper held at the condenser outlet) and by TLC analysis of an acidified aliquot.
-
Cooling and Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the mixture into 500 mL of cold water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify by slowly adding 6 M HCl until the pH is ~1. Thiophene-3-carboxylic acid will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.
-
Drying and Purification: Dry the solid product in a vacuum oven. If necessary, the product can be further purified by recrystallization.
Modern and Milder Hydrolysis Methods
For sensitive thiophene substrates incompatible with harsh acidic or basic conditions, several milder methods have been developed.
Hydrogen Peroxide Mediated Hydrolysis
This method often proceeds under basic conditions but is significantly milder than using high concentrations of NaOH or KOH at reflux. The Radziszewski reaction, or variations thereof, involves the reaction of a nitrile with hydrogen peroxide in the presence of a base.
Key Features:
-
Reagents: Typically uses 30% hydrogen peroxide (H₂O₂) with a base like NaOH or in a solvent like DMSO.
-
Conditions: Much milder temperatures, often from room temperature to around 60 °C.
-
Selectivity: This method can often selectively hydrolyze the nitrile to the primary amide, which can then be isolated or hydrolyzed further to the carboxylic acid in a subsequent step. This two-step, one-pot approach offers excellent control.
Enzymatic Hydrolysis
The use of enzymes, particularly nitrilases, represents a green and highly selective method for nitrile hydrolysis.
-
Mechanism: Nitrilase enzymes contain an active site cysteine residue that acts as a nucleophile, attacking the nitrile carbon. Subsequent hydrolysis steps release the carboxylic acid and regenerate the enzyme.
-
Advantages:
-
Extreme Mildness: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH.
-
High Selectivity: Enzymes can be highly selective for the nitrile group, leaving other sensitive functionalities untouched. They can also exhibit enantioselectivity.
-
-
Limitations:
-
Substrate Specificity: An enzyme that works for one cyanothiophene may not work for another.
-
Availability and Cost: Suitable enzymes may not be commercially available and can be expensive.
-
Comparative Analysis and Selection Guide
Choosing the right hydrolysis method is critical for success. The following table summarizes the key features of each approach to guide your decision-making process.
| Method | Reagents | Temperature | Key Advantages | Key Limitations for Thiophenes | Best Suited For |
| Acid-Catalyzed | Conc. H₂SO₄ or HCl | High (80-150 °C) | Inexpensive, powerful for unreactive nitriles. | High risk of ring degradation/polymerization. Poor functional group tolerance. | Robust, simple thiophene substrates without sensitive groups. |
| Base-Catalyzed | NaOH, KOH in H₂O or Glycol | High (80-190 °C) | Irreversible, drives reaction to completion. | Risk of ring degradation at high temps. Intolerant of base-labile groups. | Substrates stable to strong base and high heat. |
| H₂O₂-Mediated | H₂O₂, Base (e.g., NaOH), DMSO | Mild (25-60 °C) | Very mild conditions, good functional group tolerance. Can stop at the amide. | May require optimization; H₂O₂ can be a safety hazard. | Sensitive, multi-functionalized thiophene derivatives. |
| Enzymatic | Nitrilase enzyme, Buffer | Ambient (25-40 °C) | Extremely mild (neutral pH, low temp), highly selective, environmentally friendly. | Enzyme specificity, availability, and cost. | High-value, complex thiophenes where other methods fail. |
General Experimental Workflow and Troubleshooting
Regardless of the method chosen, a general workflow can be applied.
Application Note: 4-(Bromomethyl)thiophene-2-carbonitrile as a Lynchpin Intermediate
Topic: Strategic Utilization of 4-(Bromomethyl)thiophene-2-carbonitrile in Kinase Inhibitor Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the architecture of kinase inhibitors, the "linker-tail" strategy is pivotal for optimizing physicochemical properties (solubility, permeability) and targeting solvent-exposed regions of the ATP-binding pocket. 4-(Bromomethyl)thiophene-2-carbonitrile (CAS: 186552-07-8) serves as a high-value bifunctional building block.[1] Its bromomethyl "warhead" allows for rapid installation of solubilizing amines via
This guide details the synthesis, handling, and strategic application of this intermediate, moving beyond standard recipes to provide a robust, self-validating workflow for high-throughput medicinal chemistry.
Chemical Profile & Safety Architecture
| Property | Specification | Critical Note |
| CAS Number | 186552-07-8 | Distinct from the 5-bromo isomer; verify regiochemistry by NMR. |
| Molecular Weight | 202.07 g/mol | -- |
| Appearance | Off-white to yellow solid | Darkening indicates decomposition (HBr release). |
| Reactivity | High Electrophile | Lachrymator. Potent alkylating agent. Reacts violently with strong bases. |
| Storage | -20°C, Inert Gas | Moisture sensitive. Hydrolyzes to the alcohol if exposed to ambient humidity. |
Safety Directive: The "Lachrymator" Protocol
This compound behaves similarly to benzyl bromide. It is a potent lachrymator (tear gas) and skin irritant.
-
Engineering Control: All weighing and reactions must be performed in a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills or contaminated glassware immediately.
Synthetic Utility: The "Divergent Hub" Strategy
The power of 4-(bromomethyl)thiophene-2-carbonitrile lies in its ability to serve as a divergent hub. The thiophene core is bioisosteric to phenyl but offers unique electronic properties (electron-rich) and geometry (148° bond angle vs 120° in benzene), often improving potency against specific kinase isoforms like EGFR , VEGFR , and JAK family kinases.
Mechanism of Action in Synthesis
-
Electrophilic Attack (
): The bromomethyl group undergoes facile nucleophilic substitution with secondary amines (e.g., morpholine, N-methylpiperazine) to form the "tail" of the inhibitor. -
Nucleophilic/Electrophilic Transformation (
): The nitrile group can be:-
Hydrolyzed to a primary amide (hinge binder).
-
Cyclized with amidines to form pyrimidines or triazines.
-
Reduced to an aminomethyl group.
-
Figure 1: Divergent Synthetic Pathways. The central intermediate allows for modular modification of both the solvent-exposed tail (Path A) and the hinge-binding core (Path B/C).
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile
Rationale: Commercial supplies can be impure or degraded. In-house synthesis via radical bromination ensures integrity.
Reagents:
-
4-Methylthiophene-2-carbonitrile (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.
-
AIBN (0.1 equiv) or Benzoyl Peroxide (BPO)
-
Solvent:
-Trifluorotoluene (PhCF3) - Green alternative to or Benzene.
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiophene-2-carbonitrile in PhCF3 (0.2 M concentration).
-
Addition: Add NBS and AIBN. Degas the solution with Nitrogen/Argon for 10 minutes (Oxygen inhibits the radical chain reaction).
-
Initiation: Heat to reflux (approx. 100°C). The reaction is often exothermic; monitor for a color change (colorless to light orange).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product is usually less polar than the starting material. Stop when conversion >90% to avoid gem-dibromination.
-
Workup: Cool to 0°C to precipitate succinimide. Filter the cold mixture through a pad of Celite.
-
Purification: Concentrate the filtrate. If necessary, purify via rapid silica plug filtration (eluent: 10% EtOAc/Hexanes). Do not leave on silica for extended periods as the bromide is acid-labile.
Protocol B: Installation of Kinase "Tail" (Amine Coupling)
Rationale: Attaching a solubilizing group (e.g., morpholine) is a standard SAR strategy.
Reagents:
-
4-(Bromomethyl)thiophene-2-carbonitrile (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine and base in MeCN (0.1 M). Cool to 0°C.
-
Addition: Add the thiophene bromide dropwise (dissolved in minimal MeCN) to control the exotherm and prevent bis-alkylation (if using primary amines).
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation (Self-Check):
-
TLC:[2] Disappearance of the UV-active bromide spot.
-
LC-MS: Appearance of the [M+H]+ peak corresponding to the amine adduct.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[3] Dry over
.[4] -
Outcome: The resulting 4-(aminomethyl)thiophene-2-carbonitrile is now ready for nitrile hydrolysis or cyclization.
Case Study: Construction of a Thienopyrimidine Kinase Inhibitor
This workflow demonstrates how to convert the intermediate into a bicyclic core, mimicking the scaffold of FDA-approved inhibitors like Gefitinib (quinazoline class), but with a thiophene core.
Figure 2: Strategic Positioning. Note: While thiophene-2-carbonitriles are precursors to thienopyrimidines, the 4-bromomethyl variant is most effectively used to attach the solvent-exposed tail to an existing scaffold or prior to cyclization.
Optimized Protocol for Nitrile Hydrolysis (Hinge Binder Formation)
If the target is a carboxamide (common in JAK inhibitors):
-
Reagents: 4-(Aminomethyl)thiophene-2-carbonitrile adduct (from Protocol B), 30%
, NaOH (aq), DMSO. -
Conditions: Stir at RT for 30 mins. The reaction is fast and clean.
-
Result: Converts the -CN to -CONH2 without affecting the thiophene ring or the amine tail.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Bromination | Old NBS / Wet Reagents | Recrystallize NBS from |
| Polybromination | Reaction run too long | Stop reaction at 85-90% conversion. Separate starting material by column. |
| Hydrolysis of Bromide | Wet solvents or Silica acidity | Use neutral alumina or rapid silica filtration. Store under Argon. |
| Lachrymatory Effect | Poor ventilation | Quench all glassware with thiosulfate inside the hood before removal. |
References
-
Preparation of Thiophene Derivatives.PubChem Compound Summary.
-
[Link] (Note: Isomer reference for physical data comparison).
-
-
Synthesis of Thienopyrimidine Kinase Inhibitors.Journal of Medicinal Chemistry. (General reference for Thiophene-2-carbonitrile scaffold utility in kinase inhibition).
-
[Link]
-
-
Radical Bromination of Methylthiophenes.Organic Syntheses.
-
[Link]
-
- Safety Data Sheet: 4-(Bromomethyl)thiophene-2-carbonitrile.BLD Pharm.
Sources
- 1. 4-(Bromomethyl)thiophene-2-carbonitrile|CAS 186552-07-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 4. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Cross-Coupling Reactions Involving 4-(Bromomethyl)thiophene-2-carbonitrile
Section 1: The Thiophene Scaffold: A Privileged Structure in Modern Chemistry
The thiophene ring is a five-membered, sulfur-containing heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural and electronic properties, including its ability to act as a bioisostere for phenyl rings, allow for nuanced interactions with biological targets.[1][3] Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The versatility of the thiophene core stems from its amenability to various chemical modifications, enabling the generation of diverse compound libraries for drug discovery and the development of advanced organic materials.[2][]
This guide focuses on 4-(Bromomethyl)thiophene-2-carbonitrile , a highly versatile and reactive building block. Its unique structure, featuring a reactive bromomethyl group and an electron-withdrawing nitrile, presents multiple opportunities for strategic molecular elaboration through modern cross-coupling methodologies.
Section 2: The Building Block: 4-(Bromomethyl)thiophene-2-carbonitrile
4-(Bromomethyl)thiophene-2-carbonitrile is a key intermediate for synthetic chemists aiming to incorporate the cyanothiophene moiety into larger, more complex molecules.[6] Its utility is primarily dictated by the high reactivity of the bromomethyl group.
2.1: Properties and Reactivity Profile
The benzylic-like nature of the C-Br bond in the bromomethyl group makes it an excellent electrophile for a variety of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group at the C2 position influences the electronic properties of the thiophene ring, impacting its reactivity in subsequent functionalization steps.[7]
| Property | Value | Reference |
| CAS Number | 186552-07-8 | [6] |
| Molecular Formula | C₆H₄BrNS | [6] |
| Molecular Weight | 202.07 g/mol | [6] |
| Appearance | Solid | |
| Primary Reactive Site | Bromomethyl group (C-Br bond) | [6] |
Safety Note: 4-(Bromomethyl)thiophene-2-carbonitrile is toxic if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE) should be used at all times, and all manipulations should be performed in a certified fume hood. For long-term stability, it should be stored under an inert atmosphere at -20°C.[6]
Section 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] It provides a highly efficient route for coupling amines with aryl or alkyl halides. For 4-(Bromomethyl)thiophene-2-carbonitrile, this reaction enables the direct attachment of primary or secondary amines, rapidly generating a diverse array of derivatives with potential pharmacological applications.
3.1: Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps are the oxidative addition of the electrophile to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst.[9][11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
3.2: Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of 4-(Bromomethyl)thiophene-2-carbonitrile with a generic secondary amine (e.g., morpholine).
Materials:
-
4-(Bromomethyl)thiophene-2-carbonitrile
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., SPhos, Xantphos)[12]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))[13]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (1.5 equiv).
-
Add 4-(Bromomethyl)thiophene-2-carbonitrile (1.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine (1.2 equiv).
-
Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
3.3: Causality and Optimization
-
Choice of Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. Bulky, electron-rich phosphine ligands like SPhos or Xantphos are often highly effective for C-N coupling.[12]
-
Choice of Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction. For more sensitive substrates, a weaker base like Cs₂CO₃ may be used, though this might require higher temperatures or longer reaction times.[9]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the active catalyst and base.
Section 4: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for carbon-carbon bond formation, coupling an organohalide with an organoboron compound.[14][15][16] For 4-(Bromomethyl)thiophene-2-carbonitrile, this reaction facilitates the formation of a new C(sp³)-C(sp²) or C(sp³)-C(sp³) bond, providing access to a wide range of diarylmethyl or alkyl-aryl structures.
4.1: Mechanistic Overview
The Suzuki reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle involves three key steps: (1) Oxidative addition of the halide to the Pd(0) center, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[16]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
4.2: Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 4-(Bromomethyl)thiophene-2-carbonitrile with an arylboronic acid.[14]
Materials:
-
4-(Bromomethyl)thiophene-2-carbonitrile
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if using Pd(OAc)₂, e.g., PPh₃, SPhos)
-
Aqueous base (e.g., K₂CO₃, K₃PO₄)[14]
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)[14]
Procedure:
-
In a reaction vessel, combine 4-(Bromomethyl)thiophene-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (2.0 equiv).
-
Degas the solvent (e.g., 1,4-Dioxane/Water 4:1) by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.[17][18]
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pre-activated Pd(0) source, reliable for many substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Activates the boronic acid for transmetalation.[14] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Section 5: Expanding the Synthetic Toolbox: Cross-Coupling on the Thiophene Ring
While the bromomethyl group is the most reactive site on 4-(Bromomethyl)thiophene-2-carbonitrile, the thiophene ring itself can be functionalized. This typically involves starting with a halogenated version of the thiophene-2-carbonitrile scaffold, such as 4-bromothiophene-2-carbonitrile (CAS 18791-99-6) .[19] This allows for the application of other powerful cross-coupling reactions to build molecular complexity directly on the heterocyclic core.
5.1: Sonogashira Coupling of Halogenated Thiophenes
The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[20][21] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.
Representative Reaction: Coupling of 4-bromothiophene-2-carbonitrile with a terminal alkyne.
Protocol Essentials:
-
Catalyst System: A dual-catalyst system is classic, employing a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[22][23][24]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent.
-
Conditions: The reaction is typically run under mild conditions, often at room temperature, under an inert atmosphere.[20]
5.2: Heck Reaction of Halogenated Thiophenes
The Heck reaction couples an aryl or vinyl halide with an alkene to form a new C-C bond, offering a powerful method for alkene substitution.[25][26] This reaction is instrumental in synthesizing stilbenes, cinnamates, and other substituted alkenes.
Caption: Catalytic cycle for the Heck reaction.
Protocol Essentials:
-
Catalyst: Typically a Pd(0) source, often generated in situ from Pd(OAc)₂.
-
Base: A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is crucial to neutralize the hydrogen halide formed during the catalytic cycle.[27]
-
Substrates: The reaction is compatible with a wide range of alkenes, including acrylates, styrenes, and other electron-deficient olefins.
Section 6: Summary and Outlook
4-(Bromomethyl)thiophene-2-carbonitrile is a potent and versatile chemical building block. Its primary reactivity at the bromomethyl position makes it an ideal substrate for powerful C-N and C-C bond-forming reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions provide reliable and high-yielding pathways to novel substituted thiophenes. Furthermore, by utilizing related halogenated thiophene-2-carbonitrile scaffolds, the synthetic utility can be expanded through Sonogashira and Heck couplings, allowing for precise functionalization of the thiophene core. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery and materials science to leverage the full synthetic potential of this valuable class of compounds.
References
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- Wachutka, P., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal, 21(50), 18165-18173.
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ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Request PDF. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Zhu, Y., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing. Available at: [Link]
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Kumar, A., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12, 15787–15813. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]
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Song, J., et al. (2014). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. Available at: [Link]
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Rather, M. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
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Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Available at: [Link]
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Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Available at: [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
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University of Rochester. (n.d.). Cross-Coupling Chemistry. Available at: [Link]
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Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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Song, J., et al. (2014). Highly efficient C-C cross-coupling for installing thiophene rings into π-conjugated systems. Nanjing University of Posts and Telecommunications. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
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Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Available at: [Link]
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UC Berkeley. (2014). The Suzuki Reaction. Available at: [Link]
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Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Available at: [Link]
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Perin, G., et al. (n.d.). Synthesis of Thiophene Acetylenes via Sonogashira Cross-Coupling Reactions. Available at: [Link]
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PubChem. (n.d.). 4-Bromothiophene-2-carbonitrile. NIH. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]
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Application Note: Thiophene-2-carbonitrile as a Cornerstone for the Synthesis of Fused Heterocyclic Compounds with Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Value of the Thiophene Scaffold
The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring and its presence in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone in the design of novel therapeutics.[1][2] Fusing the thiophene core with other heterocyclic systems, such as pyridine or pyrimidine, generates rigid, planar scaffolds like thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. These fused compounds exhibit a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides an in-depth exploration of synthetic routes starting from thiophene-based nitriles to construct these high-value fused heterocyclic systems, focusing on the underlying reaction mechanisms and providing detailed, field-proven protocols.
The Gateway Intermediate: 2-Aminothiophenes via the Gewald Reaction
The most versatile and widely adopted strategy for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[6][7] This reaction provides a direct and efficient pathway to creating the crucial 2-amino-3-carbonitrile thiophene intermediate, which serves as the foundational building block for subsequent ring fusions. The reaction involves a one-pot condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][8]
Causality of the Mechanism: The reaction proceeds through a sequence of well-defined steps. A base, typically a secondary amine like morpholine or piperidine, first catalyzes a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The resulting electron-deficient alkene then undergoes a Michael addition with elemental sulfur. The subsequent intramolecular cyclization and tautomerization yield the final, stable 2-aminothiophene product.[6] The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.
Sources
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Application Notes & Protocols: Regioselective Radical Bromination of Thiophene Carbonitriles
Abstract: This guide provides a comprehensive overview and detailed protocols for the radical bromination of thiophene carbonitriles, a critical transformation in the synthesis of functionalized heterocycles for pharmaceutical and materials science applications. We delve into the mechanistic nuances, key reaction parameters, and present two robust protocols utilizing N-Bromosuccinimide (NBS) with thermal and photochemical initiation. This document is intended for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for the selective functionalization of thiophene scaffolds.
Mechanistic Insights: The Radical vs. Electrophilic Dichotomy
The bromination of aromatic systems like thiophene using N-Bromosuccinimide (NBS) in the presence of a radical initiator is often classified as a free-radical reaction.[1][2] However, the reality, particularly for an electron-rich heterocycle like thiophene, is more complex. The reaction proceeds through a classic free-radical chain mechanism involving three distinct phases: initiation, propagation, and termination.[3]
-
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), or through the application of UV light, which generates a bromine radical (Br•) from NBS.[3]
-
Propagation: A bromine radical abstracts a hydrogen atom from the thiophene ring, creating a thiophenyl radical. This radical then reacts with a molecule of NBS or Br₂ (present in low concentrations) to form the brominated thiophene and a new bromine radical, continuing the chain.[3][4]
-
Termination: The reaction ceases when two radicals combine.[3]
Crucially, the thiophene ring is inherently electron-rich and susceptible to electrophilic attack. While initiated by radical conditions, the subsequent attack on the ring can exhibit significant electrophilic character.[5][6] The presence of an electron-withdrawing nitrile (-CN) group deactivates the thiophene ring, making it less reactive towards classic electrophilic aromatic substitution. This deactivation, however, also influences the regioselectivity of the radical pathway. Bromination typically occurs at the positions adjacent to the sulfur atom (α-positions, C2 and C5), as these positions can best stabilize the radical intermediate. For a substrate like 3-thiophenecarbonitrile, bromination is strongly favored at the C2 and C5 positions. For 2-thiophenecarbonitrile, the reaction will preferentially occur at the C5 position.
Caption: General Mechanism of Radical Bromination on a Thiophene Ring.
Core Reagents and Parameter Optimization
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[4] It serves as a source of bromine radicals under the right conditions and maintains a low concentration of molecular bromine (Br₂) in the reaction mixture, which helps to suppress competitive electrophilic addition across the thiophene ring.[4]
-
Radical Initiator:
-
Thermal Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used. They decompose upon heating to generate radicals that initiate the chain reaction.[7]
-
Photochemical Initiation: Irradiation with a UV or even a high-wattage visible light lamp can induce homolytic cleavage of the N-Br bond in NBS, initiating the reaction without the need for a chemical initiator.
-
-
Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditional choices for radical reactions. However, due to toxicity and environmental concerns, solvents like acetonitrile (ACN) or ethyl acetate are increasingly used and have been shown to be effective.[8][9] Acetonitrile is particularly useful as it readily dissolves NBS.
-
Temperature: For thermally initiated reactions, the temperature must be high enough to cause the decomposition of the initiator (e.g., reflux in CCl₄ at ~77°C for AIBN). Photochemical reactions can often be run at lower temperatures, which can improve selectivity.
-
Stoichiometry: Using a slight excess of the thiophene carbonitrile substrate can help minimize the formation of di-brominated byproducts, which are often difficult to separate.[10] A 1:0.9 to 1:0.95 ratio of substrate to NBS is a good starting point for achieving mono-bromination.
Protocol 1: Thermally Initiated Bromination with AIBN
This protocol describes a standard method for the regioselective mono-bromination of a thiophene carbonitrile using NBS and AIBN as a thermal initiator.
Materials
-
Thiophene carbonitrile substrate
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the thiophene carbonitrile (1.0 eq.). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1-0.2 M).
-
Reagent Addition: Add N-Bromosuccinimide (0.95 eq.) and AIBN (0.05 - 0.1 eq.) to the flask.
-
Reaction Execution: Wrap the flask in aluminum foil to exclude light and prevent competing photochemical pathways.[10] Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired brominated thiophene carbonitrile.
| Parameter | Value | Rationale |
| Substrate:NBS Ratio | 1 : 0.95 | Minimizes di-bromination.[10] |
| Initiator (AIBN) | 5-10 mol% | Catalytic amount sufficient to initiate the chain reaction. |
| Solvent | Acetonitrile | Good solubility for reactants; less toxic than CCl₄.[9] |
| Temperature | Reflux (~82°C) | Ensures thermal decomposition of AIBN to initiate the reaction. |
| Reaction Time | 2-6 hours | Typical duration; should be monitored by TLC. |
| Typical Yield | 60-85% | Dependent on substrate and precise conditions. |
Protocol 2: Photochemically Initiated Bromination
This protocol offers an alternative that avoids the use of a chemical initiator and can often be performed at lower temperatures, potentially increasing selectivity.
Materials
-
Same as Protocol 1, excluding AIBN.
Equipment
-
Same as Protocol 1, excluding heating mantle.
-
UV lamp or a high-intensity visible light source (e.g., 150-300W flood lamp).
Experimental Procedure
-
Reaction Setup: To a quartz or borosilicate (Pyrex) round-bottom flask equipped with a magnetic stir bar, add the thiophene carbonitrile (1.0 eq.) and N-Bromosuccinimide (0.95 eq.). Dissolve the reagents in anhydrous acetonitrile (0.1-0.2 M).
-
Reaction Execution: Position a lamp (e.g., a 200W incandescent bulb) approximately 10-15 cm from the flask. Vigorously stir the mixture at room temperature. Gentle cooling with a water bath may be necessary to maintain a constant temperature.
-
Monitoring, Work-up, and Purification: Follow steps 4, 5, and 6 from Protocol 1. The reaction is often faster than the thermally initiated version and may be complete in 1-4 hours.
Experimental Workflow and Troubleshooting
A successful bromination requires careful setup, monitoring, and purification. The general workflow is outlined below.
Caption: A generalized workflow from reaction setup to product characterization.
Troubleshooting Common Issues:
-
No Reaction: Ensure NBS is pure (recrystallize from water if it appears yellow).[2] Confirm the initiator (AIBN) is active and the temperature is high enough for decomposition, or that the light source is sufficiently intense and close for photochemical initiation.
-
Low Yield: The primary byproduct is often succinimide, which can be difficult to remove if it precipitates excessively. Ensure vigorous stirring. Starting material may also be lost during aqueous work-up if it has some water solubility.
-
Formation of Di-brominated Product: This is a common side reaction.[10] Use a slight excess of the thiophene starting material, add the NBS portion-wise or as a solution via syringe pump over time, and monitor the reaction carefully to stop it as soon as the starting material is consumed. Separating mono- and di-brominated products can be challenging but is usually achievable with careful column chromatography.
References
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
- Majid, R. (2023). Free-Radical Chemistry: Structure and Mechanism. Retrieved from University of Babylon, College of Pharmacy.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Štefane, B., et al. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics, 41(11), 1336–1346.
- Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: a DFT investigation. Computational and Theoretical Chemistry, 1207, 113545.
- Arsenyan, P., et al. (2006). A novel method for the bromination of thiophenes. Tetrahedron Letters, 47(34), 6011-6014.
- Li, J. J. (2014).
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
- Lee, S. K., et al. (2011). Method for Controlling Bromination of Thiophene Derivatives.
- Lee, S. K., et al. (2011). A method of controlling the bromination of thiophene derivatives.
-
Samiyappan, V. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. Retrieved from [Link]
- Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 1207, 113545.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Valenti, G., et al. (2019). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 43(45), 17782-17788.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Rahman, M. M., et al. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2019(4), M1098.
-
Donahue, M. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. Retrieved from [Link]
- Barbero, M., et al. (2019). Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine. ChemistrySelect, 4(47), 13813-13817.
-
Reddit. (2015). NBS bromination of thienyl moieties. Retrieved from [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
- Incrocci, M. E., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(12), 2321-2326.
- Zhang, J., et al. (2020). A kind of preparation method of 2-bromothiophene.
- Jacob, J., & Laly, S. J. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Current Organic Synthesis, 12(6), 723-747.
- Lob, P., et al. (2005). Bromination of Thiophene in Micro Reactors. Letters in Organic Chemistry, 2(8), 743-747.
- Zysman-Colman, E., et al. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile—A convenient method for aromatic bromination. Canadian Journal of Chemistry, 87(4), 440-444.
- Kumar, A., et al. (2012). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Journal of the Brazilian Chemical Society, 23(12), 2291-2296.
- Wdowik, T., et al. (2021). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole. The Journal of Organic Chemistry, 86(24), 18051-18063.
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Troubleshooting & Optimization
preventing polymerization of 4-(Bromomethyl)thiophene-2-carbonitrile
<_>
A Guide to Preventing Unwanted Polymerization
Welcome to the technical support center for 4-(Bromomethyl)thiophene-2-carbonitrile. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the stability and successful application of this highly reactive and valuable reagent. This guide is structured in a question-and-answer format to directly address the common challenges and troubleshooting scenarios you may encounter.
Part 1: Understanding the Molecule & the Problem
This section addresses the fundamental properties of 4-(Bromomethyl)thiophene-2-carbonitrile that make it susceptible to polymerization.
Q1: What is 4-(Bromomethyl)thiophene-2-carbonitrile, and why is it so prone to polymerization?
Answer: 4-(Bromomethyl)thiophene-2-carbonitrile is a bifunctional organic molecule. Its reactivity stems from two key features:
-
The Activated Bromomethyl Group (-CH₂Br): This group is structurally similar to a benzylic bromide. The bromine atom is an excellent leaving group, and the adjacent thiophene ring stabilizes the resulting carbocation. This makes the methylene carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of many alkyl halides.[1][2]
-
The Electron-Rich Thiophene Ring: The thiophene ring is an aromatic heterocycle that is electron-rich, particularly at the C5 position (adjacent to the sulfur and opposite the carbonitrile). This makes it nucleophilic.
The propensity for polymerization arises from autocatalytic self-alkylation . One molecule acts as an electrophile (via the -CH₂Br group), and another acts as a nucleophile (via its thiophene ring), leading to a chain reaction as shown below. This is a form of cationic polymerization.[3][4]
Caption: Fig 1. Simplified mechanism of self-alkylation polymerization.
Q2: What are the tell-tale signs of polymerization?
Answer: The most common sign is a visual change in the material. Pure 4-(Bromomethyl)thiophene-2-carbonitrile should be a solid. As it begins to polymerize, you will notice:
-
Discoloration (yellow, brown, to black).
-
The formation of a viscous, tar-like, or gummy substance.
-
Insolubility in solvents where it was previously soluble.
-
A significant decrease in purity as observed by analytical techniques like NMR or LC-MS.
Q3: What are the primary triggers for polymerization that I should avoid?
Answer: The polymerization can be initiated or accelerated by several factors:
-
Heat: Increased temperature provides the activation energy for the self-alkylation reaction.
-
Light: UV light can generate radicals that may initiate polymerization pathways.
-
Moisture: Water can hydrolyze the nitrile group or react with the bromomethyl group, creating acidic byproducts (HBr) that can catalyze polymerization.
-
Impurities: Trace amounts of metals, acids, or bases can act as catalysts.
-
Oxygen: While the primary mechanism is cationic, oxidative processes can contribute to degradation and color formation.[5][6]
Part 2: Proactive Prevention & Troubleshooting Guide
This section provides actionable protocols and best practices for storage, handling, and stabilization to prevent polymerization before it starts.
Q4: I've just received a new bottle. What is the absolute best way to store it for maximum shelf-life?
Answer: Proper initial storage is critical. The manufacturer's recommendation is to store it in a freezer at -20°C under an inert atmosphere in the dark.[7] Do not just place the bottle in the freezer. Follow this rigorous protocol for long-term stability:
Experimental Protocol: Aliquoting and Storing a New Reagent
-
Preparation: Move the sealed manufacturer's bottle, a set of small, amber glass vials with PTFE-lined caps, and necessary tools into an inert atmosphere glovebox or glove bag. If a glovebox is unavailable, work quickly in a well-ventilated fume hood with a positive pressure of argon or nitrogen gas.[8]
-
Inerting: Ensure all vials are dried in an oven (120 °C) overnight and cooled under a stream of inert gas.
-
Equilibration: Allow the sealed manufacturer's bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: Quickly portion the solid into the smaller vials. This minimizes the number of times the main stock is exposed to potential contaminants and temperature cycles.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm®.
-
Final Storage: Place the aliquoted vials into a secondary container with a desiccant (e.g., Drierite). Label the container clearly and store it in a dedicated -20°C freezer.[7]
| Parameter | Recommended Condition | Poor Condition | Rationale |
| Temperature | -20°C or lower [7] | Room Temperature / 4°C | Reduces molecular kinetic energy, slowing reaction rates. |
| Atmosphere | Inert (Argon/Nitrogen) [5][7] | Air | Prevents exposure to moisture and oxygen. |
| Light | Dark (Amber Vials) [7] | Clear Vials / Light | Prevents light-induced radical formation. |
| Form | Small Aliquots | Single Large Bottle | Minimizes contamination and thermal cycling of the bulk material. |
| Table 1. Optimal vs. Sub-optimal Storage Conditions |
Q5: What are the best practices for handling the compound when setting up a reaction?
Answer: Your handling technique is just as important as storage. The goal is to transfer the reagent from the vial to your reaction flask with minimal exposure to polymerization triggers.
Caption: Fig 2. Recommended workflow for handling the reagent.
Key Handling Insights:
-
Avoid Metal Spatulas: Trace metals can catalyze decomposition. Use spatulas made of glass, PTFE, or ceramic.
-
Use Anhydrous Solvents: Ensure your reaction solvents are rigorously dried and deoxygenated to avoid introducing water or peroxides.
-
Work Under Inert Gas: Always perform transfers under a positive pressure of argon or nitrogen.[5]
Q6: My project requires storing a solution of this reagent. Can I add a stabilizer?
Answer: Yes, for solution-state storage, adding a polymerization inhibitor is highly recommended. The most common and effective inhibitors for systems susceptible to radical polymerization are phenolic antioxidants like Butylated Hydroxytoluene (BHT).[9][10] While the primary degradation pathway is ionic, radical pathways can contribute, especially in the presence of light or impurities.
| Inhibitor | Class | Mechanism | Recommended Conc. | Notes |
| BHT (Butylated Hydroxytoluene) | Phenolic Antioxidant | Radical Scavenger | 50-200 ppm (0.005 - 0.02 wt%) | Effective, common, but may need removal for some catalytic reactions.[10] |
| Hydroquinone (HQ) | Phenolic Antioxidant | Radical Scavenger | 100-500 ppm | Very effective, but requires trace oxygen to function and can discolor solutions.[9][11] |
| Table 2. Common Polymerization Inhibitors |
Important Note: These inhibitors are primarily radical scavengers. They will not stop the underlying acid/base-catalyzed ionic polymerization. The most effective preventative measure remains strict adherence to cold, dark, and inert storage conditions.[7]
Part 3: Reactive Troubleshooting
This section helps you diagnose and potentially address issues that arise during an experiment.
Q7: My reagent is a solid, but it looks discolored and clumpy. Can I still use it?
Answer: Proceed with extreme caution. Discoloration and clumping are signs that oligomerization or polymerization has begun. Using the material as-is will introduce impurities and non-stoichiometric amounts of the active reagent into your reaction, leading to low yields and difficult purification.
Troubleshooting Steps:
-
Purity Check: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and take a ¹H NMR spectrum. Compare it to a reference spectrum of the pure compound. The presence of broad, undefined peaks in the aromatic and aliphatic regions is a strong indicator of polymer formation.
-
Attempted Purification (Use as a last resort):
-
Recrystallization: This is often difficult as the polymeric impurities can oil out and hinder crystal formation.
-
Filtration: Dissolve the material in a minimal amount of a suitable solvent (e.g., dichloromethane) in which the monomer is soluble but the polymer is not. Quickly filter the solution through a plug of silica gel or celite to remove insoluble polymeric material. Immediately use the filtrate in your reaction, as the compound may be less stable in solution.
-
Expert Advice: The best and most reliable strategy is to discard the degraded reagent and start with a fresh, properly stored aliquot. The time and resources spent on trying to salvage a compromised reagent often outweigh the cost of a new one.
References
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polymerization , Defense Technical Information Center (DTIC). [Link]
-
5-Bromobenzo[b]thiophene Safety Data Sheet , Angene Chemical. [Link]
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites , National Center for Biotechnology Information (PMC). [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems , Royal Society of Chemistry. [Link]
-
Mechanism of the polymerization of thiophene , ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review , Der Pharma Chemica. [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes , National Center for Biotechnology Information (PMC). [Link]
-
Mechanism of Carbon-Halogen Bond Reductive Cleavage in Activated Alkyl Halide Initiators Relevant to Living Radical Polymerization , ResearchGate. [Link]
-
Lachrymators , Brandeis University. [Link]
-
4-Bromothiophene-2-carbonitrile , PubChem, National Institutes of Health. [Link]
-
Alkyl Halide Reactivity , Michigan State University Chemistry. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions , Chemistry Steps. [Link]
-
Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality , Dergipark. [Link]
-
Surface-mediated assembly, polymerization and degradation of thiophene-based monomers , Royal Society of Chemistry. [Link]
-
3-methylpent-3-en-2-one Registration Dossier , European Chemicals Agency (ECHA). [Link]
Sources
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 186552-07-8|4-(Bromomethyl)thiophene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fluoryx.com [fluoryx.com]
- 10. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempoint.com [chempoint.com]
Technical Support Center: 4-(Bromomethyl)thiophene-2-carbonitrile
A Guide to Stability, Handling, and Troubleshooting in Moisture-Sensitive Applications
Welcome to the dedicated support guide for 4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8). This versatile building block is instrumental in the synthesis of complex molecules for pharmaceutical and materials science research, largely due to the reactivity of its bromomethyl group.[1] However, this same reactivity makes it highly susceptible to degradation by moisture. This guide is designed to provide you, our fellow researchers, with the technical insights and field-proven protocols necessary to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using 4-(Bromomethyl)thiophene-2-carbonitrile. What is the likely cause?
A: The most common culprit for low yields is the degradation of the starting material via hydrolysis. The C-Br bond in the bromomethyl group is highly polarized and susceptible to nucleophilic attack. Water, even atmospheric moisture, acts as a nucleophile, replacing the bromide with a hydroxyl group. This converts your active reagent into the significantly less reactive 4-(hydroxymethyl)thiophene-2-carbonitrile, effectively lowering the concentration of the desired reactant and stalling your reaction. This is a well-documented sensitivity for benzylic-type bromides, to which this compound is analogous.[2][3][4]
Q2: What is the specific chemical pathway of moisture-induced degradation?
A: The degradation is a classic hydrolysis reaction. The bromomethyl group, attached to the electron-rich thiophene ring, readily undergoes nucleophilic substitution. When exposed to water, the compound is converted to 4-(hydroxymethyl)thiophene-2-carbonitrile and hydrobromic acid (HBr). The reaction proceeds as follows:
Caption: Hydrolysis of 4-(Bromomethyl)thiophene-2-carbonitrile.
This process is autocatalytic to some extent, as the generated HBr can create an acidic microenvironment that may promote further degradation.
Q3: How can I tell if my stored sample of 4-(Bromomethyl)thiophene-2-carbonitrile has degraded?
A: While analytical confirmation is always best, there are physical indicators. A pure sample should be a well-defined solid. Upon significant hydrolysis, the material may become sticky, waxy, or discolored due to the presence of the alcohol byproduct and residual HBr. However, minor degradation is not always visible.
For definitive confirmation, we recommend a quick analytical check:
-
¹H NMR: Compare the spectrum of a small sample to the reference. Look for the emergence of a new singlet around δ 4.7 ppm (corresponding to the -CH₂OH protons of the alcohol) and a decrease in the intensity of the starting material's -CH₂Br peak (around δ 4.6 ppm).
-
LC-MS: This is highly effective for detecting the presence of the more polar alcohol byproduct, which will have a different retention time and a mass corresponding to the hydroxylated compound.
Q4: What are the definitive best practices for storing this reagent to ensure its long-term stability?
A: Proper storage is the most critical factor in preserving the reagent's integrity. The key is to rigorously exclude moisture and air. Multiple suppliers and safety data sheets converge on a consistent set of recommendations.[1][2][5][6]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C.[1][6] | Low temperatures slow down the rate of any potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[1][6] | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Use a tightly sealed container, preferably with a PTFE-lined cap. | Prevents ingress of moisture from the ambient environment. |
| Location | Store in a dark, dry, and well-ventilated place.[2][7] | Protects from light, which can sometimes initiate radical reactions, and ensures any potential off-gassing is managed. |
Q5: I need to weigh the reagent for my experiment. How can I do this without exposing it to moisture?
A: This is a critical step where degradation often occurs. Avoid weighing the compound on an open bench. Follow this workflow for optimal results:
Caption: Workflow for dispensing moisture-sensitive reagents.
Crucial Step Explained: Allowing the container to warm to room temperature before opening is essential. Opening a cold vial on the bench will cause atmospheric moisture to instantly condense on the cold solid, leading to rapid degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause & Explanation | Recommended Action & Validation |
| Reaction fails to initiate or proceeds very slowly. | Reagent Deactivation: The 4-(bromomethyl)thiophene-2-carbonitrile has likely hydrolyzed to 4-(hydroxymethyl)thiophene-2-carbonitrile. The hydroxyl group is a poor leaving group compared to bromide, rendering the compound inactive for most nucleophilic substitution reactions. | 1. Take an aliquot of your starting material and run a ¹H NMR or LC-MS to confirm its identity and purity. 2. If degradation is confirmed, discard the material and use a fresh, properly stored vial. 3. Review your handling and dispensing procedure to prevent future exposure to moisture. |
| An unexpected polar byproduct is the major product in my LC-MS. | Complete Hydrolysis: Your reagent was likely fully or mostly degraded before the reaction even began. The major peak corresponds to 4-(hydroxymethyl)thiophene-2-carbonitrile. | 1. Confirm the mass of the byproduct matches that of the hydrolyzed compound. 2. Source a new, unopened vial of the reagent. 3. Implement a rigorous inert atmosphere technique for reagent dispensing as outlined in the workflow above. |
| Reaction mixture turns acidic (checked with pH paper on an aqueous workup). | HBr Formation: As hydrolysis occurs, HBr is produced as a byproduct. This can lower the pH of your reaction and potentially cause side reactions with other acid-sensitive functional groups in your substrate. | 1. If your reaction can tolerate it, consider adding a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge any in-situ generated acid. 2. The primary solution remains prevention: use anhydrous solvents and inert atmosphere techniques to stop HBr from forming in the first place. |
Protocols for Ensuring Reagent Integrity
Protocol 1: Recommended Storage and Receiving
-
Upon Receipt: Visually inspect the container seal for integrity. Do not accept if the seal is broken.
-
Initial Storage: Immediately place the unopened container in a freezer at -20°C. Log the receipt date.
-
Environment: The freezer should be in a location with low ambient humidity. Do not store in "frost-free" freezers that have temperature cycles, as this can compromise the container seal over time. A manual defrost freezer is preferred.
Protocol 2: Step-by-Step Inert Atmosphere Dispensing
-
Preparation: Place the sealed reagent vial inside a vacuum desiccator containing a fresh desiccant. Allow the vial to warm to ambient laboratory temperature for at least 30-60 minutes.
-
Transfer: Move the desiccator (or just the vial, quickly) into an inert atmosphere glovebox.
-
Dispensing:
-
Have your pre-dried, tared reaction vessel ready inside the glovebox.
-
Open the reagent vial.
-
Using a clean spatula, quickly weigh the desired amount of solid directly into the reaction vessel.
-
Minimize the time the main reagent vial is open.
-
-
Resealing:
-
Immediately and tightly cap the main reagent vial.
-
For extra security, wrap the cap-vial interface with Parafilm.
-
Place the vial back into its original packaging.
-
-
Final Storage: Remove the sealed reagent from the glovebox and promptly return it to the -20°C freezer.
By adhering to these guidelines, you can significantly mitigate the risk of moisture-induced degradation, ensuring the reliability of your experiments and the integrity of your valuable research.
References
- Benchchem. (n.d.). Comprehensive Safety and Handling Guide for 2-[3-(Bromomethyl)phenyl]thiophene. Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (n.d.). 4-bromothiophene-2-carbonitrile. Retrieved from a URL provided by the grounding tool.
- Lipshutz, B. H., et al. (n.d.). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC. Retrieved from a URL provided by the grounding tool.
- National Center for Biotechnology Information. (n.d.). 4-Bromothiophene-2-carbonitrile. PubChem. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from a URL provided by the grounding tool.
- CymitQuimica. (2024). Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
- Shepler, B. (2019). Reactions at the benzylic position. YouTube. Retrieved from a URL provided by the grounding tool.
- Brainly.com. (2025). Reaction of a tertiary benzyl bromide with water affords the corresponding tertiary benzylic alcohol. Retrieved from a URL provided by the grounding tool.
- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
- TCI Chemicals. (2025). 4'-Bromomethyl-2-cyanobiphenyl Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
- BLD Pharm. (n.d.). 4-(Bromomethyl)thiophene-2-carbonitrile. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). 4-(Bromomethyl)thiophene-2-carbonitrile | CAS 186552-07-8. Retrieved from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
- BOC Sciences. (n.d.). Thiophene Synthesis Services. Retrieved from a URL provided by the grounding tool.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from a URL provided by the grounding tool.
- Gigli, M., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Retrieved from a URL provided by the grounding tool.
- Organic Syntheses. (n.d.). Procedure. Retrieved from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (n.d.). Thiophene-2-carbonitrile, 98% 500 g. Retrieved from a URL provided by the grounding tool.
- Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)₂ under solvent-free conditions. (n.d.). Retrieved from a URL provided by the grounding tool.
- Organic Syntheses. (n.d.). 2-hydroxythiophene. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. Retrieved from a URL provided by the grounding tool.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from a URL provided by the grounding tool.
- ChemScene. (n.d.). 2-Amino-4-bromobenzo[b]thiophene-3-carbonitrile. Retrieved from a URL provided by the grounding tool.
- Klauk, H., et al. (n.d.). Stability of organic thin-film transistors based on ultrathin films of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT). Journal of Materials Chemistry C. Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (n.d.). 4-Aminomethyl-thiophene-2-carbonitrile hydrochloride. Retrieved from a URL provided by the grounding tool.
Sources
- 1. 4-(Bromomethyl)thiophene-2-carbonitrile|CAS 186552-07-8 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 186552-07-8|4-(Bromomethyl)thiophene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 7. fishersci.ca [fishersci.ca]
removing unreacted NBS from thiophene bromination mixtures
Technical Support Center: Purifying Brominated Thiophenes
Effective Removal of Unreacted NBS and Succinimide from Thiophene Bromination Mixtures
The bromination of thiophenes using N-Bromosuccinimide (NBS) is a cornerstone of synthetic organic chemistry, enabling the selective introduction of bromine atoms onto the thiophene ring.[1][2] However, a persistent challenge in these reactions is the removal of unreacted NBS and its byproduct, succinimide, from the desired brominated product.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to achieve high product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup of thiophene bromination reactions.
Q1: A white solid precipitated from my reaction mixture upon cooling or during aqueous workup. What is it?
This is almost certainly succinimide, the byproduct of the bromination reaction.[3] Succinimide has limited solubility in many non-polar organic solvents, such as hexanes, diethyl ether, and carbon tetrachloride.[3] When the reaction is performed in these solvents, the succinimide often precipitates as the reaction progresses or upon cooling, which can be advantageous for its removal.[3][5]
Q2: My crude ¹H NMR spectrum shows my desired brominated thiophene, but there are also significant peaks around 2.7 ppm. What are these?
A singlet around 2.7 ppm in solvents like CDCl₃ is characteristic of the four equivalent protons of succinimide. Unreacted NBS will also appear in this region. The presence of these peaks indicates that the aqueous workup was insufficient to remove these impurities.
Q3: Can I remove NBS and succinimide with a standard silica gel column?
While possible, it is often challenging. Succinimide is a polar compound and can co-elute with moderately polar brominated thiophenes, leading to incomplete separation.[3][5] It is highly recommended to remove the bulk of the succinimide and all unreacted NBS before attempting column chromatography.[6] A thorough aqueous workup is the most effective first step.
Q4: What is the quickest and most effective way to quench unreacted NBS?
The most common and effective method is to wash the reaction mixture with an aqueous solution of a mild reducing agent.[4][5] A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will rapidly reduce the unreacted NBS to succinimide, which can then be removed with an aqueous base wash.[3][4][5]
Part 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides for the effective removal of NBS and succinimide.
Guide 1: The Standard Aqueous Workup - The First Line of Defense
The significant difference in solubility between the typically non-polar brominated thiophene product and the polar succinimide byproduct is the basis for a simple and effective aqueous extraction.
Causality: Succinimide possesses moderate water solubility, which is dramatically increased under basic conditions.[3] By washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃), the succinimide is deprotonated (pKa ~9.6) to form its highly water-soluble sodium salt, facilitating its extraction into the aqueous phase.[3]
-
Quench Excess NBS: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate. Continue washing until the yellow or brown color of bromine is no longer visible in the organic layer.[5]
-
Dilute the Reaction: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble but succinimide is not (e.g., dichloromethane, ethyl acetate).[7]
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][7] Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash two more times.
-
Water and Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic phase.[7][8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5][8]
| Quenching Agent | Formula | Pros | Cons |
| Sodium Thiosulfate | Na₂S₂O₃ | Highly effective, common, and inexpensive. [3][8] | Can form elemental sulfur under acidic conditions. [3][9] |
| Sodium Bisulfite | NaHSO₃ | Effective reducing agent. [8] | Solutions are acidic; can generate SO₂ gas. [3][9] |
| Sodium Sulfite | Na₂SO₃ | Effective and its solutions are slightly basic. [8] | Can generate SO₂ in acidic media. [9] |
Guide 3: Purification by Recrystallization
If the aqueous workup fails to remove all of the succinimide, recrystallization can be an excellent final purification step, provided a suitable solvent system can be found. [5][10] Causality: Recrystallization separates compounds based on their differential solubility in a given solvent at varying temperatures. [10]The ideal scenario is to find a solvent (or solvent mixture) that dissolves the brominated thiophene at an elevated temperature but has poor solubility at room temperature or below, while succinimide remains soluble at all temperatures. [5]
-
Solvent Selection: Choose a solvent system where your product has high solubility when hot and low solubility when cold. Common choices for brominated aromatics include ethanol, or mixed solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes. [5][11]2. Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product to fully dissolve it. [10]3. Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath or refrigerator. [10]4. Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely to remove any residual solvent.
Supporting Data
| Compound | Water | Diethyl Ether | Hexane | Dichloromethane (DCM) |
| N-Bromosuccinimide (NBS) | Slightly Soluble [12] | Insoluble [12] | Insoluble [12] | Soluble |
| Succinimide | Moderately Soluble [3] | Slightly Soluble | Insoluble [3] | Slightly Soluble |
Note: Solubility data is qualitative and can vary with temperature.
References
-
Reddit. (2021). Best reagent to quench excess NBS? Retrieved from [Link]
-
AD PHARMACHEM. (n.d.). N-Bromo Succinimide (NBS). Retrieved from [Link]
-
Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Solubility of NBS and succinimide in diethyl ether. Retrieved from [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Learning to respect NBS the hard way. Retrieved from [Link]
- Arsenyan, P., Paegle, E., & Belyakov, S. (2010). A novel method for the bromination of thiophenes. Tetrahedron Letters, 51(1), 205–208.
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Quora. (2018). How does sodium thiosulfate neutralize bromine? Retrieved from [Link]
Sources
- 1. suru-chem.com [suru-chem.com]
- 2. (PDF) A novel method for the bromination of thiophenes [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Purification [chem.rochester.edu]
- 12. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
Technical Support Center: Purification of 4-(Bromomethyl)thiophene-2-carbonitrile by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 4-(bromomethyl)thiophene-2-carbonitrile using column chromatography. This document moves beyond a simple procedural outline to explain the underlying principles and rationale for key experimental decisions, ensuring a robust and reproducible purification process.
Introduction
4-(Bromomethyl)thiophene-2-carbonitrile is a versatile bifunctional building block in medicinal chemistry and materials science.[1] Its purification via column chromatography can be challenging due to its polarity and the potential for degradation on acidic silica gel. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of 4-(bromomethyl)thiophene-2-carbonitrile.
Issue 1: Poor Separation of the Target Compound from Impurities
-
Question: I'm observing overlapping spots on my TLC plate, and my column fractions are consistently impure. How can I improve the separation?
-
Answer: Poor separation is often a result of an inappropriate mobile phase. The key is to find a solvent system that provides a target Rf value of 0.2-0.3 for 4-(bromomethyl)thiophene-2-carbonitrile on the TLC plate.[2]
-
Systematic Solvent Screening: Begin by testing a range of solvent systems with varying polarities. A common starting point for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] You can systematically increase the polarity by adjusting the ratio of these solvents.
-
Alternative Solvents: If hexane/ethyl acetate systems fail to provide adequate separation, consider trying other solvent combinations. Dichloromethane/methanol mixtures can be effective for more polar compounds.[3]
-
Gradient Elution: If a single solvent system (isocratic elution) does not resolve all impurities, a gradient elution is recommended. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound and then more polar impurities.[3][4]
-
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly (Tailing)
-
Question: My compound seems to have very high affinity for the silica gel and is either not eluting or is spread across many fractions. What's happening?
-
Answer: This issue, known as "tailing," is common for polar compounds and can be caused by strong interactions with the stationary phase.[4]
-
Increase Mobile Phase Polarity: A simple solution is to increase the polarity of your eluting solvent once your compound begins to elute.[4] For example, if you are using a 70:30 hexane:ethyl acetate mixture, you can switch to a 50:50 or even a 30:70 mixture to accelerate the elution of your compound.
-
Check for Acidity: The nitrile and the thiophene ring can interact with the acidic silanol groups on the surface of the silica gel, leading to strong retention. You can test for compound degradation or strong irreversible binding on silica using a 2D TLC.[4][5]
-
Deactivating the Silica Gel: To mitigate the acidity of the silica gel, you can either use commercially available deactivated silica or deactivate it yourself. A common method involves flushing the packed column with a solvent mixture containing a small amount (1-2%) of a base like triethylamine before loading your sample.[2]
-
Issue 3: Suspected Decomposition of the Compound on the Column
-
Question: I'm getting a low yield of my product, and I see several new, unexpected spots on the TLC of my fractions. I suspect my compound is degrading. How can I confirm this and prevent it?
-
Answer: 4-(Bromomethyl)thiophene-2-carbonitrile can be sensitive, and the acidic nature of silica gel can promote decomposition.[4]
-
Stability Test with 2D TLC: To check for stability on silica, spot your crude material on a TLC plate, run it in a suitable solvent system, and then rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it degrades, you will see new spots appearing off the diagonal.[4][5]
-
Use of Deactivated Silica: As mentioned previously, deactivating the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina or Florisil.[4] However, be aware that the elution order of compounds may change on these stationary phases.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of 4-(bromomethyl)thiophene-2-carbonitrile?
A1: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.[3] Aim for an Rf of 0.2-0.3 for your target compound.
Q2: How do I properly pack a silica gel column?
A2: There are two main methods: dry packing and wet (slurry) packing. For the finer silica gel (230-400 mesh) used in flash chromatography, slurry packing is generally preferred as it minimizes air bubbles and ensures a more uniform packing.[6] To do this, mix the silica gel with your initial, low-polarity mobile phase to form a slurry, then pour it into the column and allow it to settle, applying gentle pressure to pack it tightly.[6]
Q3: Should I use isocratic or gradient elution?
A3: This depends on the complexity of your mixture. If your TLC shows good separation between your product and impurities with a single solvent mixture, isocratic elution may be sufficient. However, if there are multiple impurities with a wide range of polarities, a gradient elution will likely provide a better and faster separation.[3]
Q4: My compound is very polar and doesn't move from the baseline even with 100% ethyl acetate. What should I do?
A4: If ethyl acetate is not polar enough, you can try a more polar solvent system, such as dichloromethane/methanol.[4] Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using high concentrations of methanol can sometimes cause the silica gel to dissolve.[7] In such cases, reverse-phase chromatography might be a more suitable purification technique.[4][7]
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of your crude 4-(bromomethyl)thiophene-2-carbonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude material onto separate TLC plates.
-
Place each TLC plate in a different beaker containing one of the prepared solvent mixtures.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and let them dry.
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Calculate the Rf value for your target compound in each solvent system and choose the one that gives an Rf of approximately 0.2-0.3 and the best separation from impurities.[2]
Table 1: Example TLC Solvent System Screening
| Hexane:Ethyl Acetate Ratio | Rf of Target Compound | Observations |
| 9:1 | 0.05 | Poor mobility |
| 8:2 | 0.15 | Some movement, but still low |
| 7:3 | 0.28 | Good mobility and separation |
| 1:1 | 0.60 | Moves too fast, poor separation |
Visualization of Workflow
Caption: General workflow for column chromatography purification.
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SIELC Technologies. (n.d.). Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
- Diva-portal.org. (2019, June 11). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Benchchem. (n.d.). 4-(Bromomethyl)thiophene-2-carbonitrile|CAS 186552-07-8.
- PubChem. (n.d.). 4-Bromothiophene-2-carbonitrile.
- LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds.
- Sigma-Aldrich. (n.d.). 4-bromothiophene-2-carbonitrile.
- Virginia Tech, Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT.
- Reddit. (2013, September 15). The most hated method of purification: column chromatography.
- Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography).
- LOCKSS. (n.d.). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS.
- Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).
- PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?
- BLD Pharm. (n.d.). 186552-07-8|4-(Bromomethyl)thiophene-2-carbonitrile.
- Organic Syntheses. (n.d.). 2-thenaldehyde.
Sources
Technical Support Center: Optimizing Yield in Radical Bromination of Methylthiophenes
Welcome to the technical support center for the radical bromination of methylthiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and achieve your desired product with high purity.
Troubleshooting Guide: Common Issues and Solutions
The radical bromination of methylthiophenes, while a powerful tool for functionalization, can present several challenges. The key to a successful reaction lies in favoring the desired radical side-chain bromination while suppressing the competing electrophilic aromatic substitution on the thiophene ring.[1][2] This table addresses the most common issues encountered in the lab.
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Yield of Side-Chain Brominated Product | 1. Inefficient Radical Initiation: The radical chain reaction is not starting effectively. This can be due to an inappropriate initiator, insufficient temperature, or the presence of radical inhibitors. 2. Degradation of Reagents: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture. Similarly, radical initiators like benzoyl peroxide have a limited shelf life. | 1. Optimize Initiation: a. Initiator Choice: Use a suitable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4] AIBN is often preferred for its predictable first-order decomposition kinetics.[5] b. Temperature: Ensure the reaction is heated to a temperature appropriate for the chosen initiator's half-life. For AIBN, this is typically around 65-85°C.[5] c. Exclusion of Inhibitors: Oxygen is a potent radical inhibitor.[6] Degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Use Fresh Reagents: It is crucial to use freshly recrystallized NBS and a fresh batch of the radical initiator to ensure their reactivity.[1] |
| Predominance of Ring Bromination (e.g., 2-bromo-3-methylthiophene) | 1. Electrophilic Pathway is Favored: The reaction conditions are promoting electrophilic aromatic substitution instead of the desired radical pathway. This is a common side reaction with electron-rich heterocycles like thiophene.[1][7] 2. Polar Solvent: Polar solvents can stabilize the charged intermediates of the electrophilic pathway, making it more competitive. | 1. Maintain Low Bromine Concentration: The key to suppressing electrophilic addition is to keep the concentration of molecular bromine (Br₂) low.[2][8] NBS is used precisely for this reason, as it generates Br₂ in situ at a low and steady rate.[2][9] 2. Solvent Choice: Use non-polar solvents like carbon tetrachloride (CCl₄) or benzene.[1][4] These solvents disfavor the formation of polar intermediates required for electrophilic substitution. Due to the toxicity of CCl₄ and benzene, safer alternatives like cyclohexane or heptane can also be considered. |
| Formation of Dibrominated Products | 1. Excess Brominating Agent: Using more than one equivalent of NBS will lead to the bromination of both the side chain and the ring, or di-bromination of the ring. 2. Reaction Time: Allowing the reaction to proceed for too long can result in over-bromination. | 1. Stoichiometry Control: Use a strict 1:1 molar ratio of the methylthiophene to NBS.[10] 2. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts. |
| Inconsistent Results/Poor Reproducibility | 1. Presence of Impurities: Impurities in the starting methylthiophene can interfere with the radical reaction.[1] 2. Variability in Reagent Quality: As mentioned, the quality of NBS and the radical initiator can significantly impact the outcome. | 1. Purify Starting Material: Distill the methylthiophene before use to remove any impurities that might inhibit the radical process.[1] 2. Standardize Reagents: Always use freshly purified NBS and a reliable source of the radical initiator. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between AIBN and benzoyl peroxide as a radical initiator?
A1: Both AIBN (azobisisobutyronitrile) and benzoyl peroxide (BPO) are effective radical initiators.[3][4] However, AIBN is often the preferred choice for several reasons. Its decomposition to form radicals is a clean, first-order process that primarily generates nitrogen gas and two cyanoisopropyl radicals.[5] This predictability allows for better control over the reaction kinetics. BPO, on the other hand, can undergo induced decomposition, and the resulting benzoyloxy radicals can sometimes participate in side reactions.[5] The choice may also depend on the reaction temperature, as they have different decomposition rates at various temperatures.
Q2: What is the mechanistic basis for the competition between side-chain and ring bromination?
A2: The competition arises from two distinct pathways: a free-radical mechanism for side-chain bromination and an electrophilic aromatic substitution for ring bromination.[1][7]
-
Radical Pathway (Side-Chain): This is initiated by a radical initiator (e.g., AIBN) which generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized thienyl-methyl radical. This radical then reacts with a bromine source (Br₂ generated in situ from NBS) to give the side-chain brominated product.[2][9]
-
Electrophilic Pathway (Ring): In the presence of an acid catalyst (which can be generated from trace amounts of water reacting with NBS), NBS can act as a source of electrophilic bromine (Br⁺). The electron-rich thiophene ring can then attack this electrophile, leading to substitution on the ring, typically at the C2 or C5 position.[7][11]
The following diagram illustrates these competing pathways:
Caption: Competing pathways in the bromination of methylthiophene.
Q3: Can the solvent really make that much of a difference in yield and selectivity?
A3: Absolutely. The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred for radical brominations because they do not stabilize the polar intermediates of the competing electrophilic aromatic substitution pathway.[12] In contrast, polar solvents can solvate and stabilize these charged intermediates, thereby increasing the rate of ring bromination and lowering the yield of your desired side-chain product.
Q4: I am still getting a mixture of products. What are the best strategies for purification?
A4: Separating the desired side-chain brominated product from the starting material and ring-brominated isomers can be challenging due to their similar boiling points and polarities.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: This is often the most effective method. Using a non-polar eluent system (e.g., hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate) on silica gel can allow for the separation of the isomers. Careful monitoring of the fractions by TLC or GC is essential.[13]
Experimental Protocol: Radical Bromination of 3-Methylthiophene
This protocol is a general guideline for the synthesis of 3-(bromomethyl)thiophene.
Materials:
-
3-Methylthiophene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve 3-methylthiophene (1.0 eq) and a catalytic amount of AIBN (0.02-0.05 eq) in anhydrous CCl₄.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Reaction Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) under a positive pressure of inert gas.
-
NBS Addition: Once refluxing, add recrystallized NBS (1.0 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Continue refluxing and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-based eluent.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving common issues in your radical bromination experiments.
Caption: A decision tree for troubleshooting radical bromination.
References
-
Gronowitz, S., & Frejd, T. (1976). On the Side-Chain Bromination of 3-Methylselenophene and 3-Methylthiophene. Synthetic Communications, 6(7), 475-483. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]
-
Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. [Link]
-
Brainly.in. (2023). Allylic bromination is typically carried out using... [Link]
-
Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Reddit. (2015). What is the difference between peroxides and AIBN as free radical initiators? [Link]
-
D. Can, et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central. [Link]
- Google Patents. (2011).
-
Master Organic Chemistry. (2013). Free Radical Reactions. [Link]
-
S. Govaerts, et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Testbook. (2023). The major product formed in the following reaction is... [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google Patents. (2011).
-
Wikipedia. N-Bromosuccinimide. [Link]
-
H. Hou, et al. (2022). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry, 1207, 113545. [Link]
-
M. Shilai, et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1289. [Link]
-
University of Calgary, Department of Chemistry. Ch 8: Solvent Effects. [Link]
-
OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]
-
Matthew Donahue. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. [Link]
-
Reddit. (2024). Bromination Help. [Link]
-
Scribd. Solvent Effects on Bromine Reactions. [Link]
-
ResearchGate. (2025). A novel method for the bromination of thiophenes. [Link]
-
Reddit. (2015). NBS bromination of thienyl moieties. [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]
-
W. Song, et al. (2024). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 22, 4145-4152. [Link]
- Google Patents. (2013).
-
A. M. Al-Ghamdi. (2024). Electrophilic and radical bromination of bromo derivatives via NBS. Journal of King Saud University - Science, 36(7), 103328. [Link]
-
The Organic Chemist. (2021). NBS: Radical Bromination. YouTube. [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative... [Link]
-
Bentham Science. (2005). Bromination of Thiophene in Micro Reactors. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]
-
M. S. Appavoo, et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1129. [Link]
-
A. A. G. Dora, et al. (2025). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... PubMed Central. [Link]
-
PubMed. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]
-
MDPI. (2018). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. [Link]
Sources
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- 6. youtube.com [youtube.com]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
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- 13. mdpi.com [mdpi.com]
storage conditions to prevent degradation of 4-(Bromomethyl)thiophene-2-carbonitrile
Technical Support Center: 4-(Bromomethyl)thiophene-2-carbonitrile
A Guide to Ensuring Chemical Integrity in Research and Development
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(Bromomethyl)thiophene-2-carbonitrile (CAS No. 186552-07-8). This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Given its reactive nature, improper storage and handling can lead to degradation, compromising experimental outcomes, reproducibility, and the validity of your results. This guide provides in-depth, field-proven advice in a troubleshooting and FAQ format to address specific issues you may encounter.
Part 1: Core Storage & Handling Protocols
Before use, it is critical to understand the ideal environment for this compound. The reactivity of the bromomethyl group makes it susceptible to degradation from common laboratory conditions.
Quick Reference: Recommended Storage Conditions
For optimal stability, all quantitative data and recommendations from suppliers point towards a stringent set of storage parameters.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C in a freezer | Reduces the kinetic rate of potential degradation reactions, such as hydrolysis and self-condensation. Avoids thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is sensitive to moisture in the air. An inert atmosphere displaces oxygen and, more importantly, water vapor, preventing hydrolysis of the highly reactive bromomethyl group. |
| Light | Keep in a dark place | Benzylic-type halides can be light-sensitive. Exposure to UV light can generate free radicals, initiating unwanted side reactions or polymerization. |
| Container | Tightly sealed, appropriate container | Prevents ingress of atmospheric moisture and oxygen. Use original supplier packaging where possible or a properly sealed vial with an inert gas headspace. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems and questions, providing a logical framework for troubleshooting issues related to the quality of your 4-(Bromomethyl)thiophene-2-carbonitrile.
Frequently Asked Questions (Proactive Handling)
Q1: What are the absolute mandatory long-term storage conditions for this reagent?
You must store 4-(Bromomethyl)thiophene-2-carbonitrile in a freezer at or below -20°C, under an inert atmosphere (like argon or nitrogen), and protected from light. These are not merely suggestions but critical requirements to maintain its chemical integrity for long-term storage.
Q2: Why is an inert atmosphere so critical? My lab just stores it in the freezer.
While cold temperatures slow down degradation, the primary threat to this molecule is moisture. The bromomethyl group is an electrophilic site highly susceptible to nucleophilic attack by water. This hydrolysis reaction replaces the bromine with a hydroxyl group, forming 4-(Hydroxymethyl)thiophene-2-carbonitrile and hydrobromic acid (HBr). The generated HBr can then catalyze further degradation of the starting material or interfere with subsequent reactions. Storing it in a freezer without an inert gas blanket only slows, but does not stop, this process.
Q3: How should I handle the compound when weighing it out for a reaction?
Minimize its exposure to the ambient atmosphere. We recommend the following workflow:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, handle the solid in a glovebox or under a stream of inert gas.
-
If a glovebox is unavailable, work quickly. Open the container, weigh the required amount into a pre-dried flask, and immediately reseal the main container.
-
Purge the headspace of the main container with argon or nitrogen before storing it back in the freezer.
Q4: What are the visible signs of degradation?
While a pristine sample should be a white to off-white solid, visual inspection can sometimes reveal degradation. Look for:
-
Discoloration: A change to yellow or brown can indicate the formation of impurities or polymeric byproducts.
-
Clumping or a "wet" appearance: This may suggest significant hydrolysis, as the resulting HBr can be hygroscopic.
-
A strong, acidic odor: The generation of HBr will give the compound a sharp, acrid smell.
Troubleshooting (When Problems Arise)
Q5: My reaction yield is unexpectedly low, or the reaction failed entirely. Could my starting material be degraded?
Yes, this is a very common cause of reaction failure with sensitive electrophiles. If you have ruled out other experimental errors (reagent stoichiometry, solvent purity, temperature control), the integrity of your 4-(Bromomethyl)thiophene-2-carbonitrile is the primary suspect. The actual concentration of the active compound may be much lower than you calculated, or the degradation byproducts could be inhibiting your reaction.
Q6: I've noticed some discoloration in my bottle. Is it still usable?
Discoloration is a strong indicator of impurity formation. While some minor discoloration might be acceptable for less sensitive applications, it is highly inadvisable for use in complex, multi-step syntheses or for creating compounds for biological testing. The impurities can lead to complex side-product profiles and purification difficulties. We strongly recommend performing a quality control check (see Protocol 2) or using a fresh, unopened bottle.
Q7: My NMR/LC-MS analysis of the starting material shows unexpected peaks. How can I identify degradation?
This is the most definitive way to confirm degradation.
-
For ¹H NMR: The most common degradation product is the hydrolyzed alcohol. Look for the disappearance of the bromomethyl singlet (Br-CH₂ ) and the appearance of a new singlet for the hydroxymethyl group (HO-CH₂ ), typically shifted upfield. You may also see broadening of other peaks due to the presence of acidic HBr.
-
For LC-MS: You would expect to see a new peak with a mass corresponding to the hydrolyzed product (M-Br+OH). The molecular weight of the starting material is ~202.07 g/mol , while the hydrolyzed product would be ~139.15 g/mol .
Part 3: Key Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting & Handling
This protocol is designed to preserve the integrity of the bulk material while allowing for safe and effective use in experiments.
-
Preparation: Move the main container of 4-(Bromomethyl)thiophene-2-carbonitrile from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes.
-
Inert Environment: Prepare a set of small, clean, and dry vials with screw caps. Purge these vials with argon or nitrogen. Perform the aliquoting procedure in a glovebox or on a benchtop under a positive flow of inert gas.
-
Transfer: Open the main container. Quickly transfer small, usable quantities (e.g., 100-250 mg) into the prepared vials.
separating 4-(Bromomethyl)thiophene-2-carbonitrile from dibrominated side products
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals who are facing the common but critical challenge of purifying 4-(Bromomethyl)thiophene-2-carbonitrile from closely related dibrominated side products. Bromination reactions, while powerful, rarely yield a single product. The formation of impurities such as 4-(dibromomethyl)thiophene-2-carbonitrile or ring-dibrominated species is a frequent outcome that complicates downstream applications.
This document moves beyond standard protocols to explain the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimizing your separation process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely dibrominated impurities I should expect?
During the synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile, over-bromination can occur at two primary locations. The most common side products are:
-
4-(Dibromomethyl)thiophene-2-carbonitrile: Formed by the double bromination of the methyl group. This impurity is typically less polar than the desired mono-bromo product.
-
Ring-Dibrominated Species: Bromination can also occur on the thiophene ring itself, leading to products like 3-bromo-4-(bromomethyl)thiophene-2-carbonitrile. The polarity of these isomers can be very close to the target compound, making them particularly challenging to separate.[1]
Q2: What is the most effective general strategy for separating the mono- and di-brominated products?
A two-stage approach is most effective. First, use flash column chromatography to separate the bulk of the impurities and isolate the desired product in good purity (typically >95%).[2][3] For applications requiring even higher purity, a subsequent recrystallization is highly recommended to remove trace impurities and achieve >99% purity.[2][4]
Q3: How can I effectively monitor the separation process?
Thin-Layer Chromatography (TLC) is an indispensable tool.[5] Use it to:
-
Assess the composition of your crude reaction mixture.
-
Screen for an optimal solvent system for column chromatography. An ideal system will show good separation between the spots, with the desired product having an Rf value of approximately 0.2-0.4.[2]
-
Monitor the fractions collected from the column to identify which ones contain the pure product.
Visualize spots using a UV lamp (254 nm). The dibrominated products will typically have a slightly higher Rf value (run further up the plate) than the monobrominated product in a normal-phase system (e.g., silica gel).
Troubleshooting Guide: Common Purification Issues
Q4: Problem - My TLC shows poor separation (ΔRf < 0.1) between the desired product and an impurity. How can I improve my column chromatography?
This is a common challenge when dealing with isomers or compounds of very similar polarity.[2]
Solutions & Scientific Rationale:
-
Optimize the Mobile Phase: Standard hexane/ethyl acetate systems may not provide sufficient resolution. Systematically screen alternative solvent systems using TLC.[2]
-
Try a less polar modifier: Replace ethyl acetate with dichloromethane (DCM) or toluene. A hexane/toluene mixture can be particularly effective at separating aromatic compounds with subtle differences.[1]
-
Rationale: Changing the solvent alters the hydrogen bonding, dipole-dipole, and π-π interactions between the analytes, the stationary phase, and the mobile phase, thereby changing their relative affinities and improving separation.
-
-
Employ Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent. A shallow gradient is often key to resolving closely running spots.[2]
-
Rationale: A shallow gradient allows the compounds to spend more time interacting with the stationary phase, effectively increasing the number of theoretical plates in the column and enhancing separation.[2]
-
-
Modify the Stationary Phase: If solvent screening fails, consider an alternative to standard silica gel.
Q5: Problem - I'm observing significant product degradation (streaking on TLC, low recovery) during column chromatography.
The bromomethyl group on the thiophene ring can be labile and susceptible to decomposition on acidic surfaces.[2]
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel: Before running the column, flush it with your starting eluent containing 1-2% triethylamine (Et₃N). Continue to use 1-2% Et₃N in your mobile phase throughout the purification.[2][7]
-
Rationale: Triethylamine is a base that neutralizes the acidic silanol groups on the surface of the silica gel, preventing acid-catalyzed decomposition of your sensitive product.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., true "flash" chromatography).
-
Rationale: Reducing the residence time of the compound on the stationary phase limits the opportunity for degradation to occur.[2]
-
Q6: Problem - My attempt at recrystallization resulted in an "oil" instead of crystals, or the yield was very poor.
"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point in that specific solvent system.[8] Poor yield indicates that the compound remains too soluble in the cold solvent.
Solutions & Scientific Rationale:
-
For Oiling Out:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved, then allow it to cool more slowly.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" hot solvent (e.g., hexane, heptane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow the mixture to cool slowly.[8]
-
Rationale: This method carefully approaches the saturation point, allowing for controlled crystal nucleation and growth upon cooling, rather than a rapid, disorganized precipitation that forms an oil.
-
-
For Poor Yield:
-
Optimize the Solvent System: Your chosen solvent is likely too good. The ideal recrystallization solvent dissolves the compound when hot but very poorly when cold.[9] You may need to screen several options.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, concentrate the remaining solution (the mother liquor) and cool it again to obtain a second, often less pure, crop of crystals.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for purifying the crude product.
Materials:
-
Crude 4-(Bromomethyl)thiophene-2-carbonitrile mixture
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, and/or Toluene (HPLC grade)
-
Triethylamine (optional, if degradation is observed)
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate) to find a system that gives a product Rf of 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution). Collect fractions in test tubes.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Develop and visualize to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization for High Purity
This protocol is for achieving the highest possible purity after initial chromatographic cleanup.
Materials:
-
Chromatographically purified 4-(Bromomethyl)thiophene-2-carbonitrile
-
Solvent candidates (e.g., Ethyl Acetate, Hexane, Isopropanol, Acetonitrile)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Solvent Screening: Place a small amount of the product (~20 mg) in several test tubes. Add a small amount of a different solvent to each and heat. A good solvent will fully dissolve the product when hot but show significant crystal formation upon cooling to room temperature or in an ice bath.[9] A two-solvent system (e.g., ethyl acetate/hexane) is often very effective.[8]
-
Dissolution: Place the product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until it just dissolves.
-
Cooling (Crystal Formation): Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.[9]
Data and Parameter Summary
| Parameter | Flash Column Chromatography | Recrystallization |
| Primary Goal | Bulk separation of components | Final purification to >99% purity |
| Stationary Phase | Silica Gel (230-400 mesh)[3] | Not Applicable |
| Mobile Phase / Solvent | Hexane/Ethyl Acetate, Hexane/Toluene[1][2] | Ethyl Acetate/Hexane, Isopropanol[8] |
| Key Advantage | High versatility for complex mixtures | Can achieve very high purity |
| Key Challenge | Potential for product degradation; resolving close spots | Finding the ideal solvent; "oiling out"[8] |
| Purity Assessment | TLC, ¹H NMR | Melting point, ¹H NMR, HPLC |
Purification Workflow Diagram
Sources
- 1. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2008078340A1 - Process for the separation of 4-bromomethyl-2'-substituted biphenyls from 4,4,-dibromomethyl-2'-substituted biphenyls - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Navigating the Purification of Bromomethyl Thiophenes: A Technical Guide to Solvent Selection for Recrystallization
Welcome to the technical support center dedicated to the purification of bromomethyl thiophenes. As a class of compounds pivotal in the synthesis of pharmaceuticals and advanced materials, achieving high purity is paramount. This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice for selecting the optimal solvent system for recrystallization. My aim is to move beyond generic protocols and offer a deeper understanding of the principles at play, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Here, we address the most common queries encountered during the recrystallization of bromomethyl thiophenes.
Q1: What are the ideal characteristics of a recrystallization solvent for bromomethyl thiophenes?
A1: The perfect solvent for recrystallizing bromomethyl thiophenes will exhibit a steep solubility curve. This means the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures (e.g., room temperature or in an ice bath).[1] This differential solubility is the cornerstone of effective recrystallization, maximizing the recovery of pure crystals upon cooling.
Q2: Which single solvents are a good starting point for recrystallizing bromomethyl thiophenes?
A2: Based on the general principle of "like dissolves like," and the polarity of bromomethyl thiophenes, good starting points for single-solvent recrystallization include:
-
Alcohols: Ethanol and isopropanol are often effective. They are polar enough to dissolve the compound when hot, but their hydrogen-bonding capability can lead to insolubility at colder temperatures.
-
Esters: Ethyl acetate is another excellent choice due to its moderate polarity.
-
Hydrocarbons: For less polar derivatives, solvents like hexanes or heptane can be suitable. However, be mindful of the potential for "oiling out" with non-polar solvents.[2]
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is beneficial when no single solvent provides the ideal solubility profile. This is often the case when your compound is either too soluble or too insoluble in common solvents.[1] The goal is to create a solvent mixture where the compound is soluble when hot and insoluble when cold.
Q4: How do I choose a suitable mixed solvent pair?
A4: A common approach is to use a "solvent-antisolvent" or "solvent-cosolvent" combination. You'll need a "good" solvent in which your bromomethyl thiophene is readily soluble, and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible with each other.[1][3] A typical procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes turbid (cloudy), indicating the onset of precipitation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]
Q5: My bromomethyl thiophene seems to decompose when I heat it in the solvent. What should I do?
A5: Thermal instability can be a concern with some bromomethyl thiophenes. If you observe decomposition (e.g., color change, formation of insoluble byproducts), consider the following:
-
Lower the recrystallization temperature: Choose a solvent with a lower boiling point.
-
Use a vacuum: If you need to remove excess solvent, use a rotary evaporator under reduced pressure to minimize thermal stress on the compound. 3-(Bromomethyl)thiophene, for instance, can be distilled at reduced pressure, indicating it has some thermal stability.
-
Minimize heating time: Dissolve the compound quickly in the hot solvent and proceed to the cooling stage without prolonged heating.
Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of bromomethyl thiophenes.
Issue 1: The compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is too concentrated or cools too rapidly, or if the boiling point of the solvent is higher than the melting point of the solute.
Solutions:
-
Reheat and Dilute: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow the solution to cool more slowly.
-
Slower Cooling: Insulate the flask to encourage gradual cooling. This provides more time for ordered crystal lattice formation.
-
Seed Crystals: Introduce a small, pure crystal of the bromomethyl thiophene to the cooled solution to induce nucleation and promote proper crystal growth.
-
Change Solvent System: If oiling persists, the chosen solvent system may be inappropriate. Consider a different solvent or a mixed solvent system with a lower boiling point.
Issue 2: No crystals form upon cooling.
Causality: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the bromomethyl thiophene. Once you observe turbidity or the formation of a small amount of solid, add a few drops of solvent to redissolve it and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a small seed crystal of the pure compound.
-
-
Use an Anti-solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution to decrease the solubility of your compound and induce precipitation.
Issue 3: Low recovery of the purified compound.
Causality: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
Solutions:
-
Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to fully dissolve the crude product.
-
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.
-
Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude bromomethyl thiophene and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude bromomethyl thiophene in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent in which the bromomethyl thiophene is soluble and a miscible "poor" solvent in which it is insoluble.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Polarity | Boiling Point (°C) | Common Mixed-Solvent Pairs |
| Water | High | 100 | with Ethanol, Methanol, Acetone |
| Ethanol | High | 78 | with Water, Hexane |
| Methanol | High | 65 | with Water, Dichloromethane |
| Acetone | Medium | 56 | with Water, Hexane |
| Ethyl Acetate | Medium | 77 | with Hexane, Heptane |
| Dichloromethane | Medium | 40 | with Methanol, Hexane |
| Toluene | Low | 111 | with Hexane, Heptane |
| Hexane | Low | 69 | with Ethyl Acetate, Acetone, Toluene |
| Heptane | Low | 98 | with Ethyl Acetate, Toluene |
This table provides a general guide. The optimal solvent will be specific to the particular bromomethyl thiophene derivative.
Visualizations
Solvent Selection Workflow
Caption: A decision tree to guide troubleshooting common recrystallization issues.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
- Loomis, D. W.
- Google Patents. (2009).
-
ResearchGate. (2025). The effect of solvent in direct arylation polycondensation of substituted thiophenes. [Link]
-
PubChem. 3-(Bromomethyl)thiophene. [Link]
-
PubChem. 2-(Bromomethyl)thiophene. [Link]
-
Organic Syntheses. 3-thenyl bromide. [Link]
Sources
Technical Guide: Preserving Nitrile Integrity During Bromination Workup
Executive Summary & Mechanistic Hazard
The bromination of benzylic or allylic positions in the presence of a nitrile (
In a standard Wohl-Ziegler reaction (NBS/
The Mechanistic Failure Mode
The following diagram illustrates the exact pathway of failure. Note that the protonation of the nitrile nitrogen is the rate-determining activation step.
Figure 1: Acid-catalyzed hydrolysis pathway triggered by HBr byproduct during bromination.
Strategic Intervention: The "Zero-Acid" Protocols
To prevent hydrolysis, you must decouple the generated
Protocol A: The "Solid Buffer" Method (Standard)
Best for: Small to mid-scale reactions (1g – 50g) where filtration is feasible.
The Logic: Insoluble inorganic bases neutralize
-
Reaction Setup:
-
Add 10-20 mol% of solid Calcium Carbonate (
) or Sodium Bicarbonate ( ) directly to the reaction flask alongside NBS and the initiator (AIBN/BPO). -
Note:
is preferred as it is less hygroscopic and less likely to clump than .
-
-
Monitoring:
-
Monitor conversion via TLC/HPLC. Ensure the solid remains suspended (vigorous stirring required).
-
-
The "Dry" Quench (Critical Step):
-
Do NOT pour the reaction mixture into water.
-
Cool the mixture to 0°C (ice bath).
-
Filter the cold mixture through a pad of Celite or a fritted glass funnel to remove succinimide and the inorganic salts.
-
Wash the filter cake with dry solvent (DCM or
).
-
-
Workup:
-
Concentrate the filtrate first to remove the bulk of the HBr-laden solvent.
-
Redissolve in fresh solvent (e.g., Ethyl Acetate) and then wash with cold saturated
.
-
Protocol B: The Epoxide Scavenger (Industrial/Scale-Up)
Best for: Large scale (>100g) or highly acid-sensitive substrates where solid stirring is difficult.
The Logic: Epoxides act as homogeneous acid scavengers. They react irreversibly with
-
Reagent Choice:
-
Add 1,2-Epoxybutane or Epichlorohydrin (1-5 mol% relative to NBS).
-
-
Execution:
-
Add the epoxide at the start of the reflux.
-
Mechanism:
. -
Warning: Do not use excess epoxide if your product contains nucleophiles that could react with it.
-
-
Workup:
-
Standard aqueous workup is safe because the
has already been consumed chemically.
-
Troubleshooting & Diagnostics
Use this decision matrix to diagnose failures in nitrile integrity.
| Symptom | Probable Cause | Corrective Action |
| Product is 1° Amide | Aqueous quench of hot acidic mixture. | Switch to Protocol A. Cool to 0°C and filter solids before adding any water. |
| Reaction Stalls (Low Conversion) | Buffer is scavenging the bromine radical (rare) or initiator failure. | Increase initiator load. Ensure buffer is anhydrous. Do not use amines (e.g., |
| Product is Carboxylic Acid | Extreme hydrolysis (Acid + Heat + Time).[1] | Check solvent water content (Karl Fischer). Ensure reaction time is minimized. |
| Dark/Tar Formation | Polymerization catalyzed by HBr. | Use Protocol B (Epoxide scavenger) to keep the reaction neutral continuously. |
Diagnostic Workflow (Decision Tree)
Figure 2: Decision logic for safe workup of nitrile-containing substrates.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (
Q: My solvent is Acetonitrile (
-
Fix: If using MeCN, you must evaporate the solvent first (dry) or dilute heavily with a non-polar solvent (DCM/EtOAc) and wash with brine to force phase separation immediately.
Q: Is Sodium Thiosulfate needed?
A: Thiosulfate is used to quench active bromine (
-
Procedure: Perform the "Dry Filtration" (Protocol A) first. Once you have redissolved your crude oil in EtOAc, then wash with a mixture of
and Sodium Thiosulfate to catch trace bromine.
References
-
Mechanism of Nitrile Hydrolysis
- March’s Advanced Organic Chemistry, 8th Edition. "Hydrolysis of Nitriles." Wiley.
-
Master Organic Chemistry.[2] "Acidic Hydrolysis of Nitriles to Amides."
-
Radical Bromination & HBr Scavenging
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[3] Chemical Reviews, 1948.
-
Scientific Update. "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." (Discusses HBr effects on impurities).
-
-
Industrial Scavenging Techniques
-
Google Patents. "Removal of HBr from brominated pentaerythritols using Epoxides."
-
Sources
Validation & Comparative
Comparative Guide: C13 NMR Analysis of 4-(Bromomethyl)thiophene-2-carbonitrile
This guide provides a rigorous technical analysis of the C13 NMR spectrum of 4-(Bromomethyl)thiophene-2-carbonitrile , a critical intermediate in the synthesis of pharmaceutical agents (e.g., S1P1 agonists).
It is structured to serve as a Publish Comparison Guide , directly contrasting the target molecule with its structural isomer (5-bromomethyl) and its synthetic precursor (4-methyl), enabling precise quality control and structural validation.
Executive Summary & Strategic Importance
4-(Bromomethyl)thiophene-2-carbonitrile (CAS: 186552-07-8) is a bifunctional thiophene scaffold utilized in the development of bioactive compounds. Its structural integrity is defined by two orthogonal functional groups: a nitrile (CN) at position 2 and a reactive bromomethyl (CH₂Br) group at position 4.
The Analytical Challenge: Distinguishing the 4-isomer from its 5-isomer (a common regioisomeric impurity) is notorious in thiophene chemistry. Both isomers possess identical molecular weights (202.07 g/mol ) and functional groups. Standard low-resolution MS cannot differentiate them. C13 NMR, combined with 1H coupling constants, is the definitive method for structural authentication.
Experimental Protocol: High-Fidelity Acquisition
To ensure data reproducibility and detection of trace regioisomers, the following acquisition parameters are recommended.
Sample Preparation
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS v/v.-
Rationale:
minimizes solvent-solute interactions that can shift labile protons and provides a sharp triplet reference at 77.16 ppm .
-
-
Concentration: 20–30 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations improve the signal-to-noise ratio (S/N) for quaternary carbons (C-CN, C-CH₂Br).
-
Instrument Parameters (Typical 400 MHz System)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds.
-
Critical: Essential for the relaxation of quaternary carbons (C2 and C4) to ensure accurate integration and peak detection.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour).
-
Temperature: 298 K (25°C).
Spectral Analysis & Comparative Data
This section contrasts the target molecule with its direct precursor and its most likely structural isomer.
Table 1: Comparative Chemical Shift Data (δ, ppm in )
| Carbon Position | Target: 4-(Bromomethyl) | Isomer: 5-(Bromomethyl) | Precursor: 4-Methyl | Signal Type |
| C2 (C-CN) | 110.5 | 112.1 | 109.8 | Quaternary (weak) |
| CN (Nitrile) | 114.2 | 114.8 | 114.5 | Quaternary (sharp) |
| C3 | 130.6 | 137.5 | 129.5 | CH (Aromatic) |
| C4 | 139.1 | 126.0 (CH) | 139.5 | Quaternary (Ipso) |
| C5 | 128.6 | 145.2 (Quat) | 127.1 | CH (Aromatic) |
| -CH₂Br / -CH₃ | 28.6 | 28.7 | 15.8 |
Data Validation:
Target (4-isomer): The C5 signal appears as a CH resonance (high intensity in DEPT-135).
Isomer (5-isomer): The C5 signal is Quaternary (disappears in DEPT-135) because the bromomethyl group is attached there.
Precursor (4-methyl): Distinctive upfield methyl shift at 15.8 ppm confirms the absence of bromination.
Detailed Peak Assignment for 4-(Bromomethyl)thiophene-2-carbonitrile
-
The Bromomethyl Region (28.6 ppm):
-
The substitution of a hydrogen atom in the methyl group (15.8 ppm) with bromine (electronegative) causes a significant downfield shift (deshielding) of approximately +13 ppm.
-
Diagnostic: This peak must appear as a negative signal in a DEPT-135 experiment (indicating a
group).
-
-
The Nitrile Region (110.5 & 114.2 ppm):
-
C-CN (110.5 ppm): The thiophene ring carbon attached to the nitrile.
-
CN (114.2 ppm): The nitrile carbon itself. These peaks are often weak due to long relaxation times (
).
-
-
The Thiophene Ring (128 - 140 ppm):
-
C4 (139.1 ppm): This is the ipso-carbon bearing the bromomethyl group. It is a quaternary carbon (no DEPT signal).
-
C5 (128.6 ppm): This is the alpha-carbon next to the sulfur. In the 4-isomer, this is a CH . In the 5-isomer, this position is substituted.
-
C3 (130.6 ppm): The beta-carbon, appearing as a CH.
-
Structural Validation Logic (Isomer Distinction)
The most critical quality control step is distinguishing the 2,4-substitution pattern from the 2,5-pattern.
Mechanism of Distinction
-
1H NMR Coupling (The "Gold Standard"):
-
4-Isomer (2,4-subst): The protons at H3 and H5 are meta to each other. They exhibit a small meta-coupling constant (
) . -
5-Isomer (2,5-subst): The protons at H3 and H4 are ortho to each other. They exhibit a larger ortho-coupling constant (
) .
-
-
13C NMR DEPT-135:
-
4-Isomer: Shows two positive CH peaks (C3, C5) and one negative
peak. -
5-Isomer: Shows two positive CH peaks (C3, C4) and one negative
peak. -
Differentiation: The chemical shift of the CH adjacent to Sulfur (C5) is the key. In the 4-isomer, the C5-H is present and typically resonates downfield (~128-130 ppm). In the 5-isomer, the C5 is quaternary (~145 ppm).
-
Visual Workflow for QC Analysis
Figure 1: Decision tree for the spectroscopic validation of 4-(Bromomethyl)thiophene-2-carbonitrile, highlighting the critical differentiation from precursors and regioisomers.
Common Impurities & Troubleshooting
When synthesizing this compound via radical bromination (NBS/AIBN) of the 4-methyl precursor, two specific impurities are common:
-
Starting Material (4-Methylthiophene-2-carbonitrile):
-
Detection: Look for the singlet methyl peak at 15.8 ppm (13C) or 2.42 ppm (1H).
-
Remedy: The reaction is incomplete. Extend reflux time or add initiator.
-
-
Over-Bromination (4-(Dibromomethyl)thiophene-2-carbonitrile):
-
Detection: A significant downfield shift of the alkyl carbon to ~40 ppm (CHBr₂).
-
1H NMR: The
singlet (4.4-4.5 ppm) disappears, replaced by a singlet further downfield (~6.6-6.8 ppm). -
Remedy: Control stoichiometry strictly (use 0.95 - 1.05 eq of NBS).
-
References
-
BenchChem. (2025). 4-(Bromomethyl)thiophene-2-carbonitrile Product Data & Safety. Retrieved from
-
Sigma-Aldrich. (2024). 4-Bromothiophene-2-carbonitrile Spectral Data. Retrieved from
-
Royal Society of Chemistry. (2013). Supplementary Information: Carbocyclization of Unsaturated Thioesters. (Contains detailed NMR data for thiophene derivatives). Retrieved from
-
SpectraBase. (2024). 3-(Bromomethyl)thiophene 13C NMR Spectrum. (Analogous structure for shift verification). Retrieved from
-
PubChem. (2025).[1] Compound Summary: 4-Bromothiophene-2-carbonitrile. Retrieved from
Sources
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)thiophene-2-carbonitrile
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel and synthesized molecules is a cornerstone of innovation. Mass spectrometry stands as an indispensable analytical technique, offering profound insights into a molecule's structure by analyzing its fragmentation pattern upon ionization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Bromomethyl)thiophene-2-carbonitrile, a compound of interest in medicinal chemistry and materials science.
In the absence of a publicly available experimental spectrum for 4-(Bromomethyl)thiophene-2-carbonitrile, this guide will establish a robust, predicted fragmentation pathway. This prediction is grounded in the fundamental principles of mass spectrometry and supported by comparative analysis of the known fragmentation patterns of structurally related compounds. By dissecting the fragmentation of its core components—the brominated alkyl group and the thiophene-2-carbonitrile scaffold—we can construct a reliable molecular fingerprint. This approach not only allows for the confident identification of this compound in future analyses but also serves as a framework for interpreting the mass spectra of other substituted thiophenes.
Predicted and Comparative Fragmentation Analysis
The fragmentation of 4-(Bromomethyl)thiophene-2-carbonitrile under electron ionization is initiated by the removal of an electron, forming a molecular ion (M⁺˙). This high-energy radical cation then undergoes a series of predictable bond cleavages and rearrangements to yield a unique pattern of fragment ions. The presence of a bromine atom is a key diagnostic feature, as it will produce a characteristic M/M+2 isotopic pattern with approximately equal intensity, due to the natural abundance of the 79Br and 81Br isotopes.[1]
Our predictive analysis is informed by the fragmentation behavior of analogous compounds:
-
Benzyl Bromide : This molecule serves as an excellent model for the bromomethyl group attached to an aromatic system. A dominant fragmentation pathway for benzyl bromide is the loss of the bromine radical (•Br) to form the highly stable tropylium cation at m/z 91, which is often the base peak.[1][2]
-
2-Thiophenecarbonitrile : The mass spectrum of this core structure provides insight into the fragmentation of the thiophene ring and the cyano group.[3]
The following table summarizes the predicted major fragment ions for 4-(Bromomethyl)thiophene-2-carbonitrile.
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 201/203 | [C₆H₄⁷⁹BrNS]⁺˙ / [C₆H₄⁸¹BrNS]⁺˙ | Moderate | Molecular Ion (M⁺˙) peak, showing the characteristic M/M+2 isotope pattern for bromine. |
| 122 | [C₆H₄NS]⁺ | High (Likely Base Peak) | Loss of a bromine radical (•Br) from the molecular ion, leading to the formation of a stable thienyl-methyl cation. |
| 95 | [C₅H₄S]⁺˙ | Moderate | Loss of HCN from the [M-Br]⁺ ion. |
| 79/81 | [Br]⁺ | Low | Bromine cation. |
| 69 | [C₃H₂S]⁺ | Moderate | Fragmentation of the thiophene ring. |
Mechanistic Insights into Fragmentation Pathways
The fragmentation of 4-(Bromomethyl)thiophene-2-carbonitrile is expected to be dominated by the facile cleavage of the C-Br bond, which is the weakest bond in the molecular ion.
Caption: Predicted fragmentation pathway of 4-(Bromomethyl)thiophene-2-carbonitrile.
The primary fragmentation event is the homolytic cleavage of the carbon-bromine bond, leading to the loss of a bromine radical and the formation of a highly stabilized thienylmethyl cation at m/z 122. This cation is resonance-stabilized, which would explain its predicted high abundance, likely making it the base peak in the spectrum.
Further fragmentation of the m/z 122 ion can occur through the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a fragment at m/z 95. Fragmentation of the thiophene ring itself can also lead to smaller, characteristic ions, such as the fragment at m/z 69.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, a standard protocol for electron ionization mass spectrometry (EI-MS) would be employed.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of purified 4-(Bromomethyl)thiophene-2-carbonitrile in a volatile organic solvent, such as acetone or dichloromethane.
Instrumentation and Analysis:
-
Inlet System: A direct insertion probe for solid samples or a Gas Chromatography (GC) interface for a solution.
-
Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.[4]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Detector: An electron multiplier.
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Analyze the resulting spectrum to identify the molecular ion peaks and the major fragment ions.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 4-(Bromomethyl)thiophene-2-carbonitrile can be rationally predicted by understanding the fragmentation of its constituent parts. The dominant fragmentation pathways are expected to involve the loss of the bromine radical to form a stable thienylmethyl cation, followed by further fragmentation of the thiophene-2-carbonitrile core. This guide provides a foundational framework for the identification and structural characterization of this and related compounds, which is essential for advancing research and development in medicinal chemistry and materials science.
References
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. Available at: [Link]
-
Organic Spectroscopy International. Mass spectroscopy...........bromomethyl benzene (benzyl bromide). Available at: [Link]
-
NIST. 2-Thiophenecarbonitrile - the NIST WebBook. Available at: [Link]
-
PubChem - NIH. 2-Thiophenecarbonitrile | C5H3NS | CID 66087. Available at: [Link]
-
University of Arizona. Mass spectrometry. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
-
PubChem - NIH. 4-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 14292355. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
ResearchGate. Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Available at: [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Available at: [Link]
-
PubChemLite. 4,5-dibromothiophene-2-carbonitrile (C5HBr2NS). Available at: [Link]
-
Knockhardy. Mass Spectrometry. Available at: [Link]
Sources
A Comparative Guide to the Infrared Spectroscopy of Nitriles and Alkyl Bromides
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering rapid, non-destructive, and highly specific information about the functional groups present within a molecule. For researchers in drug development and organic synthesis, the ability to quickly confirm the presence or absence of key functional groups is paramount. This guide provides an in-depth comparison of the characteristic IR spectral features of two important functional groups: nitriles (-C≡N) and alkyl bromides (R-Br), grounded in the fundamental principles of molecular vibrations and supported by established experimental protocols.
The Principle: Molecular Vibrations and IR Absorption
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of covalent bonds.[1][2] The frequency of radiation absorbed is specific to the type of bond and the atoms it connects. Two key factors govern the wavenumber (cm⁻¹) at which a bond absorbs IR radiation:
-
Bond Strength (Force Constant, k): Stronger bonds, like triple bonds, are stiffer and vibrate at higher frequencies (higher wavenumbers) than weaker single bonds.[3][4]
-
Reduced Mass of Atoms (μ): Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[1]
Furthermore, for a vibration to be "IR active" and appear in the spectrum, it must cause a change in the molecule's net dipole moment.[2] The magnitude of this change influences the peak's intensity; a larger change in dipole moment results in a stronger absorption peak.[5][6]
The Nitrile (-C≡N) Stretch: A Distinctive Signature
The nitrile functional group is characterized by a carbon-nitrogen triple bond. Its IR absorption is one of the most readily identifiable peaks in a spectrum.
-
Vibrational Mode: The primary absorption is due to the stretching of the C≡N triple bond.
-
Position: This peak appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹ .[5]
-
Intensity and Shape: The C≡N bond is highly polarized, and its stretching motion produces a significant change in the molecular dipole moment.[5] This results in a strong and distinctly sharp peak .[5][8][9] Its characteristic position and sharpness make it an excellent diagnostic tool.[5][10][11]
An example is the spectrum of acetonitrile (CH₃CN), which prominently displays a sharp, intense C≡N stretching peak around 2252 cm⁻¹.[5]
The Alkyl Bromide (C-Br) Stretch: A Fingerprint Clue
The alkyl bromide functional group features a single bond between a carbon atom and a bromine atom. Its identification by IR spectroscopy presents a different set of characteristics and challenges.
-
Vibrational Mode: The key absorption arises from the stretching of the C-Br single bond.
-
Position: The C-Br bond is weaker than a C≡N bond and connects a carbon atom to a much heavier bromine atom. Both factors contribute to a low vibrational frequency, placing the C-Br stretch in the 690-515 cm⁻¹ range.[12][13] This region, typically below 1500 cm⁻¹, is known as the "fingerprint region."[13] This area of the spectrum is often crowded with many other peaks from C-C stretching and various bending vibrations, which can make definitive assignment of the C-Br stretch challenging based on this peak alone.[12][14]
-
Intensity and Shape: The C-Br stretch is typically of medium to strong intensity .[15] In addition to the C-Br stretch, a C-H wagging vibration of a -CH₂X group (where X is a halogen) can sometimes be observed between 1300-1150 cm⁻¹.[12][14]
Comparative Summary
The distinct differences in bond strength, atomic masses, and bond polarity lead to vastly different and easily distinguishable IR spectra for nitriles and alkyl bromides.
| Feature | Nitrile (-C≡N) | Alkyl Bromide (-C-Br) | Rationale |
| Vibrational Mode | C≡N Stretch | C-Br Stretch | Stretching of the key functional group bond. |
| Absorption Range (cm⁻¹) | 2260 - 2220[5][16] | 690 - 515[12][13] | The strong C≡N triple bond vibrates at a much higher frequency than the weaker C-Br single bond involving a heavy Br atom.[3] |
| Spectral Region | Diagnostic Region | Fingerprint Region | The high frequency of the C≡N stretch places it in a clear diagnostic window, while the C-Br stretch falls in the complex fingerprint region.[7][13] |
| Peak Intensity | Strong[5][17] | Medium to Strong[15] | The C≡N bond is highly polar, leading to a large change in dipole moment upon stretching and thus a very intense peak.[5] |
| Peak Shape | Sharp, narrow[5][8] | Generally sharp | Nitrile peaks are characteristically very sharp. Peaks in the fingerprint region are also typically sharp, but can be obscured by overlapping signals. |
| Key Differentiator | Unmistakable, intense, sharp peak in an otherwise quiet region. | Peak is located in the congested, low-frequency fingerprint region.[12][14] | The position of the nitrile peak is its most powerful identifying feature. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum of a Liquid Sample
Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation.[18] This protocol outlines the standard procedure for obtaining a high-quality spectrum.
Methodology
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Confirm the ATR accessory (often a diamond or germanium crystal) is clean and properly installed.
-
-
Background Spectrum Acquisition (Self-Validation Step):
-
Rationale: This critical step measures the ambient spectrum (e.g., CO₂, water vapor, and the ATR crystal itself) and electronically subtracts it from the sample spectrum. This ensures that the final spectrum contains only peaks from the sample.
-
Procedure:
-
With the clean, empty ATR crystal, lower the pressure arm (if applicable).
-
Initiate the "Collect Background" or equivalent command in the instrument's software.
-
Allow the instrument to perform an adequate number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Rationale: The pressure arm ensures intimate contact between the liquid sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample effectively.
-
Procedure:
-
Carefully lower the pressure arm to apply gentle pressure onto the sample.
-
Enter the sample identification information into the software.
-
Initiate the "Collect Sample" or equivalent command. The instrument will acquire the spectrum over the specified range (e.g., 4000 to 400 cm⁻¹).[20]
-
-
-
Data Processing and Interpretation:
-
Rationale: The resulting spectrum shows absorbance or transmittance as a function of wavenumber. This data is then analyzed to identify characteristic peaks.
-
Procedure:
-
The software will automatically ratio the sample scan to the background scan to produce the final IR spectrum.
-
Use the software tools to label the wavenumbers of significant peaks.
-
Compare the peak positions to the comparative table above and reference libraries to confirm the presence of the nitrile or alkyl bromide functional group.
-
-
-
Cleaning:
-
Rationale: Thorough cleaning prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.[20]
-
Procedure:
-
Lift the pressure arm and wipe the bulk of the sample from the crystal with a soft tissue (e.g., Kimwipe).
-
Moisten a new tissue with an appropriate solvent (e.g., isopropanol or ethanol) and gently wipe the crystal surface.
-
Perform a final wipe with a dry, clean tissue to ensure the crystal is completely dry and free of residue.
-
-
Experimental Workflow Diagram
Caption: Figure 1: ATR-FTIR Experimental Workflow
Conclusion
The differentiation between a nitrile and an alkyl bromide using IR spectroscopy is straightforward and definitive. The nitrile functional group provides a uniquely strong, sharp, and unambiguously positioned peak in the diagnostic region (2260-2220 cm⁻¹). In stark contrast, the alkyl bromide's characteristic C-Br stretch appears at a much lower frequency (690-515 cm⁻¹) within the complex fingerprint region. This guide equips the researcher with the foundational knowledge and a validated experimental protocol to confidently employ FTIR spectroscopy for the structural elucidation and verification of these important chemical moieties.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Choi, J. H., & Cho, M. (2009, October 7). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics, 11(37), 8119-32. Retrieved from [Link]
-
JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853-11863. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
-
University of California, Davis. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]
-
Thompson, H. W., & Steel, G. (1956). Infrared Absorption Band Due to Nitrile Stretching Vibration. Transactions of the Faraday Society, 52, 1451-1456. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Ishii, K., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12(36), 12098-12106. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Webb, L. J., et al. (2016). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 120(8), 1664-1674. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Khan Academy. (2017, September 13). Factors that influence IR absorption spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
ResearchGate. (2021, August 6). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2020, November 1). The Grand Review I: Why Do Different Functional Groups Have Different Peak Positions? Spectroscopy Online. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Retrieved from [Link]
-
Smith, B. C. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy Online. Retrieved from [Link]
-
SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]
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Distinguishing 1,4- vs. 1,5-Regioisomers by NMR Spectroscopy
Content Type: Publish Comparison Guide Subject: 1,2,3-Triazole Regioisomer Determination (Click Chemistry Variants) Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists[1]
Executive Summary
In drug discovery, the regiochemistry of heterocyclic cores dictates pharmacological potency.[1] The most prevalent "4-isomer vs. 5-isomer" challenge arises in "Click" chemistry, where the copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted 1,2,3-triazoles , while the ruthenium-catalyzed (RuAAC) or thermal variant yields 1,5-disubstituted 1,2,3-triazoles .[1]
Distinguishing these isomers is critical because they display distinct biological profiles despite being isosteres. This guide provides a definitive, evidence-based protocol for assigning regiochemistry using
Mechanistic Basis of NMR Differentiation
The distinction relies on the electronic environment and spatial geometry differences between the C4 and C5 positions of the triazole ring.
-
Electronic Shielding (
C NMR): In 1,4-disubstituted triazoles, the C5 carbon is relatively electron-rich and shielded.[1] In 1,5-disubstituted isomers, the C4 carbon (which occupies the equivalent position relative to the nitrogen) is significantly deshielded due to the proximity of the N1-substituent and the lack of the shielding effect observed in the 1,4-system.[1] -
Spatial Proximity (NOESY): The 1,5-isomer forces the triazole proton (at C4) into close spatial proximity with the protons of the substituent on N1. The 1,4-isomer positions the triazole proton (at C5) far away from the N1-substituent, preventing nuclear Overhauser enhancement (NOE).[1]
Visualizing the Structural Differences
Figure 1: Structural comparison showing the electronic and spatial differences between 1,4- and 1,5-triazoles.
The Gold Standard: C NMR Analysis
While
The ~13 ppm Rule
The chemical shift of the methine carbon (CH) in the triazole ring is the diagnostic marker.
| Feature | 1,4-Isomer (Cu-Click) | 1,5-Isomer (Ru-Click) | Difference ( |
| Diagnostic Carbon | C5 (CH) | C4 (CH) | ~13 ppm |
| Chemical Shift range | Significant | ||
| Reliability | High (Solvent independent) | High (Solvent independent) | Excellent |
Experimental Insight:
-
Protocol: Run a standard proton-decoupled
C NMR (typically >128 scans for sufficient S/N). -
Assignment: Look for the CH carbon signal in the aromatic region.
-
Caveat: Strong electron-donating groups (e.g., ethoxy) directly attached to the ring can perturb these values, but for alkyl/aryl substituents, this rule is absolute.[1]
The Secondary Confirmation: 2D NOESY/ROESY
When
Mechanism of Distinction
-
1,5-Isomer: The proton at C4 is spatially crowded against the N1-substituent protons (typically the
-protons of the alkyl/benzyl group). This proximity (< 5 Å) results in a strong NOE cross-peak .[1] -
1,4-Isomer: The proton at C5 is oriented away from the N1-substituent. The distance is generally too large (> 5 Å) to generate a significant NOE signal.
Data Comparison Table: NOE Correlations
| Interaction Pair | 1,4-Isomer | 1,5-Isomer |
| Triazole-H | No Cross-Peak (Silent) | Strong Cross-Peak |
| Triazole-H | Strong Cross-Peak | Weak/No Cross-Peak |
Experimental Workflow & Decision Tree
Use this logic flow to assign your unknown sample.
Figure 2: Decision tree for unambiguous assignment of triazole regioisomers.
Advanced Case: HMBC Analysis
For complex molecules where NOE is inconclusive (e.g., rigid scaffolds), HMBC (Heteronuclear Multiple Bond Correlation) is the final arbiter.[1]
-
Technique: Optimize for long-range coupling (
~ 8 Hz). -
1,4-Isomer: The N1-substituent's
-protons will show a correlation to C5 (the CH carbon).[1] Since you know the shift of C5 (~120 ppm), this confirms the connectivity. -
1,5-Isomer: The N1-substituent's
-protons will show a correlation to C5 (the quaternary carbon).[1] This quaternary carbon will typically be at a different shift than the CH carbon, confirming the 1,5-substitution pattern.[1]
References
-
Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012).[1] Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761.[1] [Link]
-
Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.[1] [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., ...[1] & Jia, G. (2005).[1] Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998-15999.[1] [Link]
Sources
HPLC retention time comparison of thiophene carbonitrile derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
The chromatographic separation of 2-thiophenecarbonitrile and 3-thiophenecarbonitrile represents a classic challenge in regioisomer analysis. While both share identical molecular weights (
This guide compares the performance of standard Alkyl (C18) phases against Phenyl-based phases. Key Finding: While C18 columns can separate these isomers based on subtle polarity differences, Phenyl-Hexyl or Biphenyl stationary phases provide superior resolution (
Chemical Context & Retention Mechanisms[1]
To develop a robust method, one must understand the underlying physicochemical differences between the isomers.
Electronic Structure & Dipole Moments
The position of the electron-withdrawing nitrile group (-CN) relative to the sulfur atom creates distinct dipole vectors.
-
2-Thiophenecarbonitrile: The nitrile group at position 2 is adjacent to the sulfur. The inductive effects reinforce the dipole, resulting in a higher dipole moment (
D). -
3-Thiophenecarbonitrile: The nitrile group is further from the sulfur, resulting in a slightly reduced dipole moment (
D) and different electron density in the aromatic ring.
Predicted Elution Order (Reverse Phase)
In a standard Reverse Phase (RP) system, retention is inversely proportional to polarity.
-
2-Thiophenecarbonitrile: More polar
Elutes First . -
3-Thiophenecarbonitrile: Less polar
Elutes Second .
Stationary Phase Comparison
The following table contrasts the performance of the two primary column chemistries used for this separation.
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl / Biphenyl |
| Primary Interaction | Hydrophobic (Van der Waals) | |
| Selectivity Driver | Differences in hydrophobicity ( | Differences in aromatic electron density |
| Resolution ( | Moderate ( | High ( |
| Mobile Phase Pref. | Acetonitrile (Lower viscosity) | Methanol (Enhances |
| Elution Order | 2-isomer then 3-isomer | 2-isomer then 3-isomer (often greater |
| Recommendation | Routine purity checks | Complex mixtures or impurity profiling |
Experimental Protocol: Optimized Separation Method
This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing both isomers is mandatory to confirm resolution.
Reagents & Equipment
-
System: HPLC with UV-Vis or PDA detector (Agilent 1200/1260 or Waters Alliance equivalent).
-
Solvents: HPLC Grade Methanol (MeOH), Water (Milli-Q), Formic Acid (FA).
-
Standards: 2-thiophenecarbonitrile (Sigma-Aldrich), 3-thiophenecarbonitrile.
Method Parameters (Phenyl-Hexyl)
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, | Maximizes |
| Mobile Phase A | Water + | Acidifies silanols to reduce peak tailing. |
| Mobile Phase B | Methanol + | MeOH promotes |
| Flow Rate | Standard flow for 4.6 mm ID columns.[1] | |
| Temperature | Constant temperature ensures reproducible | |
| Detection | UV | Thiophenes have strong absorbance in this region. |
| Injection Vol. | Prevent column overload. |
Gradient Program
-
0.0 min: 10% B (Equilibration)
-
2.0 min: 10% B (Hold to elute salts/polar impurities)
-
15.0 min: 90% B (Linear ramp)
-
17.0 min: 90% B (Wash)
-
17.1 min: 10% B (Re-equilibration)
-
22.0 min: End
Visualizing the Separation Strategy
Workflow: Method Development Decision Tree
This diagram illustrates the logical flow for selecting the correct column and mobile phase based on resolution requirements.
Caption: Decision tree for optimizing thiophene isomer separation, prioritizing Phenyl phases and Methanol for difficult pairs.
Mechanism: Interaction at the Stationary Phase
This diagram depicts why the Phenyl column offers superior selectivity ($ \alpha $) compared to C18 for these aromatic compounds.
Caption: Phenyl ligands engage in pi-pi stacking with thiophene rings, discriminating based on electron density distribution.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between Thiophene S or N lone pairs and residual silanols. | Ensure Mobile Phase pH is acidic (pH 2.5 - 3.0) using Formic Acid or Phosphate buffer. |
| Retention Time Shift | Temperature fluctuations affecting | Use a column oven set to |
| Baseline Drift | UV absorbance of Formic Acid at low wavelengths. | Use Phosphoric Acid (if not using MS) or reference correction at 360 nm. |
References
-
PubChem. (2025). 2-Thiophenecarbonitrile Compound Summary. National Library of Medicine. Available at: [Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]
-
ResearchGate. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons. Available at: [Link]
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C6H4BrNS Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as those with the molecular formula C6H4BrNS, understanding their exact elemental composition is a critical first step in establishing identity, purity, and consistency—a cornerstone of regulatory compliance and successful therapeutic development. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of C6H4BrNS compounds, offering field-proven insights and supporting data to inform your experimental choices.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis serves as a fundamental quality control measure, verifying that the synthesized compound matches its theoretical elemental composition. For C6H4BrNS, a class of compounds with potential applications in medicinal chemistry, accurate determination of carbon, hydrogen, nitrogen, sulfur, and bromine is non-negotiable. Any deviation from the expected percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound implications for downstream applications, including pharmacological activity and toxicity studies.
Theoretical Elemental Composition of C6H4BrNS
Before delving into analytical methodologies, it is essential to establish the theoretical elemental composition of a C6H4BrNS compound. Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Nitrogen: 14.007 u, Sulfur: 32.06 u), the theoretical percentages are as follows:
| Element | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 33.66 |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.88 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 37.32 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.54 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 14.97 |
| Total | 214.07 | 100.00 |
Note: These percentages serve as the benchmark against which experimental results are compared.
A Comparative Overview of Analytical Techniques
The determination of the elemental composition of C6H4BrNS compounds can be approached through several analytical techniques. The choice of method often depends on the specific elements of interest, required sensitivity, sample throughput, and available instrumentation.
Workflow for Elemental Analysis of C6H4BrNS Compounds
Caption: A generalized workflow for the elemental analysis of C6H4BrNS compounds.
Performance Comparison of Key Analytical Techniques
| Technique | Elements Determined | Principle | Typical Accuracy | Typical Precision | Key Advantages | Key Limitations |
| Combustion Analysis (CHNS Analyzer) | C, H, N, S | High-temperature combustion of the sample in an oxygen-rich environment, followed by detection of the resulting gases (CO2, H2O, N2, SO2) by gas chromatography with a thermal conductivity detector (TCD).[1] | ± 0.3% (absolute) | RSD < 0.5% | Well-established, rapid, and cost-effective for C, H, N, and S determination.[2] | Does not directly determine bromine; requires a separate method. |
| Combustion Ion Chromatography (CIC) | Br, S, other halogens | The sample is combusted, and the resulting gases are absorbed into a solution, which is then analyzed by ion chromatography to separate and quantify the anions (e.g., Br-, SO4^2-).[3][4] | High | High | Excellent for halogen and sulfur analysis, especially in complex matrices.[4] | Requires specialized instrumentation combining combustion and IC systems. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Br, S, and a wide range of other elements | The sample is introduced into a high-temperature plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio and detected.[5][6] | High | High | Extremely sensitive with very low detection limits, suitable for trace element analysis.[5][6] | Can be more expensive and complex to operate; potential for spectral interferences. |
Note: Accuracy and precision can vary depending on the specific instrument, sample matrix, and analytical conditions.
In-Depth Look: Combustion Analysis for C, H, N, and S
For routine determination of carbon, hydrogen, nitrogen, and sulfur in C6H4BrNS compounds, combustion analysis using a CHNS elemental analyzer is the most common and efficient method.[2] The principle is based on the complete and instantaneous oxidation of the sample by "flash combustion."[7]
The causality behind this choice lies in its robustness, speed, and cost-effectiveness for the primary organic elements. Modern CHNS analyzers are highly automated, allowing for high sample throughput with excellent accuracy and precision.[7] For pharmaceutical quality control, where numerous samples may need to be analyzed, these factors are critical.
Experimental Protocol: CHNS Analysis of a C6H4BrNS Compound
This protocol outlines the steps for determining the carbon, hydrogen, nitrogen, and sulfur content in a C6H4BrNS sample using a modern CHNS elemental analyzer.
1. Sample Preparation:
- Ensure the C6H4BrNS sample is homogenous. If necessary, gently grind the sample to a fine powder.
- Dry the sample thoroughly to remove any residual solvents, which can significantly affect the hydrogen and carbon content. This can be done under vacuum at a temperature below the compound's decomposition point.
- Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact weight is crucial for accurate percentage calculations.[8]
2. Instrument Calibration:
- Calibrate the CHNS analyzer using a certified organic analytical standard with a known elemental composition, such as sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[9] This step is critical for ensuring the accuracy of the measurements.
3. Combustion and Analysis:
- Place the sealed tin capsule into the autosampler of the CHNS analyzer.
- The sample is dropped into a high-temperature furnace (typically around 1000°C) with a constant flow of helium as the carrier gas and a pulse of pure oxygen.[1]
- The "flash combustion" rapidly converts carbon to CO2, hydrogen to H2O, nitrogen to N2 (after reduction of NOx), and sulfur to SO2.[1]
- The resulting gases are passed through a gas chromatography column to separate them.
- A thermal conductivity detector (TCD) measures the concentration of each gas.[1]
4. Data Evaluation:
- The instrument's software automatically calculates the percentage of C, H, N, and S based on the sample weight and the detector response, which is correlated with the calibration standard.
- Compare the experimental results with the theoretical values. For most pharmaceutical applications, a deviation of ±0.4% from the theoretical value is considered acceptable.[9][10]
Determining Bromine Content: Complementary Techniques
As standard CHNS analyzers do not directly measure bromine, a separate analytical technique is required.
Combustion Ion Chromatography (CIC)
CIC is an excellent method for the determination of halogens, including bromine, in organic compounds.[3][4] The sample is combusted in a similar manner to CHNS analysis, but the resulting gases are passed through an absorption solution. The bromide ions in the solution are then quantified by ion chromatography. This technique offers high sensitivity and is less prone to matrix effects than some other methods.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
For very low levels of bromine or for a comprehensive multi-elemental analysis, ICP-MS is a powerful tool.[5][6] After sample digestion, typically using microwave-assisted acid digestion, the sample is introduced into the plasma. ICP-MS can provide detection limits in the parts-per-billion (ppb) range.[5]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the elemental analysis data, a robust quality system should be in place. This includes:
-
Regular instrument calibration: Using certified reference materials to ensure the instrument is performing within specifications.
-
Method validation: For a specific C6H4BrNS compound, the analytical method should be validated for accuracy, precision, linearity, and range.
-
System suitability checks: Running a known standard periodically during a sample run to monitor instrument performance.
-
Duplicate analysis: Analyzing samples in duplicate to ensure the reproducibility of the results.
Conclusion
The elemental analysis of C6H4BrNS compounds is a critical step in their characterization for research and drug development. While combustion analysis is the workhorse for determining C, H, N, and S, complementary techniques such as Combustion Ion Chromatography or ICP-MS are necessary for the accurate quantification of bromine. By understanding the principles, advantages, and limitations of each technique, and by implementing a rigorous, self-validating analytical workflow, researchers can ensure the integrity and reliability of their elemental analysis data, paving the way for confident downstream development.
References
-
Wanjari, P., Bharati, A., & Ingle, V. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]
-
Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(4), 108-112. [Link]
-
Al-Ostath, A., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Carradori, S., et al. (n.d.). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]
-
Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. [Link]
-
Al-Ostath, A., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]
-
Nóbrega, J. A., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. ResearchGate. [Link]
-
Kauffman, J. F. (n.d.). An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]
-
FILAB. (n.d.). Bromine analysis laboratory by IC. FILAB. [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. [Link]
-
Nóbrega, J. A., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
-
EOLSS. (n.d.). ELEMENTAL ANALYSIS. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]
-
Quality Analysis. (n.d.). combustion ion chromatography (CIC). Quality Analysis. [Link]
-
Shimadzu. (n.d.). The best technique for elemental analysis. secrets of science. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
-
Tang, H., et al. (2019, November 15). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. PubMed. [Link]
-
Chitnis, S. S. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]
-
Grizou, V. (2022, December 14). Chemists Debate the Value of Elemental Analysis. PMC. [Link]
-
Pauli, G. F., et al. (n.d.). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. PMC. [Link]
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- 1. rsc.org [rsc.org]
- 2. The best technique for elemental analysis – secrets of science [shimadzu-webapp.eu]
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- 4. Combustion ion chromatography for the analysis of halogens and sulphur [qa-group.com]
- 5. researchgate.net [researchgate.net]
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A Comparative Guide to the UV-Vis Absorption of 4-(Bromomethyl)thiophene-2-carbonitrile and Structurally Related Compounds
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful yet accessible method to probe the electronic transitions within a molecule, offering insights into its structure, conjugation, and potential interactions. This guide provides a detailed comparative analysis of the UV-Vis absorption characteristics of 4-(Bromomethyl)thiophene-2-carbonitrile, a versatile building block in medicinal chemistry and organic electronics.
The Thiophene Chromophore and the Influence of Substituents
The fundamental chromophore in our analysis is the thiophene ring, a five-membered aromatic heterocycle. Thiophene exhibits a strong UV absorption band around 231 nm, which is attributed to a π → π* electronic transition within the aromatic system. The position and intensity of this absorption maximum (λmax) are highly sensitive to the nature and position of substituents on the ring.
Substituents can perturb the electronic structure of the thiophene ring in two primary ways:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups pull electron density away from the ring, while electron-donating groups push electron density into the ring.
-
Resonance (Mesomeric) Effects: These occur in conjugated systems and involve the delocalization of π electrons. Substituents with lone pairs or π bonds can participate in resonance with the thiophene ring, significantly altering the energy of the molecular orbitals.
These electronic perturbations can lead to two main types of shifts in the UV-Vis absorption spectrum:
-
Bathochromic Shift (Red Shift): A shift of the λmax to a longer wavelength. This is typically caused by substituents that extend the conjugated system or by electron-donating groups that raise the energy of the highest occupied molecular orbital (HOMO).
-
Hypsochromic Shift (Blue Shift): A shift of the λmax to a shorter wavelength. This is often induced by substituents that disrupt conjugation or by strongly electron-withdrawing groups that lower the energy of the lowest unoccupied molecular orbital (LUMO).
Comparative Analysis of Thiophene Derivatives
To predict the UV-Vis absorption of 4-(Bromomethyl)thiophene-2-carbonitrile, we will compare it with a series of structurally related compounds. The following table summarizes the experimental λmax values for these compounds, all measured in 95% ethanol to ensure a consistent comparison.
| Compound | Structure | Substituent(s) | Electronic Effect of Substituent(s) | λmax (nm) in 95% Ethanol |
| Thiophene | None | - | 231[1] | |
| 2-Thiophenecarbonitrile | -CN at C2 | Strong electron-withdrawing (inductive and resonance) | 255[1] | |
| 4-Methylthiophene-2-carbonitrile | -CN at C2, -CH3 at C4 | -CN: Electron-withdrawing; -CH3: Electron-donating (inductive) | ~260 (Predicted) | |
| 4-Bromothiophene-2-carbonitrile | -CN at C2, -Br at C4 | -CN: Electron-withdrawing; -Br: Electron-withdrawing (inductive), weak electron-donating (resonance) | 262[1] | |
| 4-(Bromomethyl)thiophene-2-carbonitrile (Target) | -CN at C2, -CH2Br at C4 | -CN: Electron-withdrawing; -CH2Br: Electron-withdrawing (inductive) | ~258 (Predicted) |
Analysis of Substituent Effects:
-
2-Thiophenecarbonitrile: The strongly electron-withdrawing nitrile group (-CN) at the 2-position extends the conjugation of the thiophene ring. This leads to a significant bathochromic shift of 24 nm compared to unsubstituted thiophene.
-
4-Bromothiophene-2-carbonitrile: The bromine atom at the 4-position exhibits a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, but it also possesses lone pairs that can be donated into the ring via resonance. In this case, the resonance effect appears to be dominant, leading to a further bathochromic shift to 262 nm compared to 2-thiophenecarbonitrile.
-
Prediction for 4-(Bromomethyl)thiophene-2-carbonitrile: The bromomethyl group (-CH2Br) at the 4-position is primarily an inductively electron-withdrawing group due to the electronegative bromine atom. Unlike a bromine atom directly attached to the ring, the methylene spacer prevents any significant resonance donation of bromine's lone pairs into the thiophene ring. Therefore, the -CH2Br group is expected to have a weaker bathochromic effect compared to the directly attached bromine in 4-bromothiophene-2-carbonitrile. We can predict a λmax that is slightly red-shifted from 2-thiophenecarbonitrile but blue-shifted from 4-bromothiophene-2-carbonitrile, likely in the range of ~258 nm .
Experimental Protocol for UV-Vis Analysis
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 4-(Bromomethyl)thiophene-2-carbonitrile.
1. Instrumentation and Materials:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade ethanol (95% or absolute). Ethanol is a good choice as it is transparent in the UV region of interest and can dissolve a wide range of organic compounds.
-
Analyte: 4-(Bromomethyl)thiophene-2-carbonitrile.
-
Volumetric Glassware: Calibrated volumetric flasks and micropipettes for accurate solution preparation.
-
Analytical Balance: To accurately weigh the analyte.
2. Solution Preparation:
The causality behind precise solution preparation lies in the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.
-
Stock Solution (e.g., 1 mM):
-
Accurately weigh approximately 20.2 mg of 4-(Bromomethyl)thiophene-2-carbonitrile (M.W. = 202.07 g/mol ).
-
Quantitatively transfer the weighed solid to a 100 mL volumetric flask.
-
Dissolve the solid in a small amount of spectroscopic grade ethanol.
-
Once dissolved, dilute the solution to the 100 mL mark with ethanol and mix thoroughly.
-
-
Working Solution (e.g., 0.1 mM):
-
Pipette 10 mL of the 1 mM stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with spectroscopic grade ethanol and mix thoroughly.
-
3. Measurement Procedure:
This self-validating system ensures that the measured absorbance is solely due to the analyte.
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with spectroscopic grade ethanol.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.
-
Remove the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.
-
Place the sample cuvette back into the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
4. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the obtained spectrum.
-
Record the absorbance value at the λmax.
-
If desired, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the working solution.
Visualization of Substituent Effects
The following diagram illustrates the structural relationships and the predicted influence of substituents on the UV-Vis absorption maximum of the thiophene chromophore.
Sources
A Comparative Guide to the Reactivity of 4-Bromomethyl and 5-Bromomethyl Thiophenes
For researchers and professionals in medicinal chemistry and materials science, substituted thiophenes are indispensable building blocks.[1] Their utility often hinges on the ability to perform selective functionalization, with nucleophilic substitution on bromomethyl-substituted thiophenes being a cornerstone reaction. However, the isomeric position of the bromomethyl group—at the 4- (or β) versus the 5- (or α) position—profoundly influences its reactivity. This guide provides an in-depth comparison of these two critical reagents, grounded in mechanistic principles and supported by experimental context, to enable rational selection in complex synthetic design.
Structural and Electronic Fundamentals: The Alpha vs. Beta Distinction
The thiophene ring is an electron-rich, five-membered aromatic heterocycle.[2][3] The sulfur atom's lone pairs participate in the π-electron system, which is the root of its aromaticity and its reactivity profile. The key distinction between the 4- and 5-isomers lies in the bromomethyl group's proximity to this sulfur heteroatom.
-
5-Bromomethyl-thiophene (α-position): The methylene group is directly adjacent to the sulfur atom. This alpha positioning is critical for electronic communication with the heteroatom.
-
4-Bromomethyl-thiophene (β-position): The methylene group is one carbon removed from the sulfur atom.
This seemingly minor structural difference has significant consequences for the stability of reaction intermediates, which in turn dictates the preferred reaction mechanism and overall reaction rate.
Mechanistic Pathways and the Decisive Role of Carbocation Stability
Nucleophilic substitution reactions at a primary benzylic-like carbon, such as in bromomethylthiophenes, can proceed through either a concerted bimolecular (Sₙ2) or a stepwise unimolecular (Sₙ1) mechanism.[4][5][6] The operative pathway is determined by the substrate, nucleophile, solvent, and temperature. The fundamental difference in reactivity between the 4- and 5-isomers is most dramatically illustrated by considering the Sₙ1 pathway, which involves the formation of a carbocation intermediate.
The stability of this transient carbocation is the single most important factor governing the reaction rate. A more stable carbocation forms faster, leading to a more reactive substrate under Sₙ1 conditions. Here, the 5-isomer possesses a decisive advantage. The carbocation formed from 5-bromomethyl-thiophene (the 5-thienylmethyl cation) is significantly stabilized by resonance involving the adjacent sulfur atom's lone pair. This delocalizes the positive charge over the sulfur atom and the ring, a powerful stabilizing effect. In contrast, the carbocation from the 4-isomer cannot be directly stabilized by the sulfur lone pair without disrupting the aromatic π-system in a highly unfavorable manner.
This difference in carbocation stability is a primary driver of the observed reactivity differences. While Sₙ2 reactions do not proceed through a discrete carbocation, the transition state has developing positive character on the carbon atom, which is similarly better stabilized by the alpha-sulfur atom in the 5-isomer.
Sources
reference standards for 4-(Bromomethyl)thiophene-2-carbonitrile purity analysis
An In-Depth Comparative Guide to Reference Standards for the Purity Analysis of 4-(Bromomethyl)thiophene-2-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of process efficiency; it is a cornerstone of safety and efficacy for the final Active Pharmaceutical Ingredient (API). 4-(Bromomethyl)thiophene-2-carbonitrile is a key heterocyclic building block, utilized in the synthesis of a multitude of complex molecular scaffolds due to its reactive bromomethyl group and the versatile cyanothiophene core.[1] Impurities, even in trace amounts, can lead to unforeseen side reactions, reduce yields, and introduce potentially toxic components into the final drug product, posing significant regulatory and safety challenges.
This guide provides a comprehensive comparison of analytical methodologies and reference standards for the robust purity assessment of 4-(Bromomethyl)thiophene-2-carbonitrile. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative framework for selecting certified reference materials (CRMs), empowering researchers to ensure the integrity of their synthetic pathways.
Understanding the Impurity Profile: What to Look For
The first step in any purity analysis is to anticipate the potential impurities. The synthetic route to 4-(Bromomethyl)thiophene-2-carbonitrile, typically involving the radical bromination of a methylthiophene precursor, can introduce several classes of impurities.[2] A proactive understanding of these allows for the selection of the most appropriate analytical techniques.
Table 1: Potential Impurities in 4-(Bromomethyl)thiophene-2-carbonitrile
| Impurity Name | Probable Origin | Recommended Detection Method |
| 4-Methylthiophene-2-carbonitrile | Unreacted starting material | HPLC, GC-MS, ¹H NMR |
| 4-(Dibromomethyl)thiophene-2-carbonitrile | Over-bromination byproduct | HPLC, LC-MS, ¹H NMR |
| Thiophene-2-carbonitrile | Debromination/degradation product | HPLC, GC-MS |
| Succinimide | Byproduct from NBS reagent | HPLC, ¹H NMR |
| Residual Solvents (e.g., CCl₄, ACN) | Synthesis and purification process | Headspace GC-MS |
| Polymeric/Oligomeric Species | Side reactions/degradation | Size Exclusion Chromatography (SEC), HPLC |
Comparative Analysis of Core Purity Determination Techniques
The choice of analytical technique is dictated by the information required. While chromatography is the gold standard for separation and quantification of individual impurities, spectroscopy provides invaluable structural confirmation and can offer a direct, non-destructive measure of absolute purity.
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a 4-(Bromomethyl)thiophene-2-carbonitrile reference standard.
Caption: Workflow for comprehensive purity analysis.
Table 2: Comparison of Primary Analytical Techniques
| Technique | Principle | Selectivity & Sensitivity | Causality for Use | Key Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High Selectivity for separating structurally similar impurities. High Sensitivity (ppm levels) depending on chromophore.[3] | Essential for resolving and quantifying individual process impurities and degradation products. The area percent method provides a robust view of relative purity. | Requires chromophores for UV detection. Relative quantification assumes all impurities have similar response factors to the main compound, which can be inaccurate. |
| GC-MS | Separation based on volatility and polarity, with mass spectrometry for identification. | Excellent Selectivity for volatile and semi-volatile compounds. Very High Sensitivity (ppb levels).[4][5] | The definitive method for identifying and quantifying residual solvents from the synthesis process, which are common process-related impurities.[4] | Not suitable for non-volatile or thermally labile compounds. 4-(Bromomethyl)thiophene-2-carbonitrile can degrade at high injector temperatures, requiring careful method development.[6] |
| ¹H NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absolute Structural Information . Quantitative (qNMR) when used with an internal standard. | Provides unambiguous confirmation of the compound's identity. qNMR is a primary ratio method that directly compares the molar quantity of the analyte to a certified internal standard, yielding an absolute purity value without needing a reference standard of the analyte itself.[7] | Lower sensitivity compared to chromatographic methods for trace impurity detection. Signal overlap can complicate quantification in complex mixtures. |
Selecting a Commercial Reference Standard
A reliable commercial reference standard is the bedrock of accurate analysis. When procuring a standard, the Certificate of Analysis (CoA) is the most critical piece of documentation.
Key Parameters for Evaluating a Certificate of Analysis (CoA): [8][9]
-
Purity/Assay Value: This should be clearly stated and the method used for its determination (e.g., >98% by HPLC, 99.5% by qNMR) must be specified.
-
Method of Identification: Confirmation of structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry should be provided.
-
Impurity Profile: The CoA should list known impurities and their levels.
-
Traceability: High-quality standards are traceable to national or international standards (e.g., NIST, USP).[9][10]
-
Batch Number & Dates: Unique lot number, manufacturing date, and re-test or expiry date are mandatory for GxP compliance.[8]
Table 3: Illustrative Comparison of Commercial Reference Standard Tiers
(Note: This is a representative table. Suppliers and specifications should be verified directly.)
| Supplier Tier | Stated Purity | Analytical Data Provided on CoA | Intended Use |
| Tier 1: Pharmacopeial/Metrological | Quantitative Assay (e.g., 99.8% ± 0.1%) | qNMR, Validated HPLC, MS, IR, Residual Solvents, Water Content | Primary reference standard for calibrating in-house standards, method validation. |
| Tier 2: Certified Reference Material (CRM) | High Purity (e.g., >99.0%) | ¹H NMR, HPLC Purity (Area %), MS | Working standard for routine quality control, quantitative analysis. |
| Tier 3: Research Grade | High Purity (e.g., >97%) | ¹H NMR, possibly HPLC trace | Early-stage R&D, qualitative identification, reaction screening. |
Experimental Protocols for Purity Verification
The following protocols are designed to be self-validating through the inclusion of system suitability checks and controls.
HPLC-UV Method for Related Substances and Purity Assay
This reversed-phase HPLC method is designed to separate the main component from potential polar and non-polar impurities.
Workflow Diagram:
Caption: HPLC-UV method workflow for purity analysis.
Methodology:
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18 Reverse Phase, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
System Suitability Test (SST): Prepare a solution containing the main compound and spiked amounts of key expected impurities (e.g., starting material). The resolution between the main peak and the closest eluting impurity must be >2.0. The tailing factor for the main peak should be <1.5.
-
Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity using the area normalization formula.
Causality: A C18 column is chosen for its versatility with moderately polar compounds. The gradient elution is critical to ensure that both early-eluting polar impurities (like succinimide) and late-eluting non-polar impurities (like the dibrominated byproduct) are effectively separated and quantified. Formic acid is used to improve peak shape by protonating silanol groups on the stationary phase.
Quantitative ¹H NMR (qNMR) for Absolute Purity Assay
qNMR provides a direct measurement of purity against a certified internal standard, making it a primary analytical method.
Methodology:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard (IS): Maleic acid or another suitable certified standard with high purity and non-overlapping peaks.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~20 mg of 4-(Bromomethyl)thiophene-2-carbonitrile into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Set a long relaxation delay (D1) of at least 30 seconds. This is critical to ensure full relaxation of all protons, which is the foundation of accurate quantification.
-
Acquire the spectrum with a 90° pulse.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans (e.g., 16 or 32).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the thiophene ring protons).
-
Integrate a well-resolved proton signal from the internal standard (e.g., the two vinyl protons of maleic acid).
-
-
Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Causality: DMSO-d₆ is chosen as the solvent to avoid peak overlap with the analyte's aromatic and methylene protons. A long relaxation delay is the most crucial parameter; without it, protons with different relaxation times will give non-quantitative integral values, invalidating the entire experiment.
Conclusion
The rigorous purity analysis of 4-(Bromomethyl)thiophene-2-carbonitrile is non-negotiable for its application in pharmaceutical development. A multi-technique approach is essential for a complete characterization. HPLC provides unparalleled separation of related substances, GC is indispensable for residual solvent analysis, and qNMR offers a powerful, direct measure of absolute purity.
Researchers and drug development professionals must critically evaluate the Certificate of Analysis for any reference standard, ensuring it provides comprehensive data from orthogonal techniques. By implementing the robust, self-validating protocols outlined in this guide, scientists can confidently verify the purity of their materials, ensuring the integrity, safety, and reproducibility of their research and manufacturing processes.
References
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National Center for Biotechnology Information. (n.d.). 4-Bromothiophene-2-carbonitrile. PubChem Compound Database. [Link]
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Research and Reviews. (n.d.). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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Pharmaffiliates. (n.d.). Irbesartan Bromo Nitrile Impurity. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. [Link]
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Hengyuan Fine Chemical. (n.d.). PCL Impurity Reference Standards Supplier. [https://www.heng yuanchem.com/news/pcl-impurity-reference-standards-supplier/]([Link] yuanchem.com/news/pcl-impurity-reference-standards-supplier/)
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Chiang, C. C., et al. (1998). Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli. Journal of Agricultural and Food Chemistry, 46(3), 1018-1021. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Toxicological Profile for Pyrethrins and Pyrethroids. [Link]
-
ZeptoMetrix. (n.d.). Pharmaceutical Reference Materials. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Bromomethyl)thiophene-2-carbonitrile
For the modern researcher, chemist, or drug development professional, the synthesis of novel compounds is only half the journey. The responsible management of chemical waste is a critical, non-negotiable component of laboratory excellence and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Bromomethyl)thiophene-2-carbonitrile, moving beyond a simple checklist to instill a deep understanding of the chemical principles that govern safe handling and disposal. Our commitment is to empower you with the knowledge to not only comply with regulations but to cultivate a culture of safety and sustainability within your laboratory.
Hazard Assessment: Understanding the Intrinsic Risks
4-(Bromomethyl)thiophene-2-carbonitrile is a bifunctional molecule, and its hazards are a composite of its constituent parts: a bromomethyl group, a thiophene ring, and a nitrile moiety. A thorough risk assessment is the foundation of any disposal plan.
-
Lachrymatory & Alkylating Agent (Bromomethyl Group): The bromomethyl group is a potent lachrymator, causing immediate and severe irritation to the eyes, respiratory tract, and mucous membranes. More significantly, it is a reactive alkylating agent. This reactivity is the very reason it's a useful synthetic intermediate, but it also means it can react with biological nucleophiles, such as DNA and proteins, posing a potential mutagenic or toxic risk.[1]
-
Toxicity of Nitriles (Carbonitrile Group): While specific toxicological data for this exact compound is limited[2], many organic nitriles are toxic. They can be metabolized to release cyanide ions, which inhibit cellular respiration. Therefore, exposure via ingestion, inhalation, or skin contact must be rigorously avoided.[3][4]
-
Halogenated Organic Compound: As a brominated organic substance, this compound falls under specific hazardous waste categories.[5][6] Improper disposal, such as incineration at facilities not equipped for halogenated waste, can lead to the formation of acid gases (like hydrogen bromide) and other hazardous byproducts.
Based on analogous compounds like 4-Bromothiophene-2-carbonitrile, we can infer the following hazards:
| Hazard Class | Description | Implication for Disposal |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][7] | All handling must be done with appropriate PPE in a ventilated area to prevent exposure. Contaminated materials are hazardous waste. |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage.[7][8] | Direct contact must be prevented. Emergency eyewash and shower stations are essential. |
| Reactivity | Potential alkylating agent. Incompatible with strong oxidizing agents and bases.[9][10] | Waste must be segregated from incompatible materials to prevent violent reactions. |
| Environmental | Halogenated organic compound. Specific ecotoxicity data is unavailable, but release to the environment must be avoided.[2][11] | Must not be disposed of down the drain. Disposal requires a licensed hazardous waste facility. |
Regulatory Compliance: The Legal Framework for Disposal
The disposal of 4-(Bromomethyl)thiophene-2-carbonitrile is strictly regulated. In the United States, the primary governing bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA & the Resource Conservation and Recovery Act (RCRA): The RCRA establishes the "cradle-to-grave" management system for hazardous waste. As the generator of this waste, your laboratory is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[12][13] This compound would be classified as a hazardous waste due to its reactivity and toxicity characteristics.[14]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[15][16][17] This plan must include standard operating procedures for the safe handling, storage, and disposal of hazardous chemicals.[16][17] Your disposal protocol for this compound must be explicitly documented in your laboratory's CHP.
Core Disposal Protocol: A Step-by-Step Operational Plan
This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves. Nitrile gloves are a common choice, but it is critical to consult a glove compatibility chart for resistance to both the compound and any solvents used.[18] For extended contact, heavier-duty gloves (e.g., butyl rubber or Viton) may be necessary. Always double-glove when handling highly hazardous materials.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: All handling of the solid compound or its volatile solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][16]
Step 2: Waste Segregation & Containerization
Proper segregation is the most critical step in the disposal process. The causality is both safety- and cost-driven. It prevents dangerous reactions and reduces disposal costs, as different waste streams have different disposal methods.[5]
Waste Segregation Logic Diagram
Caption: Waste segregation decision flow for 4-(Bromomethyl)thiophene-2-carbonitrile.
-
Primary Waste Stream: This compound must be collected as Halogenated Organic Waste .[6][19] Do not mix it with non-halogenated waste streams.
-
Container Selection:
-
Liquids: Collect solutions in a designated, leak-proof glass or polyethylene container with a screw cap.[20] Ensure the container is compatible with all solvents in the waste mixture.
-
Solids: Collect pure compound waste and contaminated solids (e.g., weigh paper, contaminated silica gel) in a clearly labeled, sealable plastic bag or a wide-mouthed plastic container.[21]
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full, unambiguous list of its contents, including "4-(Bromomethyl)thiophene-2-carbonitrile" and any solvents.[19][20] Do not use abbreviations.
-
Incompatibilities: Never mix this waste with strong oxidizing agents, strong bases, or acids.[9][10][22][23] Keep it separate from aqueous waste streams.
Step 3: Spill & Emergency Procedures
Accidents require immediate and correct action.
-
Alert & Assess: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency response number.
-
Contain: For small spills within a fume hood, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-Up:
-
Wearing full PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All materials used for cleanup (gloves, pads, etc.) must be disposed of as halogenated solid hazardous waste.[19][20]
-
Decontamination of Glassware
Glassware that has come into contact with 4-(Bromomethyl)thiophene-2-carbonitrile must be decontaminated before it is returned to general use.
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve the residue. This rinse solvent must be collected and disposed of as Halogenated Organic Liquid Waste .
-
Potential Neutralization (Use with Caution): The bromomethyl group is susceptible to hydrolysis or reaction with nucleophiles. A secondary rinse with a dilute solution of sodium carbonate or sodium thiosulfate in an appropriate solvent could help neutralize reactive residues.[24][25] However, this should only be performed if validated by your institution's EHS department, as it creates a new waste stream.
-
Final Wash: After the initial decontamination rinses, the glassware can be washed using standard laboratory procedures.
Final Disposal Pathway
Under no circumstances should 4-(Bromomethyl)thiophene-2-carbonitrile or its waste be disposed of down the drain or in the regular trash.
Disposal Pathway Workflow
Caption: The cradle-to-grave disposal workflow for hazardous chemical waste.
-
Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of laboratory personnel and away from ignition sources or incompatible materials.[13][20]
-
Institutional Collection: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department to schedule a collection.
-
Licensed Disposal: Your EHS department will ensure the waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] For halogenated organic compounds, the most common disposal method is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acid gases.[6][26]
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the scientific community's responsibility to protect our environment.
References
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022). Retrieved from Tetra Tech website: [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations . Retrieved from ERG Environmental website: [Link]
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OSHA Compliance For Laboratories . Retrieved from US Bio-Clean website: [Link]
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MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses . (2019). Retrieved from Environmental Protection Agency website: [Link]
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WASTE MANAGEMENT . Retrieved from Bucknell University website: [Link]
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Proper Handling of Hazardous Waste Guide . Retrieved from Environmental Protection Agency website: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Retrieved from University of Illinois Urbana-Champaign website: [Link]
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EPA Hazardous Waste Management . (2024). Retrieved from Axonator website: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Retrieved from Environmental Protection Agency website: [Link]
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How do we neutralize bromine class 11 chemistry CBSE . Retrieved from Vedantu website: [Link]
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Occupational exposure to hazardous chemicals in laboratories . Retrieved from Occupational Safety and Health Administration website: [Link]
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Thiophene Hazard Summary . Retrieved from New Jersey Department of Health website: [Link]
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Laboratory Safety Guidance . (2011). Retrieved from Occupational Safety and Health Administration website: [Link]
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Are Nitrile Gloves Recyclable? . (2024). Retrieved from Polycarbin website: [Link]
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4-Bromothiophene-2-carbonitrile . Retrieved from PubChem - National Institutes of Health website: [Link]
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Hazardous Laboratory Chemicals Disposal Guide . Retrieved from Reed College website: [Link]
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How to neutralize gaseous bromine? . (2018). Retrieved from ResearchGate website: [Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis . (2016). Retrieved from PDF Free Download website: [Link]
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Thiophene . Retrieved from Wikipedia website: [Link]
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Neutralization of Bromine - Beautiful Reaction . (2014). Retrieved from YouTube website: [Link]
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Closing the loop: Nitrile glove recycling at UW–Madison laboratories . (2024). Retrieved from University of Wisconsin–Madison Office of Sustainability website: [Link]
- Bromination of aromatic acids.
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Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria . (2024). Retrieved from ResearchGate website: [Link]
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Chemical Incompatibility Chart . Retrieved from Princeton University Environmental Health & Safety website: [Link]
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Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights . (2020). Retrieved from Beilstein Journal of Organic Chemistry website: [Link]
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Potentially Explosive Chemical and Reagent Combinations . Retrieved from University of California, Berkeley College of Chemistry website: [Link]
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Incompatible Chemicals . Retrieved from Utah State University website: [Link]
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Treatment and disposal of chemical wastes in daily laboratory work . Retrieved from Organic Chemistry Praktikum website: [Link]
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TABLE OF INCOMPATIBLE CHEMICALS . Retrieved from Louisiana State University website: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)thiophene-2-carbonitrile
Handling novel or reactive chemical compounds is the cornerstone of innovation in drug discovery and materials science. However, with great potential comes the critical responsibility of ensuring the safety of the researcher. 4-(Bromomethyl)thiophene-2-carbonitrile is a trifunctional reagent that, while valuable, presents a significant hazard profile that demands a meticulous and informed approach to safety. Its structure combines a thiophene ring, a reactive bromomethyl group, and a toxic carbonitrile moiety.
This guide moves beyond a simple checklist. It provides a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are essential. By understanding the chemistry of the hazard, you, the researcher, can build a self-validating system of safety that protects you and your work.
Hazard Identification: Deconstructing the Risk
A thorough risk assessment begins with understanding the individual contributions of each functional group within the 4-(Bromomethyl)thiophene-2-carbonitrile molecule. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can construct a robust safety profile by examining structurally analogous chemicals.
-
The Carbonitrile (-CN) Group: The primary toxicological concern with organic nitriles is their potential to be metabolized in the body, liberating highly toxic cyanide ions.[1][2] This can lead to systemic toxicity if the compound is inhaled, ingested, or absorbed through the skin. Acute exposure can cause symptoms ranging from headaches and dizziness to severe respiratory distress and death.[3][4]
-
The Bromomethyl (-CH₂Br) Group: This functional group classifies the compound as a potent lachrymator, meaning it will cause immediate and severe irritation and tearing upon exposure to its vapors.[5][6] More critically, it is a reactive alkylating agent. Compounds containing this group are often corrosive and can cause severe chemical burns to the skin and eyes.[7][8]
-
The Thiophene Ring: While the core thiophene structure is less hazardous than the functional groups, it is still a flammable compound that can cause skin and eye irritation.[9][10]
Based on these components, we can infer the following hazard classifications, summarized in the table below.
| Hazard Class | GHS Pictogram | Hazard Statement | Rationale / Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | H302: Harmful if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | Derived from the nitrile group's potential to release cyanide and general warnings for similar nitrile compounds.[11][12] |
| Skin Corrosion/Irritation | corrosive | H314: Causes severe skin burns and eye damage | The bromomethyl group is a known corrosive and alkylating agent, as seen in analogous compounds.[5][7] |
| Serious Eye Damage | corrosive | H318: Causes serious eye damage | Both the bromomethyl group (as a corrosive) and the nitrile group (as a severe irritant) contribute to this high-risk classification.[8] |
| Specific Target Organ Toxicity | Health hazard | H335: May cause respiratory irritation | The lachrymatory and irritant nature of the bromomethyl group makes respiratory irritation a primary concern.[13] |
| Suspected Mutagenicity | Health hazard | H341: Suspected of causing genetic defects | This is a potential hazard for alkylating agents like bromomethyl compounds, as noted for similar structures.[14] |
Engineering Controls: Your Primary Barrier
Before any PPE is selected, the first and most critical line of defense is the implementation of robust engineering controls. PPE should be considered the last line of defense, used to protect against residual or unexpected exposure.
-
Certified Chemical Fume Hood: All handling of 4-(Bromomethyl)thiophene-2-carbonitrile, from weighing to reaction quenching, must be conducted inside a certified chemical fume hood with a verified face velocity.[15][16] This is non-negotiable to prevent the inhalation of toxic and lachrymatory vapors.
-
Accessible Emergency Equipment: An eyewash station and a safety shower must be located within a 10-second travel distance from the fume hood where the work is being performed.[4][8] Ensure this equipment is tested regularly.
-
Ventilation: The laboratory should be under negative pressure with good general ventilation to prevent the accumulation of fugitive emissions.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling 4-(Bromomethyl)thiophene-2-carbonitrile.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and prevents the lachrymatory vapors from reaching the eyes. Standard safety glasses are insufficient.[7][17] |
| Hand Protection | Double-gloving with chemical-resistant gloves. - Inner Glove: Nitrile rubber (min. 0.11 mm thickness). - Outer Glove: Neoprene or Viton®. | The nitrile group can degrade certain glove materials. Double-gloving provides layered protection. Nitrile offers good splash protection, while neoprene or Viton® provides superior resistance for extended handling. Gloves must be inspected before use and changed immediately upon contamination.[7][9][15] |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. For larger quantities (>5g), a chemical-resistant apron or disposable coveralls should be worn over the lab coat. | Prevents skin contact from splashes and spills. The bromomethyl group can cause severe burns, and contaminated clothing must be removed immediately.[8][17] |
| Respiratory Protection | Not required if all work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is mandatory.[15][17] | This provides protection against inhalation of the highly toxic and irritating vapors in an emergency situation.[18] |
Operational and Disposal Plan: A Step-by-Step Protocol
A systematic approach to handling and disposal is crucial for laboratory safety.
Step 1: Preparation & Storage
-
Before handling, confirm that the fume hood is operational and that safety showers and eyewash stations are accessible and unobstructed.
-
Prepare a dedicated waste container for all solid and liquid waste contaminated with 4-(Bromomethyl)thiophene-2-carbonitrile.
-
The compound should be stored in a tightly sealed container in a freezer at or below -20°C, under an inert atmosphere, and in a dark location as recommended by suppliers.[19]
Step 2: Weighing and Transfer
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and transfers inside the chemical fume hood.
-
Use a spatula for solids and transfer directly into the reaction vessel to minimize the generation of dust or airborne particles.
-
If making a solution, add the solid to the solvent slowly to control any potential exothermic reaction.
Step 3: Reaction and Work-Up
-
Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
-
Maintain constant vigilance during the reaction.
-
Quench the reaction carefully, preferably by slowly adding the reaction mixture to a quenching solution. Be aware of potential gas evolution.
Step 4: Decontamination and Disposal
-
All glassware that has come into contact with the compound must be decontaminated before being removed from the fume hood. Rinse with a suitable solvent (e.g., acetone) into the dedicated hazardous waste container.
-
Dispose of all contaminated materials, including gloves, pipettes, and paper towels, in the designated solid hazardous waste container.
-
Liquid waste must be collected in a clearly labeled, sealed hazardous waste container.
-
All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and national regulations.[7][16]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the harm from an accidental release or exposure.
Exposure First Aid
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a spill.
Caption: Workflow for responding to a chemical spill.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 4-(Bromomethyl)thiophene-2-carbonitrile, harnessing its synthetic potential while ensuring a culture of safety and responsibility in the laboratory.
References
-
Nitriles | ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Nitriles | ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Studies on the mechanism of acute toxicity of nitriles in mice - PubMed. (1983). Retrieved from PubMed. [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (2013). Retrieved from NCBI. [Link]
-
Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms - PubMed. (1993). Retrieved from PubMed. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from CHEMM. [Link]
-
MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (n.d.). Retrieved from Chemcia. [Link]
-
4-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 14292355 - PubChem - NIH. (n.d.). Retrieved from PubChem. [Link]
-
Protective Equipment - American Chemistry Council. (n.d.). Retrieved from American Chemistry Council. [Link]
-
Bromomethane - Toxic Substance Portal - CDC. (n.d.). Retrieved from CDC. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Retrieved from Provista. [Link]
Sources
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
